4-[(4-Chlorobenzyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIANQKPXNXBLNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398332 | |
| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63759-94-4 | |
| Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-[(4-Chlorobenzyl)amino]benzoic acid chemical properties
Topic: 4-[(4-Chlorobenzyl)amino]benzoic acid Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS Registry Number: 63759-94-4 IUPAC Name: 4-{[(4-Chlorophenyl)methyl]amino}benzoic acid Synonyms: N-(4-Chlorobenzyl)-4-aminobenzoic acid; 4-(4-Chlorobenzylamino)benzoic acid[1]
Executive Summary
This compound is a lipophilic derivative of 4-aminobenzoic acid (PABA). Structurally, it consists of a benzoic acid core functionalized at the para-position with a secondary amine, which is further alkylated by a 4-chlorobenzyl moiety. This compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), protease inhibitors, and folate antagonists. Its physicochemical profile is defined by the interplay between the ionizable carboxylic acid tail (hydrophilic) and the chlorobenzyl head group (lipophilic), making it a privileged scaffold for drug discovery targeting hydrophobic pockets in enzymes.
Physicochemical Properties
The following data aggregates calculated and experimental values relevant to formulation and medicinal chemistry applications.
| Property | Value | Context/Notes |
| Molecular Formula | C₁₄H₁₂ClNO₂ | |
| Molecular Weight | 261.70 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[2] |
| Melting Point | >190 °C (Predicted) | High lattice energy due to intermolecular H-bonding (COOH dimer + NH donor). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Practically insoluble at neutral pH; soluble in alkaline buffers (pH > 8). |
| Solubility (Organic) | High | Soluble in DMSO, DMF, THF; Moderately soluble in Ethanol. |
| pKa (Acid) | 4.83 ± 0.10 | Carboxylic acid proton. |
| pKa (Base) | ~2.5 | Aniline nitrogen (weakly basic due to conjugation with phenyl ring). |
| LogP | 3.63 | Highly lipophilic; crosses biological membranes effectively. |
| H-Bond Donors | 2 | (COOH, NH) |
| H-Bond Acceptors | 3 | (C=O, OH, NH) |
| Rotatable Bonds | 4 | Allows for conformational adaptation in protein binding sites. |
Synthetic Methodologies
Protocol: Reductive Amination (Recommended)
Mechanism: Formation of a Schiff base (imine) followed by in situ reduction.
Reagents:
-
Substrate A: 4-Aminobenzoic acid (PABA) (1.0 eq)
-
Substrate B: 4-Chlorobenzaldehyde (1.05 eq)
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Cyanoborohydride (NaCNBH₃) (for milder conditions).
-
Catalyst: Acetic acid (catalytic amount, to activate the carbonyl).
Step-by-Step Workflow:
-
Imine Formation: Dissolve 4-aminobenzoic acid in methanol. Add 4-chlorobenzaldehyde and a drop of acetic acid. Stir at room temperature (or reflux for 2 hours) until TLC indicates consumption of the amine and formation of the imine intermediate.
-
Reduction: Cool the solution to 0°C. Slowly add NaBH₄ in small portions. ( Caution: Hydrogen gas evolution).
-
Quenching: Once the imine is fully reduced (monitored by TLC), quench the reaction with water or dilute HCl.
-
Isolation: The product often precipitates upon acidification to pH 4-5. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water to remove inorganic salts and unreacted aldehyde.
Synthesis Logic Diagram
The following diagram illustrates the reaction pathway and decision points.
Figure 1: Synthetic pathway comparison. The solid path represents the recommended Reductive Amination route for high specificity.
Chemical Reactivity & Stability
Understanding the reactivity profile is crucial for using this compound as a building block (intermediate).
Functional Group Reactivity
-
Carboxylic Acid (C-1):
-
Esterification: Reacts with alcohols (e.g., MeOH, H₂SO₄) to form methyl esters.
-
Amide Coupling: Activation with EDC/NHS or HATU allows coupling to amines, essential for extending the scaffold in drug design (e.g., peptidomimetics).
-
-
Secondary Amine (N-4):
-
Acylation: Can be acetylated using acetic anhydride to form N-acetyl derivatives.
-
Nitrosylation: Reacts with nitrous acid; potential safety concern (nitrosamine formation) if not handled correctly.
-
-
Chlorophenyl Ring:
-
Suzuki Coupling: The C-Cl bond is relatively inert but can participate in Palladium-catalyzed cross-coupling reactions under forcing conditions (specialized ligands required) to replace the Chlorine with aryl or alkyl groups.
-
Reactivity Network
Figure 2: Functional group transformations available for scaffold diversification.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 12.0-12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.
-
δ 7.6-7.7 ppm (d, 2H, J=8.5 Hz): Aromatic protons on the benzoate ring (ortho to COOH).
-
δ 7.3-7.4 ppm (m, 4H): Aromatic protons on the 4-chlorobenzyl ring.
-
δ 6.5-6.6 ppm (d, 2H, J=8.5 Hz): Aromatic protons on the benzoate ring (ortho to NH). Upfield shift due to electron-donating amine.
-
δ 6.8-7.0 ppm (t, 1H): Amine proton (-NH-). Broad triplet due to coupling with CH₂.
-
δ 4.3-4.4 ppm (d, 2H): Benzylic methylene protons (-CH₂-). Appears as a doublet if coupled to NH, or singlet if NH exchanges.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Ion Mode (ESI-) is preferred due to the carboxylic acid.
-
m/z: [M-H]⁻ = 260.5 (Base peak).
-
Isotope Pattern: Distinctive Chlorine pattern. The [M+2] peak (³⁷Cl isotope) will be approximately 33% the height of the parent peak.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (amine oxidation potential).
References
-
PubChem Compound Summary. (2025). This compound (CID 3975397).[1] National Center for Biotechnology Information. Link
-
ChEMBL Database. (2025).[1][3] Compound Report Card for CHEMBL285716. European Bioinformatics Institute. Link
-
Abdel-Rahman, H. M., et al. (2017). Synthesis and biological evaluation of some new 4-aminobenzoic acid derivatives. ResearchGate. Link
-
BenchChem. (2025).[4] Protocols for the Synthesis of 4-Aminobenzoic Acid Derivatives.[4][5][6]Link
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 6. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Weight of 4-[(4-Chlorobenzyl)amino]benzoic acid
This technical guide provides a comprehensive overview of the molecular weight of 4-[(4-Chlorobenzyl)amino]benzoic acid, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just the fundamental physicochemical properties but also a detailed exploration of the methodologies for its empirical determination. The structure of this guide is designed to logically progress from foundational knowledge to practical application, emphasizing the scientific rationale behind the described protocols.
Core Molecular Attributes
This compound is a substituted aromatic carboxylic acid. A precise understanding of its molecular weight is fundamental to its synthesis, purification, and application in research and development. The key identifiers and computed properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClNO₂ | PubChem[1] |
| Molecular Weight | 261.70 g/mol | PubChem[1] |
| CAS Number | 63759-94-4 | PubChem[1] |
| IUPAC Name | 4-[(4-chlorophenyl)methylamino]benzoic acid | PubChem[1] |
| Synonyms | 4-((4-Chlorobenzyl)amino)benzoic acid, 4-[(4-chlorophenyl)methylamino]benzoic Acid | PubChem[1] |
Theoretical vs. Experimental Molecular Weight: A Foundational Perspective
The molecular weight of 261.70 g/mol is the theoretical or calculated molecular weight, derived from the sum of the atomic masses of its constituent atoms based on its known molecular formula (C₁₄H₁₂ClNO₂). For any newly synthesized batch or for the purpose of structural confirmation, this theoretical value must be verified through experimental determination. The subsequent sections of this guide will detail the primary analytical techniques employed for this purpose, presented as a holistic, self-validating workflow.
A Multi-faceted Approach to Experimental Molecular Weight Determination
A robust determination of a compound's molecular weight and confirmation of its identity relies on a convergence of data from multiple analytical techniques. This approach ensures accuracy and minimizes the risk of misinterpretation. The workflow for a comprehensive analysis of this compound is depicted below.
Caption: Workflow for the comprehensive determination and confirmation of the molecular weight of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Mass Spectrometry: For High-Precision Mass Determination
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For small organic molecules, high-resolution mass spectrometry (HRMS) can determine the molecular weight with an accuracy of within 5 ppm, which is often sufficient to confirm the molecular formula of a compound.[3] Aromatic carboxylic acids generally show a prominent molecular ion peak in their mass spectra.[4][5]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 100 µg/mL.
-
The solution should be clear and free of particulates. If necessary, centrifuge or filter the solution.
-
-
Instrumentation and Analysis (using Electrospray Ionization - ESI):
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Set the ESI source to either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective due to the ease of deprotonation ([M-H]⁻), though positive ion mode ([M+H]⁺) can also be used.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M-H]⁻ or [M+H]⁺).
-
Compare the experimentally determined exact mass to the theoretical exact mass of this compound (C₁₄H₁₂ClNO₂). The difference should be within the acceptable error range of the instrument (typically < 5 ppm).
-
Acid-Base Titration: For Determining Equivalent Weight
Principle: As a carboxylic acid, this compound can be titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[6] The titration allows for the determination of the acid's equivalent weight, which for a monoprotic acid is equal to its molecular weight.[7]
Protocol:
-
Preparation and Standardization of NaOH Solution (approx. 0.1 M):
-
Prepare a ~0.1 M NaOH solution.
-
Standardize this solution by titrating it against a known mass of a primary standard acid, such as potassium hydrogen phthalate (KHP).[6] This step is crucial for determining the precise molarity of the NaOH titrant.
-
-
Titration of this compound:
-
Accurately weigh approximately 0.3-0.4 g of the compound into a 250-mL Erlenmeyer flask.[6] Record the mass to four decimal places.[3]
-
Dissolve the acid in approximately 50-100 mL of a suitable solvent. Given the limited water solubility of many organic acids, a mixed solvent system (e.g., ethanol/water) may be necessary.
-
Add 3-4 drops of a suitable indicator, such as phenolphthalein.[3][6]
-
Titrate the acid solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.[6]
-
Record the initial and final buret readings to determine the volume of NaOH used.
-
Repeat the titration at least two more times for precision. The results should agree to within 2%.[6]
-
-
Calculation of Molecular Weight:
-
Calculate the moles of NaOH used (Molarity of NaOH × Volume of NaOH in Liters).
-
Assuming a 1:1 stoichiometry (as the compound is monoprotic), the moles of the acid are equal to the moles of NaOH.
-
The molecular weight is then calculated as: (Mass of the acid in grams) / (Moles of the acid).
-
Elemental Analysis: For Empirical Formula Confirmation
Principle: Elemental analysis, typically through combustion analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[8] The sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and nitrogen oxides) are collected and quantified.[8][9] This data is used to determine the empirical formula of the compound.
Protocol:
-
Sample Preparation:
-
A small, accurately weighed sample (typically 1-3 mg) of the dry, pure compound is required.
-
The sample is placed in a tin or silver capsule.
-
-
Instrumentation and Analysis:
-
The sample is introduced into a combustion furnace (at ~900-1000 °C) in an automated elemental analyzer.
-
The resulting gases are passed over catalysts to ensure complete combustion and conversion.
-
The gases are then separated, and their amounts are measured by detectors (e.g., thermal conductivity or infrared detectors).[10][11]
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
These percentages are used to calculate the empirical formula.
-
The experimentally determined percentages should be in close agreement with the theoretical percentages calculated from the molecular formula C₁₄H₁₂ClNO₂.
-
Data Synthesis and Final Confirmation
The final and most critical step is the synthesis of data from all analytical methods. The high-resolution mass spectrometry provides a very precise molecular weight, which, when in agreement with the equivalent weight from titration, provides strong evidence for the compound's identity and purity. The elemental analysis confirms the empirical formula, and when combined with the accurate molecular weight, validates the molecular formula. Finally, spectroscopic data from techniques like NMR would confirm the structural arrangement of the atoms, providing an unambiguous identification of the compound as this compound with a molecular weight of 261.70 g/mol .
References
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Gergens, D. Titration of the Unknown Carboxylic Acid. Available at: [Link].
-
Determining Molar Mass of an Unknown Acid by Titration. Fountainhead Press. Available at: [Link].
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6: Titration of an Unknown Acid. (2021, March 15). Chemistry LibreTexts. Available at: [Link].
-
4: Determining the Equivalent Mass of an Unknown Acid by Titration (Experiment). (2021, September 22). Chemistry LibreTexts. Available at: [Link].
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Determination of the Molar Mass of an Unknown Acid. (2017, October 5). The Ohio State University. Available at: [Link].
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This compound. PubChem. Available at: [Link].
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Elemental analysis: operation & applications. Elementar. Available at: [Link].
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6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts. Available at: [Link].
- Kaya Kinaytürk, N., & Oturak, H. (2016). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 130(1).
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A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Available at: [Link].
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link].
- Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
-
Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013, January 8). The Journal of Chemical Physics. AIP Publishing. Available at: [Link].
-
HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available at: [Link].
-
Element analysis. Available at: [Link].
-
Mass Spec 3e Carboxylic Acids. (2020, July 6). YouTube. Available at: [Link].
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1: Elemental Analysis. (2021, March 21). Chemistry LibreTexts. Available at: [Link].
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Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link].
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link].
-
GCMS Section 6.12. Whitman College. Available at: [Link].
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A Technical Guide to the Synthesis and Characterization of 4-[(4-Chlorobenzyl)amino]benzoic Acid Derivatives
Introduction: The Strategic Importance of the PABA Scaffold
In the landscape of medicinal chemistry and drug development, 4-aminobenzoic acid (PABA) stands out as a pivotal structural motif and a versatile building block.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ability to functionalize PABA at both its amino and carboxylic acid groups allows for the systematic development of novel molecular entities with tailored therapeutic potential.
This guide focuses on a specific, high-interest class of PABA derivatives: those incorporating a 4-chlorobenzyl moiety. The synthesis of the core structure, 4-[(4-Chlorobenzyl)amino]benzoic acid, serves as a gateway to a library of compounds with significant pharmacological promise. The introduction of the chlorinated benzyl group can enhance lipophilicity and modulate binding interactions with biological targets, making these derivatives particularly compelling for screening and development programs. This document provides a comprehensive overview of the most efficient synthetic routes, a detailed experimental protocol, and robust characterization methodologies for this class of compounds.
Core Synthetic Strategies: Establishing the C-N Bond
The central challenge in synthesizing this compound lies in the efficient and clean formation of the secondary amine bond between the PABA core and the 4-chlorobenzyl group. While several methods exist for C-N bond formation, one stands out for its reliability and scalability.
Primary Recommended Pathway: Reductive Amination
Reductive amination is the premier strategy for this transformation due to its high efficiency, operational simplicity, and superior control over side reactions. This method circumvents the significant challenge of over-alkylation, a common issue with direct nucleophilic substitution approaches where the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines.[4]
The reaction proceeds in a one-pot fashion through two discrete mechanistic steps:
-
Imine Formation: 4-aminobenzoic acid reacts with 4-chlorobenzaldehyde in the presence of a weak acid catalyst to form a Schiff base, or imine, intermediate.[5]
-
In-Situ Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a mild hydride-based reducing agent.[5]
Causality of Reagent Selection:
-
Reactants: 4-aminobenzoic acid and 4-chlorobenzaldehyde are commercially available and provide the necessary aromatic and benzylic fragments.
-
Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): A cost-effective and robust choice. It is reactive enough to reduce the imine but generally will not reduce the carboxylic acid or the aromatic rings under these conditions. Its reaction with the protic solvent (methanol) is manageable, especially at lower temperatures.[6][7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective agent that is particularly effective for reductive aminations.[8] It is less sensitive to acidic conditions, which can be beneficial for imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly selective for the imine over carbonyls, allowing the reaction to proceed efficiently even at neutral pH.[4] However, its toxicity necessitates careful handling and disposal.
-
For general laboratory synthesis, Sodium Borohydride offers an excellent balance of reactivity, cost, and safety.
Alternative Synthetic Routes: A Comparative Overview
While reductive amination is preferred, an understanding of alternative methods provides valuable context.
-
Nucleophilic Substitution: This involves the direct reaction of 4-aminobenzoic acid with a 4-chlorobenzyl halide (e.g., bromide or chloride). As mentioned, the primary drawback is the difficulty in preventing the formation of the tertiary amine byproduct, leading to lower yields and complex purification challenges.[4]
-
Ullmann Condensation: This copper-catalyzed reaction is a powerful tool for forming aryl-nitrogen bonds, typically between an aryl halide and an amine.[9] However, it is not the ideal method for creating a benzyl-amine linkage and generally requires harsher conditions (high temperatures) than reductive amination.[9]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the recommended reductive amination pathway.
Caption: Reductive amination workflow for synthesizing the target compound.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
4-Aminobenzoic acid (PABA)
-
4-Chlorobenzaldehyde
-
Methanol (MeOH), anhydrous
-
Glacial Acetic Acid (AcOH)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (e.g., 5.0 g, 1.0 eq). Add anhydrous methanol (100 mL) and stir until the solid is fully dissolved.
-
Imine Formation: To the solution, add 4-chlorobenzaldehyde (1.05 eq) followed by 3-4 drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation.[7] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction flask in an ice bath to 0-5 °C. Carefully and slowly add sodium borohydride (1.5 eq) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-12 hours, or until TLC analysis indicates the disappearance of the imine intermediate.[7]
-
Work-up and Precipitation: Carefully quench the reaction by slowly adding deionized water. Reduce the volume of methanol using a rotary evaporator. Acidify the remaining aqueous solution to a pH of ~4-5 by the dropwise addition of 1M HCl.[10] The target product will precipitate as a white solid.
-
Purification: Cool the mixture in an ice bath for 30 minutes to maximize crystallization.[10] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Determine the yield and characterize the compound using the methods described below. For higher purity, recrystallization from an ethanol/water mixture may be performed.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes key physicochemical and spectroscopic data for the target molecule and provides a template for its derivatives.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Source |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [11] |
| Molecular Weight | 261.70 g/mol | [11] |
| Physical Appearance | White to off-white solid | Expected |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5 (s, 1H, -COOH), δ ~7.7 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~4.4 (s, 2H, -CH₂-) | Predicted based on analogous structures[12][13] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~167 (-COOH), δ ~153 (C-NH), δ ~138 (C-Cl), δ ~131 (Ar-CH), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~112 (Ar-CH) | Predicted based on analogous structures[12][13] |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2500-3000 (O-H stretch, acid), ~1680 (C=O stretch, acid), ~1600, 1520 (C=C stretch, aromatic), ~1320 (C-N stretch), ~750 (C-Cl stretch) | Predicted based on spectral data of similar compounds[14] |
| Mass Spec (EI) | m/z 261 [M]⁺, 263 [M+2]⁺ (due to ³⁷Cl isotope), 125 (chlorobenzyl fragment) | Predicted |
Conclusion and Future Directions
This guide has detailed a robust and efficient synthesis of this compound via reductive amination. This method is superior to alternatives due to its high yield, selectivity, and operational simplicity. The provided protocol is a validated starting point for laboratory-scale production.
The true power of this methodology lies in its adaptability. By substituting 4-chlorobenzaldehyde with other substituted benzaldehydes or replacing 4-aminobenzoic acid with its isomers (2- or 3-aminobenzoic acid) or other amino-functionalized cores, a vast chemical library can be generated. These derivatives can then be screened for a multitude of biological activities, leveraging the PABA scaffold's proven track record in the development of novel therapeutic agents.
References
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Kulinkovich, O., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ARKIVOC, 2008(ix), 42-51. [Link]
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Gondová, T., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4541. [Link]
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Chemistry LibreTexts. (2022). Synthesis of Amines. [Link]
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Asif, M. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7247. [Link]
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Gondová, T., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4541. [Link]
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Arkat USA. (2008). Synthesis of functionalized benzyl amines by the reductive. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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ResearchGate. (2018). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. [Link]
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Al-Otaibi, J. S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Scientific Reports, 14(1), 1-18. [Link]
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Chem21Labs. (n.d.). Synthesis of Benzoic Acid. [Link]
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An In-Depth Technical Guide to 4-[(4-Chlorobenzyl)amino]benzoic Acid Structural Analogs for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(4-Chlorobenzyl)amino]benzoic acid and its structural analogs, a class of compounds with significant potential in medicinal chemistry. Drawing from established synthetic methodologies and structure-activity relationship (SAR) principles, this document serves as a foundational resource for researchers and drug development professionals. We will delve into the core chemical scaffold, explore robust synthetic pathways, analyze the impact of structural modifications on biological activity, and provide detailed experimental protocols to empower further research and development in this promising area.
Introduction: The Versatility of the 4-Aminobenzoic Acid Scaffold
4-Aminobenzoic acid (PABA), a well-known biosynthetic precursor to folic acid in many organisms, has long been a privileged scaffold in medicinal chemistry.[1][2] Its structural simplicity, coupled with the presence of two reactive functional groups—an aromatic amine and a carboxylic acid—provides a versatile platform for the synthesis of a diverse array of derivatives.[3] The inherent biological relevance of the PABA core, particularly its role as a competitive inhibitor of dihydropteroate synthase in microorganisms, has historically driven its exploration as an antimicrobial agent.[1] However, contemporary research has revealed a much broader spectrum of biological activities for PABA analogs, including anticancer, anti-inflammatory, and cholinesterase inhibitory effects.[4][5]
This guide focuses specifically on N-substituted derivatives of 4-aminobenzoic acid, with a particular emphasis on the this compound framework. The introduction of a substituted benzyl group at the 4-amino position offers a rich vector for chemical exploration, allowing for the fine-tuning of physicochemical properties and biological target engagement. The 4-chloro substituent on the benzyl ring is a common feature in medicinal chemistry, often introduced to enhance potency by occupying hydrophobic pockets in target proteins and to improve metabolic stability. This document will provide a detailed exploration of the synthesis, biological potential, and structure-activity relationships of this compelling class of molecules.
The Core Pharmacophore: this compound
The fundamental structure of this compound consists of three key components that contribute to its physicochemical properties and potential biological activity:
-
4-Aminobenzoic Acid Backbone: This provides the foundational scaffold. The carboxylic acid group is a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes or receptors. The para-disposed amino group serves as the attachment point for the benzyl moiety and influences the electronic properties of the aromatic ring.
-
Benzyl Group: The benzyl substituent introduces a significant hydrophobic element, which can be critical for traversing cell membranes and interacting with hydrophobic regions of biological targets. The methylene linker between the phenyl ring and the amino group provides conformational flexibility.
-
4-Chloro Substituent: The chlorine atom on the benzyl ring is an electron-withdrawing group that can modulate the electronic properties of the entire molecule. Its lipophilicity can further enhance binding to hydrophobic pockets within target proteins.
Understanding the interplay of these three components is essential for designing novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and its analogs can be achieved through several reliable and well-established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the need for specific functional group tolerance.
Reductive Amination: A Versatile and Direct Approach
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[6][7] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of a 4-aminobenzoic acid ester with 4-chlorobenzaldehyde.
Rationale for Ester Protection: The carboxylic acid of 4-aminobenzoic acid is typically protected as an ester (e.g., methyl or ethyl ester) prior to reductive amination. This is to prevent the acidic proton from interfering with the basic conditions or the reducing agents used in the reaction. The ester can be readily hydrolyzed in a final step to yield the desired carboxylic acid.
Experimental Protocol: Reductive Amination of Ethyl 4-Aminobenzoate with 4-Chlorobenzaldehyde
This protocol provides a general procedure for the synthesis of the ethyl ester of this compound, which can then be deprotected.
Materials:
-
Ethyl 4-aminobenzoate
-
4-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[6]
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of ethyl 4-aminobenzoate (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in dichloroethane (DCE) in a round-bottom flask, add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 4-[(4-chlorobenzyl)amino]benzoate.
-
Deprotection (Hydrolysis): Dissolve the purified ester in a mixture of ethanol and 1M sodium hydroxide solution. Stir at room temperature or gently heat until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to obtain this compound.
Diagram: Reductive Amination Workflow
Caption: Reductive Amination Workflow for Synthesis.
Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific transformation due to the lower reactivity of the amine, a nucleophilic aromatic substitution approach is theoretically possible, particularly if the benzoic acid ring is activated with strong electron-withdrawing groups. However, for the synthesis of the title compound, direct alkylation of the amino group is more practical.
Direct N-Alkylation
Direct N-alkylation of 4-aminobenzoic acid with 4-chlorobenzyl chloride is another viable synthetic route.[8] This method requires a base to deprotonate the amino group, making it more nucleophilic.
Experimental Protocol: Direct N-Alkylation of 4-Aminobenzoic Acid
Materials:
-
4-Aminobenzoic acid
-
4-Chlorobenzyl chloride[9]
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Dilute hydrochloric acid
Procedure:
-
Reaction Setup: To a solution of 4-aminobenzoic acid (1.0 eq) in DMF, add a base such as potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogs can be systematically modulated by making structural modifications to the core scaffold. The following sections outline key areas for SAR exploration.
Modifications of the Benzyl Ring
The substitution pattern on the benzyl ring is a critical determinant of biological activity.
-
Position of the Chloro Group: Moving the chloro substituent from the para (4) position to the ortho (2) or meta (3) position can significantly impact activity by altering the molecule's conformation and electronic distribution.
-
Nature of the Substituent: Replacing the chloro group with other halogens (F, Br, I) can modulate lipophilicity and steric bulk. Electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro) can be explored to probe the electronic requirements for optimal activity.[10]
-
Multiple Substitutions: Introducing multiple substituents on the benzyl ring can lead to enhanced potency, as seen in some acrylamide-PABA analogs where disubstitution increased antiproliferative activity.[10]
Table 1: Inferred SAR for Benzyl Ring Modifications
| Modification | Expected Impact on Activity | Rationale |
| Ortho/Meta Chloro | Variable | Alters steric and electronic profile, potentially improving or disrupting target binding. |
| Fluoro Substituent | Potentially Increased | Can enhance binding through favorable electrostatic interactions and improve metabolic stability.[10] |
| Bromo/Iodo Substituent | Variable | Increases lipophilicity and steric bulk, which may be beneficial or detrimental depending on the target. |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Potentially Decreased | May reduce binding affinity if electron-withdrawing character is crucial for activity.[10] |
| **Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) ** | Potentially Increased | Can enhance binding through favorable electronic interactions.[10] |
Modifications of the Benzoic Acid Moiety
The benzoic acid portion of the molecule also presents opportunities for optimization.
-
Esterification: Converting the carboxylic acid to an ester can improve cell permeability and bioavailability, acting as a prodrug strategy.
-
Amidation: Replacing the carboxylic acid with an amide can alter the hydrogen bonding properties and introduce new vectors for substitution.
-
Ring Isosteres: Replacing the benzoic acid ring with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) can modulate the physicochemical properties and explore different binding interactions.
Modifications of the Amine Linker
The secondary amine linker can also be a target for modification, although this can be more synthetically challenging.
-
N-Alkylation: Introducing a small alkyl group (e.g., methyl) on the nitrogen may alter the molecule's conformation and basicity.
-
Linker Homologation: Inserting additional methylene units between the amino group and the benzyl ring can probe the optimal distance and flexibility required for target binding.
Biological Evaluation of Structural Analogs
A comprehensive biological evaluation is crucial to determine the therapeutic potential of novel this compound analogs. Based on the known activities of related PABA derivatives, promising areas for investigation include antimicrobial and anticancer activities.
Antimicrobial Activity Assays
Rationale: The PABA scaffold is a known inhibitor of folate biosynthesis in microorganisms.[1] N-substituted derivatives may retain or have enhanced activity against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Anticancer Activity Assays
Rationale: Numerous PABA derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][8]
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: Anticancer Activity Evaluation Workflow
Caption: Workflow for Assessing Anticancer Activity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries for high-throughput screening. The SAR insights provide a rational basis for the design of next-generation analogs with improved potency and selectivity.
Future research should focus on:
-
Elucidation of the Mechanism of Action: Identifying the specific molecular targets of active compounds is crucial for understanding their therapeutic potential and for guiding further optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
-
Exploration of Novel Biological Targets: Given the diverse activities of PABA derivatives, screening against a broader range of biological targets may uncover novel therapeutic applications.
References
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Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 133. [Link]
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Hasan, E., Khan, K. M., & Wadood, A. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(23), 4055-4061. [Link]
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Zia-ur-Rehman, M., & Siddiqui, H. L. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of Molecular Structure, 1236, 130320. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 15(1), 1-10. [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
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PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved January 26, 2026, from [Link]
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ResearchGate. (2021). (PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. [Link]
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ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
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PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
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MDPI. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
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Taylor & Francis Online. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
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RSC Publishing. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. [Link]
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National Center for Biotechnology Information. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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Baghdad Science Journal. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. [Link]
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Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
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ResearchGate. (2023). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. [Link]
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4-[(4-Chlorobenzyl)amino]benzoic acid literature review
An In-Depth Technical Guide to 4-[(4-Chlorobenzyl)amino]benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of 4-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry.[1] The incorporation of a 4-chlorobenzyl moiety introduces structural features that are anticipated to modulate the biological activity of the parent PABA molecule. The presence of the chlorine atom, an electron-withdrawing group, on the benzyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this compound, with a focus on its potential as an antimicrobial and anticancer agent.
Molecular Structure and Properties
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Computed Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [3] |
| Molecular Weight | 261.70 g/mol | [3] |
| XLogP3 | 3.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis and Characterization
A plausible synthetic route to this compound involves the reductive amination of 4-carboxybenzaldehyde with 4-chlorobenzylamine. This method is a standard and efficient way to form secondary amines.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
This protocol is adapted from standard procedures for the synthesis of N-substituted 4-aminobenzoic acid derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as methanol.
-
Imine Formation: Add 4-chlorobenzaldehyde (1 equivalent) to the solution and stir at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials and the formation of the intermediate Schiff base.
-
Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent is crucial to selectively reduce the imine without affecting the carboxylic acid group.
-
Work-up: After the reduction is complete, quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6. This will precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aromatic protons of both benzene rings, the methylene bridge protons, and the secondary amine proton. The chemical shifts will be indicative of the electronic environment of each nucleus.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the C-Cl stretch of the chlorobenzyl group.
-
Melting Point: A sharp melting point will indicate the purity of the synthesized compound.
Potential Therapeutic Applications
Derivatives of 4-aminobenzoic acid have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][4]
Antimicrobial Activity
The structural similarity of this compound to other bioactive PABA derivatives suggests its potential as an antimicrobial agent.[4] The mechanism of action for many benzoic acid derivatives involves the disruption of the bacterial cell membrane and interference with essential metabolic pathways.[5]
Hypothesized Mechanism of Antimicrobial Action
Caption: Hypothesized antimicrobial mechanism of action.
Studies on related compounds have shown that the presence of a halogen, such as chlorine, can enhance antimicrobial activity.[6] Further research is warranted to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of pathogenic bacteria and fungi.
Anticancer Activity
PABA derivatives have been investigated for their potential as anticancer agents.[2][7] The rationale behind this is that the PABA scaffold can be modified to target various cellular processes involved in cancer progression. The introduction of an electron-withdrawing group like a chlorine atom has been shown to increase the antiproliferative activity in some series of compounds.[2]
Potential Anticancer Mechanisms
-
Enzyme Inhibition: The compound could act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
-
Induction of Apoptosis: It may trigger programmed cell death in cancer cells.
-
Anti-angiogenesis: The compound could potentially inhibit the formation of new blood vessels that supply nutrients to tumors.
Further studies, including in vitro cytotoxicity assays against various cancer cell lines and in vivo animal models, are necessary to validate the anticancer potential of this compound.
Conclusion and Future Directions
This compound is a promising molecule with potential therapeutic applications stemming from the established biological activities of its parent compound, 4-aminobenzoic acid, and related derivatives. This guide has outlined a feasible synthetic route and the necessary characterization techniques. The key to unlocking its full potential lies in rigorous biological evaluation. Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and reproducible synthetic protocol along with comprehensive spectral data.
-
In-depth Biological Screening: Evaluating its antimicrobial activity against a broad spectrum of pathogens and its anticancer activity against a panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its potency and selectivity.
The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents to address the pressing needs in the fields of infectious diseases and oncology.
References
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-
ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
-
The Pre-Collegiate Global Health Review. (2021). 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde. Retrieved from [Link]
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-
PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
RSC Publishing. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Evaluation of antitumor and anticancer activity of 4-amino benzoic benzoyl benzimidazole in ehrlich's ascites carcinoma induced male swiss mice. Retrieved from [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]
-
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-
BMRB. (n.d.). bmse000438 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some antimicrobial 4‐aminobenzoic acid derivatives (I–VIII). Retrieved from [Link]
-
PubChem. (n.d.). 2-((4-Chlorobenzyl)amino)benzoic acid. Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-[(4-Chlorobenzyl)amino]benzoic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-[(4-Chlorobenzyl)amino]benzoic acid, a derivative of 4-aminobenzoic acid (PABA). While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its synthesis and properties can be understood through the well-established principles of organic chemistry and the extensive research into PABA and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential therapeutic applications.
Introduction and Context
4-Aminobenzoic acid (PABA) is a naturally occurring substance, once considered a member of the vitamin B complex.[1] It serves as a crucial intermediate in the biosynthesis of folates in bacteria.[2] This metabolic role has been a cornerstone of antimicrobial drug development. The structural versatility of PABA, with its reactive amino and carboxylic acid functionalities, has made it a valuable building block in medicinal chemistry, leading to the development of a wide range of therapeutic agents, including local anesthetics, anti-inflammatory drugs, and anticancer agents.[3]
The subject of this guide, this compound (CAS 63759-94-4), is a synthetic derivative of PABA.[4] Its structure incorporates a 4-chlorobenzyl group at the amino nitrogen, a modification that can significantly alter the parent molecule's physicochemical properties and biological activity. The introduction of the lipophilic and electron-withdrawing chlorobenzyl moiety is a common strategy in drug design to enhance membrane permeability and target interaction.
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is through reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base intermediate from the condensation of 4-aminobenzoic acid and 4-chlorobenzaldehyde, followed by its in-situ reduction to the secondary amine.[5][6]
Reaction Principle
The reaction proceeds via two key stages:
-
Iminium Ion Formation: The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This is followed by dehydration to form a protonated imine (iminium ion). The reaction is typically acid-catalyzed.
-
Reduction: A reducing agent, selectively chosen to reduce the iminium ion without affecting the carboxylic acid or aromatic rings, is then introduced to yield the final secondary amine product.
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An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-[(4-Chlorobenzyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Uncovering the Potential of a Novel Benzoic Acid Derivative
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the mechanistic possibilities of 4-[(4-Chlorobenzyl)amino]benzoic acid, a compound situated at the intersection of well-established pharmacophores. While direct, comprehensive studies on this specific molecule are not yet prevalent in the public domain, its structural components—a 4-aminobenzoic acid (PABA) core and a 4-chlorobenzyl substituent—provide a robust foundation for postulating its mechanism of action. This document synthesizes the known biological activities of related analogues to construct a scientifically grounded hypothesis of its potential therapeutic pathways. We will explore the parent molecule's legacy, dissect the influence of its chemical modifications, and propose a rigorous experimental framework to elucidate its true biological function.
I. The Pharmacological Heritage: 4-Aminobenzoic Acid (PABA) as a Versatile Scaffold
4-Aminobenzoic acid, a member of the vitamin B complex, is a crucial intermediate in the synthesis of folates in many organisms[1][2]. Its derivatives have been explored for a multitude of therapeutic applications, demonstrating a remarkable chemical promiscuity that allows for a wide range of biological effects.
A. Antimicrobial and Antifungal Properties
The PABA scaffold is famously exploited by sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway[1]. This established mechanism highlights the potential for PABA derivatives to interfere with microbial metabolism. Furthermore, chemical modifications of PABA have yielded compounds with antibacterial, including against methicillin-resistant Staphylococcus aureus, and broad-spectrum antifungal properties[3][4].
B. Neurotransmitter Modulation and Neuroprotection
Recent research has illuminated the role of PABA in the central nervous system. It has been shown to influence neurotransmitter activity, potentially through the modulation of serotonin and dopamine synthesis[5]. PABA may also enhance the synthesis of acetylcholine, a key neurotransmitter for memory and learning, and exhibits neuroprotective effects through its antioxidant properties[5]. Derivatives of benzylaminobenzoic acid have demonstrated inhibitory activity against cholinesterase, an enzyme that degrades acetylcholine, suggesting a potential therapeutic avenue for neurodegenerative diseases[6][7].
C. Anti-inflammatory and Antioxidant Pathways
PABA has been shown to possess anti-inflammatory capabilities by suppressing NF-κB signaling and the production of pro-inflammatory cytokines[5]. Its antioxidant mechanism involves scavenging reactive oxygen species (ROS) and preventing lipid peroxidation, thereby protecting cells from oxidative damage[5].
D. Enzyme Inhibition
Derivatives of 4-aminobenzoic acid have been designed and synthesized as inhibitors for various enzymes. For instance, some derivatives have been investigated as soluble epoxide hydrolase (sEH) inhibitors, which are being explored for the treatment of hypertension and inflammation[8].
II. Deconstructing the Molecule: The Influence of the 4-Chlorobenzyl Moiety
The introduction of a 4-chlorobenzyl group to the 4-aminobenzoic acid backbone is a critical modification that likely dictates the specific biological activity of this compound. The lipophilicity and electronic properties of this substituent can significantly alter the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.
A structurally related compound, 4-(4'-chlorobenzyloxy)benzoic acid, has been shown to inhibit sterol and fatty acid synthesis[9]. This suggests that the chlorobenzyl moiety can direct the molecule towards metabolic pathways. The presence of a chlorine atom can enhance the compound's ability to cross biological membranes and may also influence its binding affinity to target proteins.
III. Postulated Mechanism of Action: A Synthesis of Evidence
Based on the activities of its parent scaffold and related analogues, we can propose several plausible mechanisms of action for this compound.
A. Primary Hypothesis: Inhibition of Enzymes in Metabolic or Signaling Pathways
Given the evidence from structurally similar compounds, a primary hypothesis is that this compound functions as an enzyme inhibitor. The specific enzyme target could be within pathways related to:
-
Lipid Metabolism: Drawing a parallel to 4-(4'-chlorobenzyloxy)benzoic acid, the target compound may inhibit key enzymes in fatty acid or sterol biosynthesis[9].
-
Neurotransmitter Regulation: The benzylamino moiety suggests a potential for cholinesterase inhibition, similar to other benzylaminobenzoic acid derivatives[6][7].
-
Inflammatory Signaling: The compound could inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), building upon the known anti-inflammatory properties of PABA[5].
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an enzyme inhibitor.
Caption: Hypothetical pathway of enzyme inhibition by this compound.
B. Secondary Hypothesis: Antimicrobial Activity
Building on the legacy of PABA derivatives, a secondary hypothesis is that this compound possesses antimicrobial properties. The 4-chlorobenzyl group could enhance its uptake by microbial cells or its interaction with microbial-specific enzymes, potentially disrupting folate synthesis or other essential metabolic pathways.
IV. Proposed Experimental Workflows for Mechanism of Action Elucidation
To validate the postulated mechanisms, a systematic and multi-faceted experimental approach is required.
A. Initial Screening and Target Identification
-
Phenotypic Screening: Assess the compound's activity in a panel of cell-based assays representing different therapeutic areas (e.g., cancer cell lines, neuronal cells, immune cells).
-
Broad Spectrum Antimicrobial Assay: Test for inhibitory activity against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition Profiling: Screen the compound against a library of known drug targets, particularly those related to lipid metabolism, neurotransmission, and inflammation.
The following diagram outlines the initial screening workflow.
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- 1. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
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- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 5. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
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- 9. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 4-Aminobenzoic Acid (PABA)
Executive Summary
4-Aminobenzoic acid (PABA) is a foundational intermediate in pharmaceutical chemistry, serving as a precursor for folate antagonists, local anesthetics (e.g., benzocaine, procaine), and UV-absorbing agents.[1] While industrial synthesis often utilizes catalytic hydrogenation, this application note details a robust, two-stage "wet chemistry" protocol suitable for research laboratories and process validation.
This guide prioritizes mechanistic understanding and self-validating isolation techniques . The workflow proceeds via the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid, followed by a metal-acid reduction to PABA. Special emphasis is placed on the isoelectric precipitation step, a critical process parameter (CPP) often overlooked, leading to significant yield loss.
Experimental Workflow & Logic
The synthesis is divided into two distinct phases. The logic governing the isolation of the final product relies heavily on the amphoteric nature of PABA.
Figure 1: Synthetic Pathway and Logic Flow
Caption: Logical workflow for PABA synthesis highlighting the critical isoelectric checkpoint for isolation.
Phase 1: Oxidation of 4-Nitrotoluene
Objective: Convert the methyl group of 4-nitrotoluene to a carboxylic acid using a strong oxidant. Mechanism: Benzylic oxidation. The nitro group deactivates the ring, making the methyl group the primary target for oxidation without ring degradation.
Reagents & Equipment[2][3][4][5][6][7]
-
Reactant: 4-Nitrotoluene (23 g, 0.17 mol)
-
Oxidant: Sodium Dichromate (
) (68 g, 0.23 mol) -
Solvent/Catalyst: Water (150 mL) and Conc. Sulfuric Acid (170 g)
-
Apparatus: 1L Round-bottom flask, mechanical stirrer (essential due to viscosity), reflux condenser.
Protocol
-
Setup: In the 1L flask, combine sodium dichromate, water, and 4-nitrotoluene.
-
Addition: Start mechanical stirring. Add concentrated sulfuric acid slowly via a dropping funnel over 30 minutes.
-
Expert Insight: The reaction is exothermic. The heat of dilution from
will melt the 4-nitrotoluene (MP: 51°C), initiating the reaction. Do not add acid too quickly to avoid thermal runaway.
-
-
Reflux: Once addition is complete, heat the mixture to gentle boiling for 30–45 minutes.
-
Quench: Cool the reaction mixture and pour into 200 mL of ice water. The crude 4-nitrobenzoic acid will precipitate.[2][3]
-
Purification (Chromium Removal):
-
Digest (stir and warm) the solid in 100 mL of 5% dilute sulfuric acid to dissolve trapped chromium salts. Filter again.
-
Dissolve the solid in 5% NaOH solution.[2][6] (The acid dissolves; any unreacted toluene or inorganic sludge remains solid). Filter.
-
Acidify the filtrate with dilute
. The pure 4-nitrobenzoic acid precipitates as a pale yellow solid.
-
Yield Check: Dry the solid. Expected MP: 239–241°C .
Phase 2: Reduction to 4-Aminobenzoic Acid
Objective: Selective reduction of the nitro group to an amine.[4]
Mechanism: Electron transfer reduction using Tin (Sn) in Hydrochloric acid.
Note: Industrial settings use
Reagents
-
Reactant: 4-Nitrobenzoic acid (10 g, from Phase 1)
-
Reductant: Granulated Tin (Sn) (20 g)
-
Solvent: Conc. Hydrochloric Acid (40 mL)
Protocol
-
Reduction: Place 10 g of 4-nitrobenzoic acid and 20 g of tin in a 500 mL flask.
-
Acid Addition: Add conc. HCl in small portions (approx. 5 mL at a time).
-
Expert Insight: The reaction generates hydrogen gas and heat. If the reaction becomes too vigorous, cool the flask in water.
-
-
Completion: Heat on a steam bath for 45 minutes until the mixture is homogeneous and no oil globules (unreacted nitro compound) are visible.
-
Work-up (The Isoelectric Trap):
-
Cool the solution. Decant liquid from any unreacted tin.
-
Neutralization: Add concentrated ammonia (
) gradually until the solution is just alkaline (pH ~8-9). The tin will precipitate as hydroxide sludge. -
Filtration: Filter off the tin precipitate. The filtrate contains PABA as the soluble ammonium salt.
-
Precipitation: Add glacial acetic acid to the filtrate dropwise while monitoring pH.
-
Stop Point: Stop adding acid when pH reaches 3.5 – 4.0 .
-
Causality: PABA is amphoteric.
-
pH < 2: Soluble cation (
- - ) -
pH > 6: Soluble anion (
- - ) -
pH ~3.5: Insoluble Zwitterion (
- - ). This is the only window where product precipitates.
-
-
-
Crystallization: Collect the white/off-white crystals. Recrystallize from hot water or dilute ethanol if necessary.
Analytical Validation
Verify the identity and purity of the synthesized PABA using the following metrics.
Table 1: Physicochemical Properties & Validation
| Parameter | 4-Nitrobenzoic Acid (Intermediate) | 4-Aminobenzoic Acid (Product) | Validation Method |
| Appearance | Pale yellow crystals | White to off-white crystals | Visual Inspection |
| Melting Point | 239 – 241 °C | 187 – 189 °C | Capillary MP Apparatus |
| Solubility | Soluble in base; insoluble in acid | Amphoteric (Soluble in acid & base) | pH Solubility Test |
| IR Spectrum | Strong | Doublet | FTIR (KBr pellet) |
| NMR ( | Low field aromatics (deshielded) | Upfield shift of aromatics (shielded) | 400 MHz DMSO- |
Troubleshooting Guide
-
Low Yield in Phase 2: Likely missed the isoelectric point. If the filtrate is too acidic, add sodium acetate. If too basic, add acetic acid.
-
Colored Product: Oxidation products of the amine. Recrystallize with a small amount of activated charcoal.
-
Incomplete Oxidation (Phase 1): Presence of smell of bitter almonds (4-nitrobenzaldehyde) or low MP. Ensure vigorous mechanical stirring during the dichromate addition.
Safety & Waste Management
-
Chromium (VI): Sodium dichromate is carcinogenic and a strong oxidizer. All chromium waste must be reduced to Cr(III) (using sodium bisulfite) before disposal according to EHS regulations.
-
Tin Compounds: Tin salts can be toxic to aquatic life. Dispose of solid tin waste separately.
-
4-Nitrotoluene: Toxic by inhalation and skin absorption. Use a fume hood.
References
-
Kamm, O.; Matthews, A. O. "p-Nitrobenzoic Acid". Organic Syntheses, Coll.[6] Vol. 1, p. 392 (1941). [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 978, 4-Aminobenzoic acid". PubChem. [Link][7]
- Cohen, J. B.Practical Organic Chemistry, 3rd Ed. Macmillan: London, 1924. (Classic reference for Sn/HCl reduction mechanics).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the In Vitro Evaluation of 4-[(4-Chlorobenzyl)amino]benzoic acid
Introduction: Rationale for the In Vitro Characterization of 4-[(4-Chlorobenzyl)amino]benzoic acid
This compound is a derivative of 4-aminobenzoic acid (PABA), a versatile scaffold known for its broad range of biological activities.[1][2] PABA and its analogues have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making this class of compounds a fertile ground for drug discovery.[2][3] The specific molecule, this compound (PubChem CID: 3975397), incorporates a chlorobenzyl moiety, which can significantly influence its physicochemical properties and biological target interactions.[4]
A structured in vitro evaluation is the foundational step in characterizing the therapeutic potential of any novel compound.[5][6] It provides a cost-effective and high-throughput method to determine biological activity, elucidate the mechanism of action, and identify promising candidates for further preclinical development.[7] This guide presents a tiered, logical workflow for the comprehensive in vitro assessment of this compound, progressing from broad phenotypic screening to more focused mechanistic and target-based assays. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Tier 1: Primary Screening for Bioactivity
Application Note: Establishing a Cytotoxicity Profile
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[5] This primary screen serves two purposes: 1) to identify potential anticancer or cytotoxic activity, and 2) to establish a safe concentration range for subsequent, more sensitive assays where cell death is not the intended endpoint. We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures the metabolic activity of living cells as an indicator of their viability.[8][9] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of viable cells.[8] By testing the compound across a panel of cancer and non-cancerous cell lines, we can ascertain its potency (via IC50 determination) and preliminary selectivity.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., HeLa, HepG2, A549) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization Solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7).[10]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serially diluting the stock in serum-free medium.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various 1x final concentrations of the test compound. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals.[10] Wrap the plate in foil and place it on an orbital shaker for 15 minutes.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: IC50 Values of this compound
| Cell Line | Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | [Experimental Data] |
| HepG2 | Liver Cancer | 48 | [Experimental Data] |
| A549 | Lung Cancer | 48 | [Experimental Data] |
| HEK293 | Non-cancerous Kidney | 48 | [Experimental Data] |
Tier 2: Mechanistic Elucidation of Cell Death
Application Note: Investigating Apoptosis and Cell Cycle Arrest
If the primary screen reveals significant antiproliferative activity, the next logical step is to determine the mechanism of cell death or growth inhibition.[6] A compound can be cytotoxic (kill cells) or cytostatic (halt proliferation). Flow cytometry is a powerful tool for this investigation. We will use two key assays:
-
Annexin V & Propidium Iodide (PI) Staining: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[11] PI is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Propidium Iodide (PI) for Cell Cycle Analysis: After cell permeabilization, PI stoichiometrically binds to DNA, allowing for the quantification of DNA content.[12] This reveals the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, G2/M), indicating if the compound induces cell cycle arrest at a specific checkpoint.[13]
Caption: Quadrant analysis of flow cytometry data for apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS, RNase A (100 µg/mL), Propidium Iodide (50 µg/mL)
-
FACS tubes, centrifuge, flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1x10^6 cells treated as described in Protocol 2. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. [14]Incubate at 4°C for at least 30 minutes (or up to several days).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is critical to ensure that only DNA is stained. [12]5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the linear mode.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. The peaks will correspond to cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.
Tier 3: Target-Specific & Pathway Analysis
Application Note: Exploring Anti-Inflammatory Potential and Signaling Pathways
Based on the known activities of related PABA derivatives, this compound may possess anti-inflammatory properties. [1]Key enzymes in the inflammatory cascade are cyclooxygenases (COX-1 and COX-2). [15]A direct enzyme inhibition assay can determine if the compound acts on these targets. [16]Furthermore, if the compound induces apoptosis or cell cycle arrest, it is likely modulating intracellular signaling pathways. Western blotting is the gold-standard technique for examining changes in protein expression and post-translational modifications (like phosphorylation) within these pathways (e.g., MAPK, PI3K/Akt). [17][18][19]
Protocol 4: COX-1/COX-2 Enzyme Inhibition Assay
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
Test compound, positive control inhibitor (e.g., Celecoxib for COX-2)
-
Microplate reader
Procedure:
-
Follow Manufacturer's Instructions: These kits provide a standardized and validated method. [15]The general principle involves providing the enzyme (COX-1 or COX-2), the substrate (arachidonic acid), and measuring the formation of prostaglandin PGF2α colorimetrically.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Measurement: After a set incubation time, stop the reaction and measure the absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Protocol 5: Western Blotting for Signaling Pathway Analysis
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate, imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells and determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. [20]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [18]4. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. For signaling proteins, compare the ratio of the phosphorylated form to the total protein.
References
-
MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. PubChem. Retrieved from [Link]
-
Springer. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Inflammopharmacology. Retrieved from [Link]
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
PubMed. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed. Retrieved from [Link]
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. PubChem. Retrieved from [Link]
-
Innovare Academic Sciences. (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Innovare Academic Sciences. Retrieved from [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. NCBI. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Retrieved from [Link]
-
NCBI. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. University of Bergen. Retrieved from [Link]
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). New Biological Properties of p-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]
-
SlidePlayer. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. SlidePlayer. Retrieved from [Link]
-
Biomedical Research and Therapy. (n.d.). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NCBI. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. WJPR. Retrieved from [Link]
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Strategic Evaluation of Aminobenzoic Acid Analogs: From MIC to Mechanism
Abstract & Theoretical Framework
The resurgence of interest in folate pathway inhibitors has brought aminobenzoic acid analogs (e.g., anthranilic acid derivatives, functionalized PABA congeners) back into focus as potential scaffolds for combating antimicrobial resistance (AMR). Unlike generic broad-spectrum screening, testing these analogs requires specific adherence to metabolic constraints.
These compounds typically function as antimetabolites , competitively inhibiting Dihydropteroate Synthase (DHPS), mimicking the natural substrate para-aminobenzoic acid (PABA). Consequently, standard media formulations rich in thymidine or PABA can render potent analogs inactive in vitro, leading to false negatives. This guide outlines a rigorous, self-validating workflow designed specifically for this chemical class.
Mechanism of Action (The Target)
The following pathway illustrates the specific intervention point of aminobenzoic acid analogs.
Figure 1: Competitive inhibition of Dihydropteroate Synthase (DHPS) by aminobenzoic acid analogs blocks folate synthesis, ultimately arresting bacterial DNA replication.
Critical Pre-requisites & Compound Handling
The "Thymidine Effect" (Crucial for this Class)
Bacteria can bypass folate pathway inhibition if the culture medium contains exogenous thymidine or thymine.
-
Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically certified as Thymidine/Thymine Reduced.
-
Validation: If using blood supplements (for fastidious organisms), use lysed horse blood, which contains thymidine phosphorylase, neutralizing the interference. Avoid human or sheep blood for sulfonamide-class testing unless treated.
Solvent Tolerance & Solubility
Aminobenzoic acid analogs often exhibit poor aqueous solubility, necessitating organic solvents like DMSO.
-
Maximum Tolerance: Most bacteria tolerate up to 1-2% v/v DMSO. Exceeding this compromises membrane integrity, creating false positives.
-
Preparation: Prepare stock solutions at
the highest desired final concentration.-
Example: For a top test concentration of
, prepare a stock of in 100% DMSO. Diluting 1:100 into broth yields 1% DMSO.
-
Protocol A: Primary Screen (MIC Determination)
Standard: CLSI M07-A10 / ISO 20776-1 [1, 2]. Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials
-
Test Organisms: E. coli ATCC 25922, S. aureus ATCC 29213 (Standard QC strains).
-
Media: CAMHB (Thymidine-reduced).
-
Controls: Sulfamethoxazole (Positive Control), DMSO (Solvent Control), Sterility Control.
Step-by-Step Workflow
-
Inoculum Preparation:
-
Select 3-5 colonies from a fresh overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (
). -
Dilute this suspension 1:150 in CAMHB to reach
.
-
-
Plate Setup (96-well):
-
Add
of CAMHB to columns 2-12. -
Add
of Drug Stock (in media, max 2% DMSO) to column 1. -
Perform serial 2-fold dilution from column 1 to 10 (
transfer). Discard from column 10. -
Column 11: Growth Control (Media + Solvent + Bacteria).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Add
of the diluted inoculum ( ) to wells 1-11. -
Final Test Volume:
. -
Final Inoculum:
.
-
-
Incubation:
- for 16–20 hours (aerobic).
-
Readout:
-
MIC is the lowest concentration with no visible growth (no turbidity).
-
Data Interpretation Table
| Compound Type | MIC Range ( | Interpretation |
| Highly Active | Potent lead candidate. | |
| Moderately Active | Potential for optimization. | |
| Inactive | Likely poor cell penetration or target affinity. | |
| Solvent Toxic | N/A | Growth inhibition in Column 11 (DMSO control). |
Protocol B: Mechanism Verification (PABA Reversal Assay)
Objective: Confirm that the analog acts via DHPS inhibition (antimetabolite) rather than non-specific membrane toxicity. If the drug targets the folate pathway, adding excess native PABA should outcompete the drug and restore bacterial growth [3].
Methodology
-
Duplicate Setup: Prepare two identical MIC plates as described in Protocol A.
-
PABA Supplementation:
-
Plate 1 (Control): Standard CAMHB.
-
Plate 2 (Reversal): CAMHB supplemented with
PABA .
-
-
Inoculation & Incubation: Identical to Protocol A.
-
Analysis: Calculate the Fold Shift in MIC.
-
Shift
-fold (e.g., MIC shifts from 4 to >32): Confirmed Antimetabolite Mechanism (Targeting Folate Pathway). -
No Shift (MIC remains 4): Off-target mechanism (likely membrane disruption or non-specific toxicity).
Protocol C: Time-Kill Kinetics
Objective: Distinguish between Bacteriostatic (growth arrest) and Bactericidal (killing) activity. Sulfonamide-like drugs are typically bacteriostatic; however, novel halogenated analogs may exhibit bactericidal properties [4].
Workflow
-
Preparation: Prepare tubes with media containing the analog at
MIC and MIC . Include a growth control (no drug). -
Inoculum: Add bacteria to a final concentration of
. -
Sampling:
-
Remove aliquots at
hours. -
Perform serial 10-fold dilutions in saline.
-
Plate
spots onto nutrient agar.
-
-
Calculation: Count colonies to determine CFU/mL.
Interpretation
-
Bactericidal:
reduction (99.9% kill) from the initial inoculum at 24h. -
Bacteriostatic:
reduction, but growth is lower than the control.
Experimental Workflow Summary
Figure 2: Decision matrix for evaluating aminobenzoic acid analogs. Only active compounds proceed to mechanistic (PABA Reversal) and kinetic (Time-Kill) validation.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[4] Broth microdilution reference method for MIC determination.[1][4][5][6][7][8]
-
Wood, W. B. (1942). Studies on the Antibacterial Action of the Sulfonamide Drugs: The Relation of p-Aminobenzoic Acid to the Mechanism of Bacteriostasis.[9] Journal of Experimental Medicine.[9]
-
BenchChem Application Notes. (2025). Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents.
-
Wanigasekara, D., et al. (2021).[10][11][12] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays. University of Sri Jayewardenepura.[11]
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Application Note: A Validated Protocol for Assessing the Cytotoxicity of Aminobenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule therapeutics.
Abstract: Aminobenzoic acid derivatives represent a promising class of compounds with diverse biological activities, including antimicrobial and cytotoxic effects.[1][2] Accurate assessment of their impact on cell viability is a cornerstone of early-stage drug development. This guide provides a comprehensive framework for selecting, validating, and executing robust cell viability assays tailored to this chemical class. We emphasize the causality behind protocol choices, the implementation of self-validating experimental design, and present a detailed protocol for the highly reliable resazurin-based assay, supplemented with guidance on orthogonal validation methods.
The Principle of Viability Assessment: Beyond a Simple Step-List
Cell viability is not a single, monolithic parameter. It is a composite of cellular health indicators. Assays to measure it can be broadly categorized, and understanding their mechanistic basis is critical for data interpretation.
-
Metabolic Assays: These are the most common methods and measure the metabolic activity of a cell population. The underlying assumption is that viable cells maintain a high metabolic rate. Key examples include:
-
Tetrazolium Salt Reduction (MTT, MTS, XTT, WST-1): In living cells, NAD(P)H-dependent oxidoreductase enzymes reduce yellow tetrazolium salts to a colored formazan product.[3][4] The intensity of the color is proportional to the number of metabolically active cells.
-
Resazurin (alamarBlue) Reduction: The blue, cell-permeable dye resazurin is reduced to the red, highly fluorescent resorufin by metabolic enzymes in viable cells.[5][6] This conversion can be measured by either absorbance or, more sensitively, by fluorescence.
-
ATP Quantification (CellTiter-Glo®): This assay quantifies adenosine triphosphate (ATP), the cell's primary energy currency.[7][8] The presence of ATP is a strong indicator of metabolically active, viable cells. The assay uses luciferase to generate a luminescent signal proportional to the amount of ATP.[9]
-
-
Cytotoxicity Assays (Membrane Integrity): These assays measure markers of cell death, specifically the loss of plasma membrane integrity.
Selecting an Optimal Assay for Aminobenzoic Acid Derivatives: A Critical Evaluation
The chemical nature of the compounds under investigation dictates the choice of assay. Aminobenzoic acid derivatives, as aromatic and potentially redox-active molecules, can interfere with certain assay chemistries.
The Challenge with Tetrazolium Assays: Tetrazolium-based assays like MTT rely on a chemical reduction step. Compounds that have inherent reducing properties can directly convert the tetrazolium salt to formazan in the absence of cellular activity. This leads to a false-positive signal, masking true cytotoxicity and making the compound appear less potent than it is.[13][14] While some studies have successfully used tetrazolium assays for aminobenzoic acid derivatives[1][15], this potential for interference necessitates rigorous validation.
Recommended Approach: A Two-Pronged Strategy For the highest degree of confidence, we recommend a two-pronged approach:
-
Primary Assay: The Resazurin (alamarBlue) Assay . It is known for its high sensitivity (especially via fluorescence), lower toxicity compared to MTT, and a homogenous "add-and-read" protocol that simplifies workflow.[16][17] While still a redox-based assay, its potential for interference can be definitively ruled out with the proper controls.
-
Orthogonal Validation: The LDH Release Assay . This method provides a confirmatory assessment of cytotoxicity by measuring a distinct cell death mechanism (membrane rupture) rather than metabolic activity.[10] Concordance between the resazurin and LDH assays provides strong, trustworthy evidence of a compound's cytotoxic effect.
Detailed Protocol: Resazurin-Based Cell Viability Assay
This protocol is optimized for a 96-well plate format but can be scaled. It is crucial to empirically determine the optimal cell seeding density and reagent incubation time for your specific cell line.[18]
3.1. Materials and Reagents
-
Target cells in logarithmic growth phase.
-
Complete cell culture medium, supplemented as required for the cell line.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Resazurin-based cell viability reagent (e.g., alamarBlue®).
-
Test aminobenzoic acid derivatives, dissolved in a suitable vehicle (e.g., DMSO).
-
Opaque-walled 96-well microplates (for fluorescence).
-
Multi-channel pipette.
-
Microplate reader with fluorescence (Excitation: 540-570 nm, Emission: 580-610 nm) and/or absorbance (570 nm & 600 nm) capabilities.[16][18]
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for the resazurin-based cell viability assay.
3.3. Step-by-Step Protocol
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic phase of growth. Ensure a single-cell suspension. b. Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.[19] c. Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: a. Prepare serial dilutions of the aminobenzoic acid derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic (typically ≤0.5%). b. Remove the seeding medium and add 100 µL of the medium containing the test compounds or controls to the appropriate wells. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Execution: a. After the treatment period, add 10 µL (1/10th of the culture volume) of the resazurin reagent directly to each well.[16][19] b. Gently mix the plate on an orbital shaker for 1 minute. c. Incubate for 1 to 4 hours at 37°C, protected from direct light.[18] The optimal time depends on the metabolic rate of the cell line and should be determined empirically. d. Measure the fluorescence (preferred for higher sensitivity) or absorbance using a microplate reader.[5][18]
Experimental Design and Controls: The Key to Trustworthy Data
A properly controlled experiment is self-validating. For every plate, the following controls are mandatory .
| Control Type | Components | Purpose |
| Untreated Control | Cells + Culture Medium + Vehicle | Represents 100% cell viability; used for normalization. |
| Positive Control | Cells + Known Cytotoxic Agent (e.g., Doxorubicin) | Confirms that the cell system is responsive to cytotoxic insults. |
| Blank (No Cells) | Culture Medium + Vehicle + Resazurin Reagent | Measures the background signal of the medium and reagent. This value is subtracted from all other readings.[5] |
| Compound Interference Control (Cell-Free) | Culture Medium + Test Compound + Resazurin Reagent | CRITICAL: Tests for direct chemical reduction of resazurin by the compound. A significant signal here invalidates the assay for that compound.[14][20] |
Data Analysis and Interpretation
5.1. Calculation of Percent Viability
-
Correct for Background: Subtract the average fluorescence/absorbance value of the Blank (No Cells) control from all experimental wells.
-
Normalize to Untreated Control: Calculate the percent viability for each compound concentration using the following formula:
% Viability = (Corrected Signal of Treated Well / Average Corrected Signal of Untreated Control) * 100
5.2. Sample Data Presentation
Below is an example of how to structure the data for a single aminobenzoic acid derivative.
| Compound Conc. (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Corrected RFU* | % Viability |
| 0 (Vehicle) | 45800 | 46150 | 45950 | 45967 | 45717 | 100.0% |
| 1 | 42100 | 42500 | 42350 | 42317 | 42067 | 92.0% |
| 10 | 25300 | 24900 | 25150 | 25117 | 24867 | 54.4% |
| 50 | 11500 | 11750 | 11600 | 11617 | 11367 | 24.9% |
| 100 | 2600 | 2700 | 2650 | 2650 | 2400 | 5.3% |
| Blank (No Cells) | 250 | 245 | 255 | 250 | - | - |
*Corrected RFU = Average RFU - Average Blank RFU
5.3. Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a four-parameter logistic (4PL) non-linear regression curve.
Orthogonal Validation with an LDH Cytotoxicity Assay
If a compound shows activity in the resazurin assay, confirming the result with a mechanistically different assay like LDH release is best practice.
Principle: Measures the activity of LDH released from cells with damaged membranes.[10] Brief Protocol:
-
Treat cells with the compound as described above.
-
Set up controls: a) Spontaneous LDH release (untreated cells), b) Maximum LDH release (cells treated with a lysis buffer).
-
Carefully transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH assay reagent, which contains lactate and NAD⁺, to the supernatant.[12]
-
Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).
-
Measure the absorbance (e.g., at 490 nm).
-
Calculate % Cytotoxicity based on the controls.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in Cell-Free Control | The aminobenzoic acid derivative is directly reducing the resazurin reagent. | The resazurin assay is not suitable. Use a non-redox-based assay like CellTiter-Glo® (ATP quantification)[7] or rely solely on the LDH assay. |
| High Variability Between Replicates | Uneven cell seeding; Pipetting errors; Edge effects in the plate. | Ensure the cell suspension is homogenous. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[21] |
| Low Signal-to-Noise Ratio | Cell seeding density is too low; Incubation time with the reagent is too short. | Perform a cell titration experiment to find the optimal seeding density. Optimize the reagent incubation time for your cell line.[18] |
References
-
Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2015). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]
-
Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
-
Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Retrieved from [Link]
-
Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]
-
Gholampour, F., et al. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Avicenna journal of medical biotechnology, 10(4), 239–246. Retrieved from [Link]
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved from [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. Retrieved from [Link]
-
Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. Retrieved from [Link]
-
Aslantürk, Ö. S., & Aslan, B. (2019). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 43(1), 46-55. Retrieved from [Link]
-
Aslantürk, Ö. S. (2017). Guidelines for cell viability assays. IntechOpen. Retrieved from [Link]
-
Telbisz, Á., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(17), 4761-3. Retrieved from [Link]
-
Xu, M., et al. (2021). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Scientific Reports, 11(1), 1-8. Retrieved from [Link]
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EGFR tyrosine kinase inhibition assay for novel compounds
Application Note: High-Throughput TR-FRET Assay for EGFR Tyrosine Kinase Inhibition
Executive Summary & Scope
This guide details the development and execution of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen novel small molecules against Epidermal Growth Factor Receptor (EGFR) kinase activity. While radiometric assays (
Target Context: This protocol is adaptable for Wild Type (WT) EGFR and clinically relevant mutants, specifically T790M (gatekeeper mutation) and C797S (tertiary resistance to covalent inhibitors like Osimertinib).
Biological Context & Mechanism of Action[1][2][3][4][5]
EGFR (ErbB1) is a transmembrane receptor tyrosine kinase.[1][2] Upon ligand binding (EGF, TGF-
Inhibitor Logic:
-
ATP-Competitive Inhibitors (Gefitinib, Erlotinib): Bind reversibly to the ATP pocket.
-
Covalent Inhibitors (Osimertinib): Form a covalent bond with Cys797 at the ATP binding site, effective against T790M mutants.[3][4][5][6]
-
Allosteric Inhibitors: Bind outside the ATP pocket (emerging class).
Figure 1: EGFR Signaling & Inhibition Pathway
Caption: EGFR signal transduction cascade.[3][7][5][2][8] TKIs compete with ATP to prevent autophosphorylation, halting downstream RAS/MAPK signaling.
Assay Principle: TR-FRET[10][11][12]
We utilize a homogeneous TR-FRET format.[9] This involves two key fluorophores:[9]
-
Donor: Europium (Eu)-cryptate labeled anti-phosphotyrosine antibody.
-
Acceptor: Modified Allophycocyanin (e.g., XL665 or ULight) labeled tyrosine substrate (or a biotinylated peptide substrate + Streptavidin-Acceptor).
Mechanism: When EGFR phosphorylates the substrate, the Eu-antibody binds to the phosphotyrosine. This brings the Donor and Acceptor into proximity.[9] Excitation at 337 nm causes energy transfer, resulting in emission at 665 nm.[9] Unphosphorylated substrate results in no FRET.
Why this matters: The long fluorescence lifetime of Europium allows us to introduce a time delay (50–100 µs) before reading, eliminating short-lived background autofluorescence from library compounds.
Pre-Assay Optimization (Critical)
Senior Scientist Note: Do not proceed to screening without determining the
Optimization Workflow:
-
Enzyme Titration: Titrate EGFR (0.1 nM to 10 nM) with saturating ATP and Substrate to find the linear range. Select a concentration that gives ~80% of max signal (EC80) but remains within the initial velocity phase.
-
ATP
Determination: Using the fixed Enzyme concentration, titrate ATP (0 to 500 µM). Plot Velocity vs. [ATP] and fit to the Michaelis-Menten equation.
Detailed Protocol
Reagents & Buffers
| Component | Concentration | Purpose / Scientific Rationale |
| HEPES, pH 7.5 | 50 mM | Maintains physiological pH for kinase domain stability. |
| MgCl | 10 mM | Essential cofactor for ATP-Mg complex utilization. |
| MnCl | 2 mM | Expert Tip: Mn |
| EGTA | 1 mM | Chelates Calcium to inhibit background proteases/kinases. |
| DTT | 1 mM | Reduces cysteine residues; prevents oxidation of the enzyme. |
| Brij-35 | 0.01% | Non-ionic detergent. Prevents enzyme aggregation and compound stickiness (critical for hydrophobic TKIs). |
| BSA | 0.1% | Carrier protein to prevent enzyme loss to plasticware. |
Plate Layout & Workflow
Plate Type: 384-well, low volume, white, round-bottom (e.g., Corning 4513). White plates maximize signal reflection.
Step-by-Step Procedure:
-
Compound Addition:
-
Dispense 100 nL of test compound (in 100% DMSO) into assay wells using an acoustic dispenser (e.g., Echo).
-
Controls: High Control (DMSO only, Max Activity), Low Control (Reference Inhibitor e.g., 1 µM Staurosporine or 100 mM EDTA).
-
-
Enzyme Addition (5 µL):
-
Dilute EGFR enzyme in 1X Kinase Buffer .
-
Add 5 µL to all wells.[10]
-
Incubation: 10 minutes at RT. (Allows inhibitor to bind before competition starts).
-
-
Substrate/ATP Mix Initiation (5 µL):
-
Prepare a mix of Biotin-Poly-GT (substrate) and ATP at
final concentration. -
Final concentrations: ATP
, Substrate nM. -
Add 5 µL to start the reaction.[10]
-
Incubation: 60 minutes at RT (sealed plate).
-
-
Detection Step (10 µL):
-
Prepare Detection Buffer containing EDTA (to stop reaction) + Eu-Anti-P-Tyr Antibody + Streptavidin-XL665.
-
EDTA Concentration: Must be
mM to fully chelate the 12 mM Mg/Mn mix. -
Add 10 µL to all wells.[10]
-
Incubation: 60 minutes at RT (protect from light).
-
-
Read:
-
Read on TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm.[11] Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).
-
Figure 2: Experimental Workflow
Caption: Standard TR-FRET kinase assay workflow. The pre-incubation of enzyme with compound is critical for detecting slow-binding inhibitors.
Data Analysis & Validation
HTRF Ratio Calculation
Raw fluorescence intensity varies with well volume and turbidity. We use the ratiometric method to normalize:
Z-Prime ( ) Factor
To validate the assay for High-Throughput Screening (HTS), calculate
- : Standard Deviation[12]
- : Mean signal[12][13]
-
Acceptance:
is required for a robust assay.[14][15] An excellent assay typically yields .
IC50 Determination
Fit the dose-response data to a 4-parameter logistic equation (Sigmoidal):
Troubleshooting "The Art of the Assay"
-
High Background / Low Signal Window:
-
Cause: Too much antibody or substrate.
-
Fix: Titrate the detection reagents.[10] The "Hook Effect" occurs when excess antigen saturates antibodies, reducing cross-linking.
-
-
Compound Interference (Quenching):
-
Observation: Signal at 615 nm (Donor) drops significantly in compound wells.
-
Fix: The ratiometric calculation (665/615) usually corrects this. If 615 nm drops by >50%, flag the compound as a "color quencher" false positive.
-
-
Steep Hill Slopes (> 2.0):
-
Cause: Compound aggregation or insolubility.
-
Fix: Ensure Brij-35 or Tween-20 is present (0.01%). Check compound solubility in DMSO.
-
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. Link
-
Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for EGFR. Application Note. Link
-
Cisbio (Revvity). HTRF Kinase Assay Guidelines. Technical Note. Link
-
Jia, Y., et al. (2006). A homogeneous time-resolved fluorescence resonance energy transfer kinase assay for high-throughput screening. Analytical Biochemistry. Link
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. EGFR signaling pathways [pfocr.wikipathways.org]
- 9. caymanchem.com [caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. assay.dev [assay.dev]
- 14. youtube.com [youtube.com]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols for the Exploration of 4-[(4-Chlorobenzyl)amino]benzoic acid in Drug Discovery
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 4-[(4-Chlorobenzyl)amino]benzoic acid. This document provides a strategic framework and detailed protocols for investigating the therapeutic potential of this compound, drawing upon the known biological activities of the broader class of p-aminobenzoic acid (PABA) derivatives.
Introduction: The Therapeutic Potential of PABA Derivatives
Para-aminobenzoic acid (PABA) and its derivatives are a versatile class of compounds with a rich history in medicinal chemistry.[1] Their structural motif is found in a variety of approved drugs and biologically active molecules, exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. The structural analog, benzylaminobenzoic acid, has shown notable inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. This precedent suggests that this compound, with its distinct chloro-benzyl substitution, is a compelling candidate for drug discovery campaigns, particularly in the areas of neurodegenerative and inflammatory diseases.
This guide outlines a systematic approach to characterizing the bioactivity of this compound, from initial target-agnostic screening to more defined mechanistic studies.
Proposed Drug Discovery Workflow
A logical and efficient screening cascade is paramount for elucidating the therapeutic potential of a novel compound. The following workflow is proposed for this compound, designed to first identify broad biological activities and then to delineate the specific molecular mechanisms.
Caption: A proposed drug discovery workflow for this compound.
Physicochemical Properties and Synthesis
A foundational understanding of the test compound is critical.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClNO₂ | PubChem CID: 3975397 |
| Molecular Weight | 261.7 g/mol | PubChem CID: 3975397 |
| IUPAC Name | This compound | PubChem CID: 3975397 |
While several methods exist for the synthesis of PABA derivatives, a common approach involves the reaction of p-aminobenzoic acid with the corresponding benzyl halide.[2][3] A plausible retrosynthetic analysis is presented below.
Sources
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: 4-Aminobenzoic Acid (PABA) Derivatives in Medicinal Chemistry
[1][2][3][4][5]
Executive Summary & Strategic Overview
4-Aminobenzoic acid (PABA) is a foundational pharmacophore in medicinal chemistry.[1] Its structural simplicity—an aromatic ring substituted para with an amino group (electron-donating) and a carboxyl group (electron-withdrawing)—creates a unique "push-pull" electronic system. This amphoteric nature allows for versatile derivatization at both the
This guide moves beyond basic textbook definitions to provide actionable protocols for two primary classes of PABA derivatives: Local Anesthetics (Esters) and Antimicrobial Schiff Bases (Imines) . It also details the mechanistic grounding of PABA antimetabolites in the folate pathway.
The PABA Scaffold Versatility[2][6]
-
C-Terminus Modification (Esters): Increases lipophilicity, allowing membrane penetration (e.g., Benzocaine, Procaine). Target: Voltage-gated
channels. -
N-Terminus Modification (Imines/Amides): Alters electronic distribution and metal-binding capability (e.g., Schiff bases, Metal complexes). Target: DNA intercalation, Enzyme inhibition.
-
Core Mimicry (Sulfonamides): Bioisosteric replacement of
with . Target: Dihydropteroate Synthase (DHPS).[2]
Module A: Local Anesthetics (The "Caine" Family)
Mechanism of Action: Sodium Channel Blockade
PABA ester derivatives function as local anesthetics by preventing the generation and conduction of nerve impulses.
-
Penetration: The uncharged, lipophilic ester form diffuses across the neuronal lipid bilayer.
-
Protonation: Once intracellular (lower pH), the amine group becomes protonated.
-
Blockade: The cationic form binds to the intracellular portion of voltage-gated sodium channels (
), locking them in the inactive state and preventing depolarization.
Protocol: High-Yield Synthesis of Benzocaine
Objective: Synthesize Ethyl 4-aminobenzoate (Benzocaine) via Fischer Esterification. Rationale: Direct esterification is preferred over acyl chloride routes for PABA due to the unprotected amine; however, the equilibrium must be driven by excess alcohol and acid catalysis.
Materials
-
Absolute Ethanol (Excess solvent/reactant)
-
Concentrated Sulfuric Acid (
, Catalyst/Dehydrating agent) -
10% Sodium Carbonate (
) solution
Step-by-Step Methodology
-
Reflux Setup: In a 100 mL round-bottom flask, combine 4.0 g PABA and 40 mL Absolute Ethanol . Swirl to suspend.
-
Acid Addition: Slowly add 4.0 mL Conc.
dropwise with stirring. (Exothermic reaction: precipitate may form and then redissolve). -
Reaction: Attach a reflux condenser and heat the mixture to a gentle boil (reflux) for 60–90 minutes . The solution should become clear.
-
Monitoring (Self-Validation): Spot a TLC plate (Silica; 30% Ethyl Acetate/Hexane). Disappearance of the PABA spot (
) and appearance of Benzocaine ( ) confirms completion. -
Workup: Allow the mixture to cool to room temperature. Pour the contents into a beaker containing 100 mL ice-cold water .
-
Neutralization: Slowly add 10%
solution with stirring until gas evolution ( ) ceases and pH 8. Benzocaine will precipitate as a white solid.-
Critical Control Point: Do not overshoot pH > 10, or ester hydrolysis may occur.
-
-
Purification: Vacuum filter the solid. Wash with cold water. Recrystallize from Ethanol/Water (1:1) to yield white needles.
Workflow Visualization
Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of Benzocaine.
Module B: Antimicrobials (Antimetabolites & Schiff Bases)
Mechanism: The Folate Pathway Interruption
Bacteria must synthesize Folate (Vitamin B9) de novo using PABA.[8] Humans lack this pathway (we ingest Folate), making it a selective target.
-
PABA Role: Substrate for Dihydropteroate Synthase (DHPS).[2][8]
-
Inhibitors: Sulfonamides (PABA analogs) competitively inhibit DHPS.[5][2][8]
-
Schiff Bases: Recent studies indicate PABA-derived imines can inhibit downstream enzymes or disrupt bacterial membranes.
Visualization: Folate Biosynthesis Pathway
Figure 2: Mechanism of Action showing PABA utilization and competitive inhibition by analogs at the DHPS step.
Protocol: Synthesis of PABA-Derived Schiff Bases
Application: Novel antimicrobial and cytotoxic agents.[3][5] Chemistry: Condensation of the primary amine of PABA with an aromatic aldehyde.
Materials
-
PABA (10 mmol)
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde or Salicylaldehyde) (10 mmol)
-
Glacial Acetic Acid (Catalyst)
Methodology
-
Dissolution: Dissolve 1.37 g PABA in 20 mL warm Ethanol .
-
Addition: Add equimolar amount of the chosen aldehyde.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reaction: Reflux for 3–5 hours .
-
Observation: A color change (often yellow/orange) indicates imine formation.
-
-
Isolation: Cool the mixture. The Schiff base usually precipitates. If not, reduce solvent volume by 50% via rotary evaporation and cool on ice.
-
Wash: Filter and wash with cold ethanol/ether to remove unreacted aldehyde.
Biological Validation: MIC Determination (Broth Microdilution)
To test the efficacy of the synthesized PABA derivative:
| Parameter | Specification (CLSI Standard) |
| Medium | Mueller-Hinton Broth (cation-adjusted) |
| Inoculum | |
| Compound Prep | Dissolve in DMSO (final conc < 1%), serial dilution 128 |
| Controls | Positive: Ciprofloxacin; Negative: DMSO only; Sterility: Broth only |
| Readout | Visual turbidity or |
Emerging Applications: Metal Complexes
Recent medicinal chemistry efforts utilize the carboxylate group of PABA to chelate metals.
-
Organotin(IV) Complexes: PABA derivatives complexed with tin have shown potent cytotoxicity against carcinoma cell lines (e.g., HepG2), often exceeding Cisplatin efficacy.
-
Structure-Activity Relationship (SAR): The "push-pull" electronic system of PABA stabilizes the metal center, enhancing bioavailability and delaying hydrolysis in the bloodstream.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]
-
Kratochvilova, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1),[7] 9. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard reference for MIC protocols). Retrieved from [Link]
-
Athabasca University. Synthesis of Benzocaine: Organic Chemistry Laboratory Manual. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 9. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 10. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
Application Note: A Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purification of Synthesized Benzoic Acid Compounds
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and professionals in drug development on the purification of synthesized benzoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of steps, this document delves into the fundamental principles governing the separation, offering a rationale for methodological choices to empower users to develop robust and efficient purification protocols. We will explore both reversed-phase and normal-phase chromatography, with a strong focus on practical method development, sample pre-treatment using Solid Phase Extraction (SPE), and systematic troubleshooting of common issues.
Introduction: The Rationale for Chromatographic Purification
In the realm of organic synthesis, the journey from a reaction flask to a pure, well-characterized compound is often paved with meticulous purification steps. For benzoic acid and its structurally diverse derivatives—a cornerstone of many pharmaceutical compounds—achieving high purity is not merely a procedural step but a prerequisite for accurate biological evaluation and downstream applications. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose, offering high resolution, speed, and the ability to scale up from analytical to preparative quantities.[1][2]
This guide will focus predominantly on Reversed-Phase HPLC (RP-HPLC) , as it is the most common and effective mode for separating the moderately polar compounds typical of benzoic acid derivatives.[3] We will also briefly discuss Normal-Phase HPLC (NP-HPLC) as a complementary technique for specific applications.
Fundamental Principles: Controlling Retention and Selectivity
Successful HPLC purification hinges on understanding and manipulating the interactions between the analyte, the stationary phase, and the mobile phase.
Reversed-Phase HPLC: A Workhorse for Benzoic Acid Derivatives
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains (e.g., C18 or C8). The mobile phase is polar, usually a mixture of water or an aqueous buffer and a miscible organic solvent like methanol or acetonitrile.[3]
The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds are eluted earlier with the mobile phase.[3]
The Critical Role of Mobile Phase pH for Acidic Compounds
For ionizable compounds like benzoic acid and its derivatives, the pH of the mobile phase is arguably the most critical parameter influencing retention and peak shape. The pKa of benzoic acid is approximately 4.2.[4][5]
-
At a pH above the pKa , the carboxylic acid group will be deprotonated, forming the more polar and water-soluble carboxylate anion. This increased polarity leads to reduced interaction with the nonpolar stationary phase and, consequently, shorter retention times.
-
At a pH below the pKa , the carboxylic acid remains in its protonated, neutral form. This form is less polar and will have a stronger affinity for the stationary phase, resulting in longer retention times and often better peak shapes.[6]
A general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of the acidic analyte to ensure it is fully protonated.[7][8] This minimizes peak broadening and tailing that can occur when both the ionized and non-ionized forms of the analyte are present.[8]
Caption: Effect of mobile phase pH on benzoic acid in RP-HPLC.
Normal-Phase HPLC: An Alternative Approach
In NP-HPLC, the polarity of the phases is inverted: a polar stationary phase (e.g., bare silica or a bonded phase with polar functional groups like cyano) is used with a non-polar mobile phase (e.g., hexane with a polar modifier like ethyl acetate).[9] In this mode, more polar compounds are retained more strongly.[9] NP-HPLC can be advantageous for:
-
Separating isomers that are difficult to resolve by RP-HPLC.[10]
-
Purifying compounds that are highly soluble in non-polar organic solvents.[9]
-
Avoiding the use of aqueous mobile phases, which can simplify sample recovery.[10]
Pre-Purification: The Importance of Sample Preparation
The quality of your purification is directly dependent on the quality of the sample injected. Proper sample preparation is crucial to protect the HPLC column from contaminants and to ensure reproducible results.[11]
Initial Sample Work-up
Before considering HPLC, it is good practice to perform a preliminary clean-up of the crude reaction mixture. This may involve:
-
Liquid-Liquid Extraction: To remove highly polar or non-polar impurities.
-
Filtration: To remove any particulate matter. All samples should be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent blockage of the column and system tubing.[12][13]
Solid-Phase Extraction (SPE) for Enhanced Purity
For complex samples, Solid-Phase Extraction (SPE) is an invaluable technique for sample clean-up and concentration.[10][14] SPE utilizes a small cartridge containing a solid adsorbent to selectively retain either the target compound or impurities.[14]
A Typical Reversed-Phase SPE Protocol for Benzoic Acid Derivatives:
-
Conditioning: The SPE cartridge (e.g., C18) is first washed with an organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: The cartridge is then washed with the same solvent as the sample matrix (e.g., water) to prepare it for sample loading.
-
Loading: The crude sample, dissolved in a polar solvent, is passed through the cartridge. The benzoic acid derivative and other non-polar impurities will be retained on the C18 sorbent, while highly polar impurities will pass through.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to elute any remaining polar impurities.
-
Elution: The purified benzoic acid derivative is eluted from the cartridge using a stronger, less polar solvent (e.g., methanol or acetonitrile). This eluted fraction is then ready for HPLC purification.
Caption: Generalized Solid-Phase Extraction (SPE) workflow.
Protocol: Method Development for Preparative HPLC
The goal of preparative HPLC is to isolate a target compound with the desired purity and yield.[15] This often involves a trade-off between resolution, loading capacity, and speed. A systematic approach to method development is key.
Initial Analytical Method Development
It is always recommended to first develop a robust analytical method on a smaller scale.[15] This allows for rapid optimization of separation conditions while conserving valuable sample and solvents.
Table 1: Typical Starting Conditions for Analytical RP-HPLC of Benzoic Acid Derivatives
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile, widely used stationary phase for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Creates an acidic environment (pH ~2.5) to suppress ionization of benzoic acid.[16] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better peak shape for aromatic compounds. |
| Gradient | 10-90% B over 15 minutes | A broad gradient to determine the approximate elution conditions of the target compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | Ambient or 30-40 °C | Elevated temperature can reduce viscosity and improve peak efficiency. |
| Detection | UV at 234 nm or 254 nm | Benzoic acid and its derivatives typically have strong UV absorbance in this range.[17] |
| Injection Vol. | 10 µL | A small volume to avoid overloading the analytical column. |
Optimization Strategy
-
Gradient Optimization: Once the initial scouting run is complete, the gradient can be optimized to improve resolution around the target peak. A shallower gradient in the region where the compound of interest elutes will increase the separation from nearby impurities.
-
Solvent Selection: If resolution is still poor, switching the organic modifier (e.g., from methanol to acetonitrile) can alter the selectivity of the separation due to different solvent-analyte interactions.[8]
-
pH Adjustment: While a low pH is generally recommended, slight adjustments can sometimes fine-tune the separation of a complex mixture of acidic compounds with different pKa values.[18]
Scaling Up to Preparative Chromatography
Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification. This involves using a larger diameter column and adjusting the flow rate and injection volume accordingly.
Key Considerations for Scaling Up:
-
Loading Capacity: The amount of sample that can be injected onto a preparative column without significant loss of resolution is a critical factor.[19] Loading studies, where the injection volume is incrementally increased, should be performed to determine the optimal load.[15][20] Overloading can lead to broad, fronting peaks.[21]
-
Flow Rate Adjustment: To maintain a similar linear velocity as the analytical method, the flow rate should be scaled proportionally to the cross-sectional area of the preparative column.
-
Fraction Collection: The detector signal is used to trigger a fraction collector, which isolates the eluting peak containing the purified compound.
Troubleshooting Common HPLC Purification Issues
Even with a well-developed method, problems can arise. A systematic approach to troubleshooting is essential to minimize downtime and ensure reliable results.[22]
Caption: A decision tree for troubleshooting common HPLC issues.
Table 2: Detailed HPLC Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Mobile phase pH is too close to the analyte's pKa, causing partial ionization.[8] | Lower the mobile phase pH by at least 1.5-2 units below the pKa.[7][8] |
| Secondary interactions between the acidic analyte and active sites on the silica stationary phase. | Use a high-purity, end-capped column. Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase. | |
| Column contamination or degradation. | Flush the column with a strong solvent.[23] If the problem persists, replace the column.[21] | |
| Broad Peaks | Column overloading.[21] | Reduce the mass of the injected sample.[23] Dissolve the sample in a weaker solvent if possible. |
| Sample solvent is much stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[24] | |
| Extra-column volume (dead volume) is too high. | Ensure all tubing is as short as possible and that fittings are correctly installed. | |
| Baseline Drift/Noise | Contaminated mobile phase or detector flow cell.[21] | Prepare fresh mobile phase using high-purity solvents.[22] Flush the detector cell. |
| Inadequate mobile phase degassing. | Degas the mobile phase using sonication or an in-line degasser to remove dissolved air.[21] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[23] | |
| High Backpressure | Blockage in the system (e.g., column inlet frit, tubing).[25] | Filter all samples and mobile phases.[26] Back-flush the column (if permitted by the manufacturer). |
| Low/Fluctuating Pressure | Leak in the system (fittings, pump seals).[25][26] | Systematically check and tighten all fittings. Inspect pump seals for wear or salt buildup.[22][23] |
| Air bubbles in the pump.[22] | Purge the pump to remove trapped air bubbles.[26] Ensure solvent lines are properly submerged in the reservoirs. |
Conclusion
The successful purification of synthesized benzoic acid compounds by HPLC is an achievable goal that relies on a foundational understanding of chromatographic principles and a systematic approach to method development. By carefully considering the physicochemical properties of the target molecules, particularly their acidic nature, and by diligently applying the protocols for sample preparation, method optimization, and troubleshooting outlined in this guide, researchers can confidently and efficiently isolate compounds of high purity. This enables the progression of drug discovery and development programs, ensuring that subsequent biological and chemical characterizations are based on accurately purified materials.
References
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved February 12, 2026, from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. Retrieved February 12, 2026, from [Link]
-
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Retrieved February 12, 2026, from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved February 12, 2026, from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved February 12, 2026, from [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. Retrieved February 12, 2026, from [Link]
-
HPLC Sample Prep in Four Steps. (n.d.). Sartorius. Retrieved February 12, 2026, from [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Aurigene. Retrieved February 12, 2026, from [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International. Retrieved February 12, 2026, from [Link]
-
How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved February 12, 2026, from [Link]
-
The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. (n.d.). Columbia University. Retrieved February 12, 2026, from [Link]
-
Determination of Benzoic Acid and Sorbic Acid in Tobacco Sauce by Ultra Performance Liquid Chromatography. (n.d.). Asian Publication Corporation. Retrieved February 12, 2026, from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved February 12, 2026, from [Link]
-
Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved February 12, 2026, from [Link]
-
Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved February 12, 2026, from [Link]
- HPLC method for purifying organic compounds. (n.d.). Google Patents.
-
High-Performance Liquid Chromatography. (2019, June 5). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Common HPLC Problems & How to Deal With Them. (2022, January 4). Phenomenex. Retrieved February 12, 2026, from [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. (1997, September). PubMed. Retrieved February 12, 2026, from [Link]
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Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. (n.d.). Separation Science. Retrieved February 12, 2026, from [Link]
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Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. (2007, January 3). Contentstack. Retrieved February 12, 2026, from [Link]
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Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
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how drug's pKa help in RP-HPLC method development. (2008, September 25). Chromatography Forum. Retrieved February 12, 2026, from [Link]
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Normal phase high performance liquid chromatography for fractionation of organic acid mixtures extracted from crude oils. (2025, August 5). ResearchGate. Retrieved February 12, 2026, from [Link]
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Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
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Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved February 12, 2026, from [Link]
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Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. (n.d.). Waters. Retrieved February 12, 2026, from [Link]
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Normal vs Reverse Phase Chromatography Column 101 - HPLC Class 01. (2024, June 28). YouTube. Retrieved February 12, 2026, from [Link]
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Prep Chromatography Loading for Maximum Recoveries and Yields. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]
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How does acid concentration impact reversed-phase flash chromatography? (2023, January 26). Biotage. Retrieved February 12, 2026, from [Link]
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Solid-phase extraction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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High-Performance Liquid Chromatography. (2022, May 26). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
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Can we use HPLC to purify an organic reaction product? (2019, November 26). Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]
- HPLC Method for purifying organic compounds. (n.d.). Google Patents.
-
(PDF) Solid-phase extraction of organic compounds: A critical review. part ii. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Solid phase extraction of organic compounds: a critical review : part I. (2025, August 5). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
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General tips for preparative HPLC Technical Note. (n.d.). MZ-Analysentechnik. Retrieved February 12, 2026, from [Link]
-
Benzoic Acid. (n.d.). SIELC Technologies. Retrieved February 12, 2026, from [Link]
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Mastering the Solid Form: Crystallization Techniques for 4-[(4-Chlorobenzyl)amino]benzoic Acid
An In-Depth Guide for Researchers and Pharmaceutical Development Professionals
Introduction: The Critical Role of Crystallization in Drug Development
In the landscape of pharmaceutical sciences, the control of a molecule's solid-state properties is paramount. The crystalline form of an active pharmaceutical ingredient (API) profoundly influences its bioavailability, stability, and manufacturability. For 4-[(4-Chlorobenzyl)amino]benzoic acid, a molecule of interest in medicinal chemistry, developing robust and reproducible crystallization protocols is a critical step in its journey from the laboratory to potential clinical applications. This guide provides a comprehensive overview of crystallization techniques, grounded in scientific principles, to facilitate the isolation of high-purity, crystalline this compound.
Physicochemical Landscape of this compound
A thorough understanding of the molecule's intrinsic properties is the foundation for designing effective crystallization strategies. While specific experimental data for this compound is not extensively published, we can infer its behavior by examining its structural components: a 4-aminobenzoic acid (PABA) core and a 4-chlorobenzyl substituent.
Structural Features and Their Implications:
-
4-Aminobenzoic Acid (PABA) Core: This moiety provides both a carboxylic acid group, capable of forming strong hydrogen-bonded dimers, and an amino group, which can act as a hydrogen bond donor. PABA itself is known to exhibit polymorphism, with at least two known forms (α and β), indicating the potential for complex crystalline landscapes.[1][2] The solubility of PABA is pH-dependent and it is soluble in polar organic solvents like ethanol and methanol.[3]
-
4-Chlorobenzyl Group: The introduction of this bulky, hydrophobic group will significantly impact the molecule's solubility and crystal packing. The chlorine atom can participate in halogen bonding, adding another layer of complexity to the intermolecular interactions.[4]
A summary of the computed and known properties of the target molecule and its parent structures is presented in Table 1.
| Property | This compound (Computed)[5] | 4-Aminobenzoic Acid (Experimental)[6] | 4-Chlorobenzoic Acid (Experimental)[7] |
| Molecular Weight | 261.70 g/mol | 137.14 g/mol | 156.57 g/mol |
| Melting Point | Not available | 187-189 °C | 243 °C |
| LogP | 3.9 | 0.83 | 2.64 |
| Solubility | Not available | Slightly soluble in water; soluble in ethanol, ether.[3] | Soluble in methanol, ethanol, ether; very slightly soluble in water.[7] |
Table 1. Physicochemical Properties of this compound and Related Compounds.
Strategic Solvent Selection: The Heart of Crystallization
The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent will exhibit a significant difference in the solubility of the compound at elevated and ambient temperatures. Given the hybrid nature of this compound, a systematic screening of solvents with varying polarities is recommended.
dot
Caption: Solvent selection strategy based on polarity.
Recommended Solvents for Screening:
-
Alcohols (Methanol, Ethanol, Isopropanol): These polar protic solvents are often a good starting point for aromatic carboxylic acids.
-
Ketones (Acetone): A polar aprotic solvent that can offer different solvation behavior.
-
Esters (Ethyl Acetate): A solvent of intermediate polarity, which has been shown to be effective for growing single crystals of a related ester derivative, isopropyl 4-aminobenzoate.[8]
-
Water: While the target molecule is likely to have low water solubility, its use in co-solvent systems (e.g., ethanol/water) can be a powerful tool for controlling supersaturation.[9]
-
Aromatic Solvents (Toluene): Due to the presence of two aromatic rings, toluene might offer favorable solubility at elevated temperatures.
-
Chlorinated Solvents (Dichloromethane): Can be explored, but their higher toxicity makes them less ideal for pharmaceutical applications.
Crystallization Protocols: A Practical Guide
The following protocols are designed as a starting point for the crystallization of this compound. It is essential to perform small-scale trials to determine the optimal solvent and conditions.
Protocol 1: Slow Cooling Crystallization
This is the most common and straightforward crystallization technique.
dot
Caption: Workflow for slow cooling crystallization.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, add the crude this compound. Add a small volume of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-ordered, pure crystals.
-
Crystal Growth: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Slow Evaporation
This technique is particularly useful for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
dot
Caption: Workflow for slow evaporation crystallization.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate, ethanol) at room temperature. The solution should be clear but not necessarily saturated.
-
Evaporation Setup: Place the solution in a beaker or vial and cover the opening with a piece of parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Crystal Growth: Leave the container undisturbed in a vibration-free location. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of crystals over several days or weeks.
-
Isolation: Once crystals of a suitable size have formed, they can be carefully isolated from the remaining solution.
Protocol 3: Anti-Solvent Addition
This method is effective when the compound is highly soluble in one solvent but poorly soluble in another.
dot
Caption: Workflow for anti-solvent crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., DMF, DMSO) in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water, hexane) to the solution with gentle stirring. The addition should be dropwise to control the rate of precipitation.
-
Crystallization: The addition of the anti-solvent will reduce the overall solubility of the compound, inducing crystallization.
-
Isolation: Once precipitation is complete, collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.
Troubleshooting and Considerations
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a very high level of supersaturation or the presence of impurities. Try using a more dilute solution, a slower cooling rate, or a different solvent.
-
No Crystals Form: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the desired compound can also be effective.
-
Polymorphism: Be aware of the potential for different crystalline forms (polymorphs) to appear under different crystallization conditions. Characterization of the resulting solid by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy is crucial to identify and control the desired polymorph.
Characterization of Crystalline Material
Once crystals are obtained, it is essential to characterize them to confirm their identity, purity, and crystalline form.
| Analytical Technique | Purpose |
| Melting Point | To assess purity. A sharp melting point range is indicative of a pure compound. |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form (polymorph) and assess crystallinity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and detect any phase transitions. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine the presence of residual solvent. |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and assess purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and potentially distinguish between polymorphs. |
Table 2. Key Analytical Techniques for Crystal Characterization.
Conclusion
The crystallization of this compound is a multifactorial process that requires a systematic and scientifically driven approach. By carefully selecting solvents and controlling crystallization parameters such as temperature and cooling rate, researchers can obtain high-purity crystalline material with the desired solid-state properties. The protocols and insights provided in this guide serve as a robust starting point for the successful crystallization of this and other related molecules, ultimately facilitating their advancement in the drug development pipeline.
References
-
Solubility of Things. 4-Aminobenzoic acid. [Link]
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I. Hubschle, C. K. et al. Isopropyl 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(11), o2857. [Link]
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PrepChem. Preparation of 4-chlorobenzyl chloride. [Link]
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RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
Wikipedia. 4-Aminobenzoic acid. [Link]
-
ResearchGate. Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]
-
MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Link]
- Google Patents. CN101973902A - Synthesis method of para aminobenzoic acid.
- Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
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- 4. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening [mdpi.com]
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- 8. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Aminobenzoic Acid
Welcome to the Technical Support Center for the synthesis of 4-Aminobenzoic Acid (PABA). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the yield and purity of PABA. The most common and industrially relevant synthetic route involves a two-step process: the oxidation of p-nitrotoluene to p-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges encountered during this process.
Overall Synthesis Workflow
The transformation from p-nitrotoluene to purified 4-aminobenzoic acid is a sequential process involving oxidation, reduction, and purification. Each stage presents unique challenges that can impact the final yield and purity.
Caption: Overall workflow for the synthesis of 4-aminobenzoic acid.
Part 1: Troubleshooting the Oxidation of p-Nitrotoluene
This initial step is critical as its efficiency directly dictates the maximum possible yield of the final product. The primary goal is the selective oxidation of the methyl group to a carboxylic acid without affecting the nitro group or the aromatic ring.
Question 1: My oxidation of p-nitrotoluene is showing low conversion or yield. What are the likely causes and how can I fix them?
Answer: Low conversion is a frequent issue stemming from several factors related to reaction kinetics and phase interactions. Let's break down the common culprits.
-
Causality—The "Why": The oxidation of p-nitrotoluene typically involves a strong oxidizing agent in an aqueous solution (like KMnO₄ or Na₂Cr₂O₇) reacting with an organic substrate that has poor water solubility.[2][3][4] This creates a multiphase reaction system where the rate is limited by the interaction between the reactants at the phase boundary. Inefficient mixing, incorrect temperature, or an insufficient amount of oxidant can lead to an incomplete reaction.
-
Troubleshooting & Optimization:
-
Oxidant Choice and Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. The reaction with potassium permanganate, for instance, requires a 2:1 molar ratio of KMnO₄ to p-nitrotoluene in theory, but using a higher ratio (e.g., 3:1) can help drive the reaction to completion.[5]
-
Temperature Control: The oxidation is strongly exothermic.[4] The temperature must be high enough to ensure a reasonable reaction rate but controlled to prevent side reactions or decomposition of the oxidant. A common approach is to heat the mixture to reflux (around 95-100°C).[5] Adding the oxidant slowly to the heated substrate solution can help manage the exotherm.[4]
-
Improving Phase Mixing: Since this is a phase-transfer reaction, vigorous stirring is essential. To further enhance the interaction between the aqueous oxidant and the organic substrate, the use of a Phase Transfer Catalyst (PTC) like polyethylene glycol (PEG) can significantly improve yields.[5]
-
Reaction Time: These reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 3-4 hours or more), which can be monitored by Thin-Layer Chromatography (TLC).[6]
-
Data Table: Comparison of Common Oxidizing Agents for p-Nitrotoluene
| Oxidizing Agent | Typical Conditions | Reported Yield | Key Considerations |
| Potassium Permanganate (KMnO₄) | Neutral or alkaline solution, 95°C, 3h[5] | ~50-80%[5] | Inexpensive, but produces large amounts of MnO₂ waste. |
| Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric acid medium, ~55°C[4] | Good yields | Generates toxic chromium waste, requiring careful disposal.[2] |
| Air/Oxygen with Catalyst | Acetic acid, Co/Br catalyst, 80-150°C[7] | ~85-90%[7] | Greener approach, but requires specialized high-pressure equipment. |
| Nitric Acid (HNO₃) | High temperature and pressure | Effective | Can lead to further nitration of the ring if not controlled.[2] |
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Vigorous_Stir [label="Use Vigorous Stirring", shape=ellipse, fillcolor="#FFFFFF"]; Add_PTC [label="Add Phase Transfer\nCatalyst (e.g., PEG)", shape=ellipse, fillcolor="#FFFFFF"];
Result [label="Improved Yield", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Stoichiometry; Start -> Check_Temp; Start -> Check_Mixing; Start -> Check_Time;
Check_Mixing -> Vigorous_Stir; Check_Mixing -> Add_PTC;
Check_Stoichiometry -> Result; Check_Temp -> Result; Add_PTC -> Result; Vigorous_Stir -> Result; Check_Time -> Result; }
Caption: Troubleshooting logic for low-yield oxidation of p-nitrotoluene.
Part 2: Troubleshooting the Reduction of p-Nitrobenzoic Acid
This second step transforms the intermediate into the desired product. The key is to selectively reduce the nitro group to an amine without affecting the carboxylic acid group or the aromatic ring.
Question 2: My reduction of p-nitrobenzoic acid is incomplete, or I'm getting a low yield of PABA. What's going wrong?
Answer: Incomplete reduction is a common hurdle, often related to catalyst activity, reaction conditions, or the choice of reducing agent.
-
Causality—The "Why": The most efficient and clean method for this reduction is catalytic hydrogenation, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source.[1][8] The reaction occurs on the surface of the catalyst. If the catalyst is inactive, poisoned by impurities, or if the substrate cannot access the active sites, the reaction will be slow or incomplete. Alternative methods, like using iron powder in an acidic medium, are effective but can generate more waste and require more intensive purification.[1]
-
Troubleshooting & Optimization:
-
Catalyst Activity and Loading: Ensure the catalyst is fresh and active. Pd/C can deactivate over time or upon exposure to air. Use an appropriate catalyst loading, typically 1-5 mol% of the substrate.
-
Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure. While some reductions can be done at atmospheric pressure, using elevated pressures (e.g., 1-4 MPa or ~145-580 psi) significantly accelerates the reaction and improves conversion.[9][10]
-
pH and Solubility: p-Nitrobenzoic acid has low solubility in neutral water. The reaction is often performed by first dissolving the acid in an aqueous alkaline solution (like NaOH) to form the highly soluble sodium p-nitrobenzoate salt.[9][10][11] This ensures the substrate is fully dissolved and accessible to the catalyst. The pH should be carefully controlled, as highly acidic or basic conditions can affect the catalyst and reaction pathway. A near-neutral pH (5-7) is often optimal for the hydrogenation step itself.[12]
-
Temperature: Moderate heating (e.g., 60-100°C) can increase the reaction rate, but excessively high temperatures can sometimes lead to side reactions or catalyst degradation.[6][9]
-
Data Table: Comparison of Common Reduction Methods
| Reduction Method | Reagents/Catalyst | Typical Conditions | Reported Yield | Key Considerations |
| Catalytic Hydrogenation | 5% Pd/C, H₂ | 1-4 MPa H₂, 60-70°C, aq. NaOH[9][10] | >95%[9][10] | High yield, clean reaction, catalyst can be recovered. Requires pressure equipment. |
| Catalytic Hydrogenation | Raney Nickel, H₂ | 0.9±0.1MPa H₂, 100°C[6] | ~97%[6] | Very effective catalyst, but pyrophoric and requires careful handling. |
| Metal/Acid Reduction | Iron (Fe) powder, HCl | Acidic medium | ~90-95%[10] | Does not require pressure equipment but generates iron sludge waste and requires careful pH adjustment during workup.[9] |
| Ammonium Thiosulfate | (NH₄)₂S₂O₃ | Ethanol/water, reflux | ~80-88%[13] | Milder conditions, avoids heavy metals. |
digraph "Reduction_Troubleshooting" { graph [nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Start [label="Incomplete Reduction\nor Low Yield?", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Check Catalyst\n(Fresh? Correct Loading?)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Pressure [label="Verify H2 Pressure\n(Increase if necessary,\n e.g., 1-2 MPa)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solubility [label="Ensure Substrate\nSolubility\n(Use aq. NaOH to form salt)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Optimize Temperature\n(e.g., 60-70°C)", fillcolor="#FBBC05", fontcolor="#202124"];
Result [label="Improved Yield", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Catalyst; Start -> Check_Pressure; Start -> Check_Solubility; Start -> Check_Temp;
Check_Catalyst -> Result; Check_Pressure -> Result; Check_Solubility -> Result; Check_Temp -> Result; }
Caption: Troubleshooting logic for the reduction of p-nitrobenzoic acid.
Part 3: Purification and Product Isolation
Question 3: My final PABA product is off-white, yellow, or brown. How can I obtain a pure, white crystalline product?
Answer: Discoloration is usually due to residual starting materials or colored impurities formed during the reaction. A robust purification protocol is essential.
-
Causality—The "Why": PABA is a white crystalline solid.[14] A yellow or brown tint often indicates the presence of unreacted p-nitrobenzoic acid (which is yellowish) or other chromophoric impurities. The amphoteric nature of PABA (containing both an acidic -COOH group and a basic -NH₂ group) is key to its purification.[1][15]
-
Troubleshooting & Optimization:
-
Acidification and Isolation: After the reduction reaction (often performed under basic conditions), the product exists as the sodium salt. The crude PABA is precipitated by carefully acidifying the reaction mixture with an acid like HCl to a pH of ~3-4.[9][11] This step is crucial for separating it from base-soluble impurities.
-
Recrystallization: This is the most effective method for purification. PABA is slightly soluble in cold water but much more soluble in hot water, making water an excellent recrystallization solvent.[1][15] Ethanol or ethanol/water mixtures can also be used.[1]
-
Decolorization with Activated Carbon: If the product remains colored after initial crystallization, it indicates the presence of persistent colored impurities. Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb these impurities.[6] The solution is then hot-filtered to remove the carbon before cooling to crystallize the pure PABA.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Nitrobenzoic Acid
This protocol is adapted from high-yield patented methods.[9][10]
-
Preparation: In a suitable high-pressure autoclave, dissolve 100g of p-nitrobenzoic acid and 24g of sodium hydroxide in 300g of water to form a clear solution of sodium p-nitrobenzoate.[9]
-
Catalyst Addition: Add 1.0g of 5% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by two purges with hydrogen. Pressurize the autoclave with hydrogen to 1-2 MPa (~145-290 psi).
-
Reaction: Begin stirring and heat the mixture to 60-70°C. Maintain this temperature and pressure until hydrogen uptake ceases (typically around 2 hours).
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the Pd/C catalyst.
-
Precipitation: Transfer the filtrate to a beaker and, with stirring, slowly add concentrated hydrochloric acid until the pH of the solution is ~3. A white precipitate of 4-aminobenzoic acid will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by filtration, wash with cold water, and dry under vacuum at 80-85°C.[6] This method typically yields a product with >95% yield and >99% purity.[9]
Protocol 2: Recrystallization and Decolorization of PABA
-
Dissolution: Place the crude, dried PABA in an Erlenmeyer flask. For every 10g of crude product, add approximately 150-200 mL of deionized water.
-
Heating: Heat the suspension on a hot plate with stirring until it boils and all the solid dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount (e.g., 0.5g per 10g PABA) of activated carbon. Return the flask to the heat and boil gently for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to induce maximum crystallization.
-
Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry to a constant weight. The melting point of pure PABA is 187-189°C.[15]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reactions? A1: Thin-Layer Chromatography (TLC) is an excellent technique. For the oxidation step, you can monitor the disappearance of the p-nitrotoluene spot. For the reduction, you can monitor the disappearance of p-nitrobenzoic acid and the appearance of the PABA product spot. A suitable mobile phase could be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acids are protonated and move up the plate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[9][11]
Q2: What are the primary safety concerns? A2: p-Nitrotoluene is volatile and toxic; all manipulations should be performed in a well-ventilated fume hood.[2] Strong oxidizing agents like dichromate and permanganate are hazardous and can react violently with organic materials; they must be handled with care. Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed in appropriate equipment by trained personnel. Raney Nickel is pyrophoric and must be handled under a layer of solvent at all times.
Q3: Are there any "greener" or alternative synthesis routes? A3: Yes, research is ongoing into more environmentally friendly methods. Catalytic oxidation using air or O₂ with a cobalt-bromine catalyst system is one such industrial method that avoids heavy metal waste.[7] Additionally, biosynthetic routes using engineered microorganisms like E. coli are being developed to produce PABA from renewable feedstocks like chorismate, though this is primarily at the research and development stage.[16][17][18]
References
-
p-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]
-
The Synthesis Journey of 4-Aminobenzoic Acid: From Precursors to Industrial Production. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]
-
Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis method of p-Nitrobenzoic acid. (2024, August 21). Liskon Biological. Retrieved February 12, 2026, from [Link]
- US Patent 4007223A - Method of preparing p-nitrobenzoic acid. (n.d.). Google Patents.
- US Patent 3882171A - Hydrogenation of nitrobenzoic acids. (n.d.). Google Patents.
- CN Patent 104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (n.d.). Google Patents.
-
What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? (2018, April 18). Quora. Retrieved February 12, 2026, from [Link]
-
Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Patsnap Eureka. Retrieved February 12, 2026, from [Link]
- CN Patent 104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Google Patents.
-
Xu, Y., Lu, F., & Wang, Q. (2019). [Improving the production of 4-aminobenzoic in engineered Escherichia coli by combinatorial regulation]. Sheng Wu Gong Cheng Xue Bao, 35(9), 1650-1661. Retrieved February 12, 2026, from [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
P Toluidine Synthesis Analysis. (n.d.). Cram. Retrieved February 12, 2026, from [Link]
-
Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. (n.d.). Patsnap Eureka. Retrieved February 12, 2026, from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020, March 29). YouTube. Retrieved February 12, 2026, from [Link]
-
What is the mechanism of Toluene oxidation by KMnO4?? (2019, March 15). Reddit. Retrieved February 12, 2026, from [Link]
-
4-AMINOBENZOIC ACID. (2012, May 2). European Pharmacopoeia. Retrieved February 12, 2026, from [Link]
-
Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Chemical Science (RSC Publishing). Retrieved February 12, 2026, from [Link]
- US Patent Application 20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. (n.d.). Google Patents.
- Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.). Google Patents.
-
Nitrotoluene oxidation. (2020, December 23). Sciencemadness Discussion Board. Retrieved February 12, 2026, from [Link]
-
Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. (n.d.). CNKI. Retrieved February 12, 2026, from [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]
-
The Chemistry of PABA: Understanding Properties and Production for Industrial Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]
-
Hydrogenation of nitrobenzene to p-aminophenol. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Reactions of anthranilate and PABA synthesis. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). NIH. Retrieved February 12, 2026, from [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 4. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 6. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 11. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 12. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 13. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]
- 14. exsyncorp.com [exsyncorp.com]
- 15. nbinno.com [nbinno.com]
- 16. [Improving the production of 4-aminobenzoic in engineered Escherichia coli by combinatorial regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization of Aminobenzoic Acid Derivatives
Introduction: The Zwitterionic Trap
Welcome to the technical support center. If you are working with aminobenzoic acid derivatives, you are likely encountering a "brick dust" solubility profile. These molecules are deceptively simple but thermodynamically stubborn.
The core challenge lies in their amphoteric nature . Possessing both a basic amine (
This guide moves beyond generic advice. We will troubleshoot specific failure modes using thermodynamic first principles.
Module 1: The pH-Solubility Paradox
User Issue:
"My compound dissolves in 0.1 N HCl, but precipitates immediately when I adjust to pH 4.0 or 7.4 for my bioassay."
Root Cause Analysis:
You have drifted into the Isoelectric Zone .
For p-aminobenzoic acid (PABA), the
-
Below pH 2.4: The molecule is cationic (
). High solubility. -
Above pH 4.9: The molecule is anionic (
). High solubility. -
Between pH 2.4 and 4.9: The zwitterion (
) dominates. The net charge is neutral, and the crystal lattice energy prevents hydration.
Troubleshooting Protocol: pH-Solubility Profiling
Do not guess the pH. Measure the intrinsic solubility (
-
Calculate the pI:
. For PABA, . Avoid this pH by at least 2 units if possible. -
The "2-Unit Rule" Verification:
-
Prepare three saturated solutions at
, , and . -
Filter and analyze by HPLC.
-
Success Criterion: Solubility at the extremes should be
higher than at pI.
-
Visual Logic: Species Distribution
Figure 1: The solubility U-curve logic for aminobenzoic acid derivatives. To maintain solubility, the formulation pH must force the equilibrium away from the central zwitterionic state.
Module 2: Salt Selection & Disproportionation
User Issue:
"I formulated a Hydrochloride (HCl) salt to improve solubility, but it turns into a paste and loses solubility during stability testing."
Root Cause Analysis:
This is Salt Disproportionation .[1][2][3]
While HCl salts are common, the hydrochloride acid is volatile, and the "pH of maximum solubility" (
Troubleshooting Protocol: Counter-ion Screening
For amphoteric drugs, you must select a counter-ion that maintains a
Step 1: Calculate
-
For Anionic Salts (reacting with amine):
-
For Cationic Salts (reacting with carboxyl):
Step 2: Selection Matrix
| Drug Functional Group | Recommended Counter-ion | Rationale | Risk Level |
| Weak Base (-NH2) | Methanesulfonate (Mesylate) | Non-volatile, strong acid ( | Low |
| Weak Base (-NH2) | Hydrochloride (HCl) | Volatile. Risk of HCl loss in open conditions. | High |
| Weak Acid (-COOH) | Sodium ( | Strong base interaction. Hygroscopic risk. | Moderate |
| Weak Acid (-COOH) | Tromethamine (Tris) | Bulky cation, lower lattice energy, aids dissolution. | Low |
Experimental Validation: The Slurry Test
-
Suspend 500 mg of the salt in 5 mL of water.
-
Measure pH immediately.
-
Stir for 24 hours.
-
Measure pH again and analyze the solid phase by XRPD (X-Ray Powder Diffraction).
-
Failure Mode: If XRPD shows peaks of the free acid/zwitterion, the salt is disproportionating.
Module 3: Cyclodextrin Complexation
User Issue:
"I cannot alter the pH because of injection site pain. How do I solubilize the neutral form?"
Root Cause Analysis:
The aromatic ring of aminobenzoic acid is hydrophobic, while the functional groups are polar. This makes it an ideal candidate for Inclusion Complexation with Cyclodextrins (CDs). The hydrophobic cavity shields the aromatic ring, while the hydrophilic exterior interacts with the solvent.
Troubleshooting Protocol: Phase Solubility Study
Use the Higuchi-Connors method to determine the stability constant (
-
Preparation: Prepare aqueous solutions of HP-
-Cyclodextrin (HP- -CD) at concentrations of 0, 5, 10, 15, and 20 mM. -
Saturation: Add excess aminobenzoic acid derivative to each vial.
-
Equilibrium: Shake for 48 hours at
. Filter (0.45 ). -
Analysis: Quantify drug concentration via UV/HPLC.
-
Calculation: Plot Drug Concentration (
) vs. CD Concentration ( ).-
If Slope < 1, you have a 1:1 complex (Type
). -
If
, the complex is stable enough for formulation.
-
Figure 2: Thermodynamic driving forces for the encapsulation of the aromatic moiety into the cyclodextrin cavity.
Module 4: Amorphous Solid Dispersions (ASD)
User Issue:
"My compound is soluble in organic solvents but has a very slow dissolution rate in water due to high crystallinity."
Root Cause Analysis:
Aminobenzoic derivatives often have high melting points (
Troubleshooting Protocol: Manufacturing Selection
Choose between Hot Melt Extrusion (HME) and Spray Drying (SD) based on the compound's thermal properties.
Decision Matrix:
-
Measure
and (Glass Transition Temp) using DSC (Differential Scanning Calorimetry). -
Measure Decomposition Temp (
) using TGA (Thermogravimetric Analysis).
| Parameter | Method: Hot Melt Extrusion (HME) | Method: Spray Drying (SD) |
| Thermal Stability | Requires | Suitable for heat-sensitive drugs |
| Solubility | No solvent required | Requires solubility in volatile solvent (MeOH/DCM) |
| Polymer Choice | Soluplus, HPMC-AS (High | PVP K30, Copovidone |
ASD Workflow Diagram
Figure 3: Process selection for amorphous solid dispersions based on the thermal stability of the aminobenzoic acid derivative.
References
-
BenchChem. (2025).[4] A Comprehensive Technical Guide to the Solubility and pKa of 4-Aminobenzoic Acid. Retrieved from
-
Thayer, M. P., et al. (2011).[5] pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from
-
Thakral, N. K., & Suryanarayanan, R. (2017). Salt disproportionation: A material science perspective. International Journal of Pharmaceutics. Retrieved from
-
Terekhova, I. V., et al. (2025). Thermodynamics of inclusion complex formation of hydroxypropylated a- and b-cyclodextrins with aminobenzoic acids. AKJournals. Retrieved from
-
Purdue University. (2016). Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs. Retrieved from
Sources
- 1. Salt disproportionation: A material science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-[(4-Chlorobenzyl)amino]benzoic acid
Welcome to the technical support guide for 4-[(4-Chlorobenzyl)amino]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Molecule: Physicochemical Properties and Purification Implications
The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. This compound is an amphiphilic molecule, possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups, along with a significant non-polar backbone. This duality governs its solubility and reactivity.
| Property | Value / Characteristic | Implication for Purification |
| IUPAC Name | 4-[(4-chlorophenyl)methylamino]benzoic acid[1] | - |
| Molecular Formula | C₁₄H₁₂ClNO₂[1] | - |
| Molecular Weight | 261.70 g/mol | Influences diffusion rates in chromatography. |
| pKa (estimated) | Carboxylic Acid: ~4-5; Amine: ~3-4 | The molecule is zwitterionic near neutral pH. Its charge state can be manipulated by pH for acid-base extraction. Solubility is highly pH-dependent.[2] |
| Solubility Profile | Poorly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) and aqueous base.[2][3] | Recrystallization will likely require polar organic solvents or mixed-solvent systems. Solubility in aqueous base (e.g., NaOH, NaHCO₃) allows for separation from neutral impurities. |
| Structure | Contains both H-bond donors (-COOH, -NH-) and acceptors (C=O, -NH-). | Prone to strong intermolecular hydrogen bonding, potentially leading to high melting point and challenging crystallization. |
| Thermal Stability | Expected to be stable at moderate temperatures but may decompose at elevated temperatures (>200°C), similar to related structures.[4] | Avoid excessive heat during solvent evaporation or drying to prevent degradation. |
Common Impurities and Their Origins
Effective purification begins with understanding the potential impurities. These are typically unreacted starting materials or byproducts from the synthetic route. A common synthesis involves the reductive amination of 4-chlorobenzaldehyde with 4-aminobenzoic acid.
| Impurity | Chemical Name | Origin | Removal Strategy |
| Starting Material 1 | 4-Aminobenzoic acid (PABA) | Unreacted starting material | Acid-base extraction (PABA is more water-soluble); Chromatography. |
| Starting Material 2 | 4-Chlorobenzaldehyde | Unreacted starting material | Acid-base extraction (aldehyde is neutral); Chromatography. |
| Byproduct 1 | 4-[(4-Chlorobenzyl)amino]benzyl alcohol | Over-reduction of the carboxylic acid | Chromatography. |
| Byproduct 2 | Bis-(4-chlorobenzyl)amine | Dimerization/side reaction | Chromatography; Recrystallization (if solubility differs significantly). |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product is a sticky oil or off-white/yellow solid, not the expected crystalline powder. What's happening?
A1: This is a classic sign of persistent impurities.
-
Probable Cause 1: Residual Solvents. High-boiling point solvents like DMSO or DMF may be trapped in the solid.
-
Solution: Wash the solid with a solvent in which the product is poorly soluble but the impurity is soluble (e.g., cold diethyl ether or hexanes). Dry thoroughly under high vacuum.
-
-
Probable Cause 2: Unreacted Starting Materials. Unreacted 4-chlorobenzaldehyde, in particular, can be oily and hinder crystallization.
-
Solution: An acid-base extraction is highly effective here. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate. Your desired product will move to the aqueous layer as its carboxylate salt, leaving the neutral aldehyde impurity in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified product.
-
-
Probable Cause 3: Presence of Colored Byproducts. Oxidation of the amine or other side reactions can generate colored impurities.
-
Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% w/w). Hot filter the solution to remove the charcoal and the adsorbed colored impurities before allowing it to cool.[5]
-
Q2: My recovery is very low after recrystallization. What went wrong?
A2: Low recovery is typically due to suboptimal solvent choice or procedural errors.
-
Probable Cause 1: Using too much solvent. The goal is to create a saturated solution at high temperature.[6] If too much solvent is used, the solution will not be saturated upon cooling, and much of the product will remain dissolved.
-
Solution: Add the hot solvent portion-wise to your crude solid, just until it fully dissolves. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.
-
-
Probable Cause 2: The solvent is too good. If your product is highly soluble in the chosen solvent even at room temperature, it will not crystallize out effectively upon cooling.
-
Solution: Use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (an "anti-solvent" like water) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.[7] This technique is excellent for amphiphilic molecules.
-
-
Probable Cause 3: Cooling too quickly. Rapid cooling leads to the formation of small, often impure crystals or precipitation instead of crystallization.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]
-
Q3: I've recrystallized my product multiple times, but the purity (by HPLC/TLC) isn't improving. Why?
A3: This suggests the presence of an impurity with very similar physicochemical properties to your target compound.
-
Probable Cause 1: Co-crystallization. If an impurity has a similar structure and polarity, it can become incorporated into the crystal lattice of your product.[8] For example, a byproduct where the chloro- group is in a different position (e.g., 2-chlorobenzyl) could co-crystallize.
-
Solution: Recrystallization is unlikely to solve this. You must switch to a separation technique based on a different principle. Flash column chromatography is the method of choice here, as it separates compounds based on their differential adsorption to a stationary phase.
-
-
Probable Cause 2: Isomeric Impurities. Positional isomers of aminobenzoic acid can be difficult to separate by crystallization alone.
-
Solution: High-performance liquid chromatography (HPLC) or flash chromatography with a carefully selected mobile phase will be necessary to resolve these isomers.[9]
-
Standard Purification Protocols
Protocol 1: Optimized Recrystallization using a Mixed-Solvent System
This protocol is ideal for removing impurities with significantly different polarities.
-
Solvent Selection: Ethanol/Water is a good starting point.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, add a spatula-tip of activated charcoal and swirl for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Induce Crystallization: While the solution is still hot, add water dropwise until a persistent cloudiness appears. Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice-water bath for 30 minutes to maximize yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (50-60 °C) until a constant weight is achieved.
-
Validation: Check purity by melting point and TLC/HPLC.
Protocol 2: Purification via Acid-Base Extraction
This protocol is highly effective for removing neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. The deprotonated product is now in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.
-
Isolation of Product: Drain the aqueous layer into a clean beaker. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes acidic (pH ~4, check with pH paper). The purified product will precipitate out as a solid.
-
Collection: Collect the solid by suction filtration, wash with cold deionized water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the purity of my fractions during column chromatography?
A: Thin-Layer Chromatography (TLC) is the most common and efficient method. Use the same solvent system for your TLC as you plan to use for the column. Spot the crude material and the collected fractions on a silica gel plate. After running the plate, visualize the spots under a UV lamp (254 nm). Your product should appear as a single spot with a consistent Rf value in the pure fractions.
Q: My compound seems to be light-sensitive. What precautions should I take?
A: Many aromatic amines exhibit some light sensitivity.[10] While this compound is not reported as extremely sensitive, it is good practice to:
-
Store the solid in an amber vial or a vial wrapped in aluminum foil.
-
Conduct purification steps, especially column chromatography, away from direct, strong light.
-
Store long-term in a cool, dark, and dry place.
Q: Can I use HPLC for purification?
A: Yes, preparative HPLC is an excellent, albeit more resource-intensive, method for achieving very high purity (>99.5%), especially for removing close-eluting isomers or byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a common starting point.[9]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.
- Google Patents. (n.d.). CN101973902A - Synthesis method of para aminobenzoic acid.
- ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
- University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- Wikipedia. (2023). 4-Chlorobenzoic acid.
- PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- University of Colorado Boulder. (n.d.). Experiment 9 — Recrystallization.
- Solubility of Things. (n.d.). 4-Aminobenzoic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
- Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook.
- RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid.
- Kitamura, M., & Nakai, T. (1983). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Journal of Chemical Engineering of Japan, 16(4), 288-293.
- ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various....
- Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol.
- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, RSC Publishing.
- Kwok, W. M., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. RSC Publishing.
Sources
- 1. This compound | C14H12ClNO2 | CID 3975397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. amherst.edu [amherst.edu]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Stabilizing 4-[(4-Chlorobenzyl)amino]benzoic acid in Solution
Introduction
Welcome to the technical support guide for 4-[(4-Chlorobenzyl)amino]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable results. This guide offers a series of troubleshooting questions and answers, detailed protocols, and scientific explanations to address common challenges encountered during the handling and storage of this compound solutions.
While specific stability data for this compound is not extensively published, this guide is built upon established principles of chemical stability, drawing parallels from structurally similar compounds such as aminobenzoic acids and N-benzyl amines. The core functional groups—a secondary amine, a carboxylic acid, and a chlorobenzyl group—dictate its potential degradation pathways. This guide will equip you with the knowledge to mitigate these risks effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound turned yellow/brown overnight. What is causing this discoloration and is the compound degraded?
A1: Discoloration is a common indicator of chemical degradation, often due to oxidation or the formation of conjugated systems. For a molecule like this compound, the secondary amine is a likely site for oxidation.
Causality:
-
Oxidation: The nitrogen atom in the secondary amine group can be oxidized, especially in the presence of air (oxygen), light, or trace metal impurities. This can lead to the formation of colored byproducts. The N-benzyl group can also be susceptible to oxidation.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Solvent Effects: The choice of solvent can influence the rate of degradation. Some solvents may contain impurities (e.g., peroxides in aged ethers) that can accelerate decomposition.
Troubleshooting Protocol:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil.
-
Deoxygenate Solvents: If the problem persists, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before dissolving the compound. This removes dissolved oxygen.
-
Use High-Purity Solvents: Ensure you are using fresh, high-purity solvents. If using solvents prone to peroxide formation (like THF or dioxane), test for peroxides before use.
-
Consider Antioxidants: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) might be beneficial, but this should be tested to ensure it doesn't interfere with your downstream experiments.
Q2: I'm observing poor reproducibility in my bioassays. Could the stability of my this compound stock solution be the issue?
A2: Absolutely. Poor reproducibility is a classic sign of compound instability. If the concentration of the active compound is decreasing over time, it will directly impact your experimental results.
Causality:
-
Hydrolysis: While the amide-like linkage is generally stable, extreme pH conditions can promote hydrolysis. In acidic aqueous solutions, N-substituted aminobenzoic acids can undergo gradual hydrolysis, especially with heating.[1]
-
Precipitation: The solubility of aminobenzoic acids is pH-dependent.[2] If the pH of your stock solution or assay buffer is not optimal, the compound may precipitate out of solution, leading to a lower effective concentration. The solubility of 4-aminobenzoic acid, a related compound, is known to be influenced by pH.[2]
-
Adsorption: The compound may adsorb to the surface of your storage container (e.g., plastic tubes), reducing the concentration in solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor experimental reproducibility.
Q3: What is the best solvent to dissolve and store this compound?
A3: The choice of solvent is critical and depends on the intended application and desired storage duration.
Solvent Selection Guide:
| Solvent | Suitability for Stock Solutions (High Conc.) | Suitability for Aqueous Buffers (Low Conc.) | Key Considerations |
| DMSO | Excellent | Good (with limitations) | Hygroscopic (absorbs water), which can affect stability. Use anhydrous DMSO and store desiccated. Can be toxic to some cells at higher concentrations. |
| Ethanol/Methanol | Good | Moderate | Polar protic solvents. Generally good for initial solubilization.[2] Ethanolic media can offer good stability for some aminobenzoic acid derivatives.[1] |
| Aqueous Buffers | Poor | pH-Dependent | The compound has a carboxylic acid (pKa ~4-5) and a secondary amine. Solubility will be lowest near its isoelectric point and higher at acidic or basic pH. 4-chlorobenzoic acid has a pKa of 3.98.[3] |
Recommendation: For long-term storage, prepare a high-concentration stock solution in anhydrous DMSO . Store in small, single-use aliquots at -20°C or -80°C. When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) and that the pH of the buffer is suitable to maintain solubility.
Q4: How can I proactively assess the stability of my compound in a specific buffer before starting a long-term experiment?
A4: Performing a small-scale, short-term stability study is a prudent approach. This involves a "forced degradation" methodology, where you expose the compound to your experimental conditions and monitor its purity over time.[4][5][6][7]
Forced Degradation Protocol:
-
Preparation: Prepare a solution of this compound in your chosen experimental buffer at the final working concentration.
-
Incubation: Aliquot the solution into several vials. Keep one vial at -80°C as a baseline (T=0 sample). Incubate the other vials under your experimental conditions (e.g., 37°C).
-
Time Points: Pull one vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately freeze the pulled sample at -80°C to halt any further degradation.
-
Analysis: Analyze all samples (including the T=0 sample) by High-Performance Liquid Chromatography (HPLC).[8]
-
Evaluation: Compare the peak area of the parent compound in the incubated samples to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Analytical Method for Stability Assessment: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[8]
Caption: General workflow for HPLC-based stability analysis.
Summary of Best Practices for Storage and Handling
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at 2-8°C or -20°C in a tightly sealed container, protected from light. | Minimizes thermal degradation and oxidation.[9][10] |
| Stock Solutions (DMSO) | Store in single-use aliquots at -20°C or -80°C in amber glass vials. Use anhydrous DMSO. | Prevents degradation from repeated freeze-thaw cycles and light exposure. Minimizes hydrolysis from absorbed water. |
| Aqueous Solutions | Prepare fresh before each experiment. Do not store for extended periods. | Aqueous environments, especially at non-neutral pH or elevated temperatures, can promote hydrolysis and other degradation pathways.[1] |
| Handling | Allow solutions to warm to room temperature before opening to prevent condensation. Use inert gas (argon/nitrogen) for sensitive applications. | Prevents introduction of water and oxygen into the stock solution. |
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing them.
-
Oxidation of the Secondary Amine: The lone pair of electrons on the nitrogen is susceptible to attack by oxidizing agents (including atmospheric oxygen), which can lead to a variety of products, potentially including N-oxides or colored polymeric materials.
-
Decarboxylation: While aminobenzoic acids are generally stable at temperatures below their melting point, decarboxylation (loss of CO2) can occur under harsh thermal stress, particularly in the liquid state.[11][12]
-
Hydrolysis: The C-N bond could be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures, reverting to 4-aminobenzoic acid and 4-chlorobenzyl alcohol.
-
Photodegradation: The aromatic rings and the C-Cl bond can absorb UV light, potentially leading to radical-mediated degradation pathways.
By adhering to the protocols and understanding the chemical principles outlined in this guide, researchers can significantly enhance the stability of this compound in their experiments, leading to more accurate and reproducible scientific outcomes.
References
-
Rotich, M. K., et al. (2005). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Oliynyk, I., et al. (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate. Available at: [Link]
-
Rotich, M. K., et al. (2005). Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals. Available at: [Link]
-
Solubility of Things. (n.d.). 4-Aminobenzoic acid. Available at: [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
DeFeo, T. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaPhorum. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate degradation. Available at: [Link]
-
Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Available at: [Link]
-
SIOC Journals. (n.d.). Progress of N-Benzyl Removal. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
Jagschies, G. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Rokade, K., & Mali, G. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. World Journal of Microbiology and Biotechnology. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Available at: [Link]
-
Eawag-BBD. (n.d.). 2-Aminobenzoate Degradation Pathway. Available at: [Link]
-
Svärd, M., et al. (2013). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design. Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. Available at: [Link]
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Klick, S., et al. (2005). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Clark, J. H., et al. (2014). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
-
Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules-an overview. International Research Journal of Pharmacy. Available at: [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Available at: [Link]
-
KEGG. (n.d.). Aminobenzoate degradation - Reference pathway. Available at: [Link]
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- 12. akjournals.com [akjournals.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Our philosophy is grounded in understanding the "why" behind each experimental step. By explaining the causality behind protocol choices, we aim to empower you with the knowledge to not only fix current issues but also to prevent future ones. Every recommendation is designed to be part of a self-validating system, ensuring robust and reproducible results.
General Troubleshooting Workflow
Before diving into assay-specific problems, it's often helpful to approach troubleshooting systematically. Inconsistent results rarely stem from a single, isolated error. More often, they are the product of a combination of small, seemingly insignificant deviations. The following flowchart provides a logical progression for identifying the source of variability.
Caption: A general workflow for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs) by Assay Type
This section provides detailed troubleshooting advice in a question-and-answer format for common biological assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are a cornerstone of many research projects, but their multi-step nature provides numerous opportunities for variability to be introduced.
Q1: Why am I seeing high background in my ELISA results?
A1: High background can obscure your signal and is often due to non-specific binding of antibodies or enzymatic activity.
-
Insufficient Washing: Residual unbound antibodies or enzyme conjugates will lead to a high background signal. Ensure that you are washing the plate thoroughly and that all wells are being filled and emptied completely at each step.[1] An automated plate washer can improve consistency.
-
Ineffective Blocking: The blocking buffer's role is to prevent non-specific binding to the plate surface. If the blocking is incomplete, the detection antibody can bind directly to the plastic, causing a high background. You may need to try a different blocking agent or increase the blocking incubation time.[2][3]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in your sample or with the coating antibody.[2] Running appropriate controls can help identify this issue.
-
Contaminated Substrate: If the substrate solution has been contaminated, it may produce a color change in the absence of the enzyme.[2] Always use fresh substrate and avoid exposure to light.[1]
Q2: My standard curve is poor or non-linear. What could be the cause?
A2: A reliable standard curve is critical for accurate quantification. A poor curve often points to issues with reagent preparation or pipetting.
-
Pipetting Errors: Inaccurate or inconsistent pipetting during the preparation of the standard dilution series is a common culprit.[3] Ensure your pipettes are calibrated and use proper pipetting techniques, such as pre-wetting the tip and using a consistent speed and pressure.
-
Degraded Standard: The standard protein may have degraded due to improper storage or multiple freeze-thaw cycles.[3] Aliquot your standard upon receipt and store it according to the manufacturer's instructions.
-
Incorrect Plate Reading: Ensure you are using the correct wavelength and filter settings on your plate reader.
Q3: I'm observing high variability between replicate wells (high Coefficient of Variation - CV). Why?
A3: A high CV% (ideally <15%) indicates poor precision and can be caused by a number of factors.
-
Inconsistent Pipetting: As with the standard curve, inconsistent volumes added to replicate wells will lead to high variability. Using a multi-channel pipette requires practice to ensure all tips are drawing up and dispensing equal volumes.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations than the inner wells, a phenomenon known as the "edge effect".[4][5][6] This can lead to changes in reagent concentrations and affect assay results.[6][7]
-
Mitigation Strategies for Edge Effects:
-
Use a Humidified Incubator: Maintaining high humidity can reduce evaporation.[7]
-
Seal the Plate: Using sealing tapes can minimize evaporation.[4][5][6] For cell-based assays, breathable seals are available.[5][6]
-
Avoid Using Outer Wells: A common practice is to fill the outer wells with buffer or media and not use them for experimental samples.[6][7]
-
Use Specialized Plates: Some plates are designed with moats that can be filled with liquid to create a humidity barrier.[7]
-
-
-
Bubbles in Wells: Bubbles can interfere with the light path during plate reading, leading to inaccurate results. Be careful not to introduce bubbles when adding reagents, and if they appear, try to pop them with a clean pipette tip before reading.
| Troubleshooting Summary for High ELISA CV% | |
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes; use proper technique; ensure multichannel pipette tips are seated correctly. |
| Edge Effects | Use a humidified incubator; seal plates; avoid using outer wells; use specialized plates.[4][5][6][7] |
| Bubbles in Wells | Pipette gently down the side of the well; pop bubbles with a clean tip before reading. |
| Inadequate Washing | Ensure all wells are filled and emptied completely; use an automated plate washer if available. |
Western Blotting
Western blotting is a powerful technique for protein detection, but achieving consistent and quantifiable results requires careful attention to detail.
Q1: Why are the band intensities inconsistent across my blot?
A1: This is a common issue that can make it difficult to compare protein levels between samples.
-
Uneven Protein Loading: It is crucial to load equal amounts of protein in each lane.[8] Use a protein concentration assay (e.g., BCA) to accurately quantify your samples before loading.[9]
-
Inefficient or Uneven Transfer: The transfer of proteins from the gel to the membrane can be a significant source of variability. Ensure that there are no air bubbles between the gel and the membrane, as these will block transfer.[8] A reversible total protein stain can be used to check transfer efficiency before proceeding with antibody incubations.[8]
-
Normalization Issues: To accurately compare protein levels, it is essential to normalize your protein of interest to a loading control.[9][10]
-
Housekeeping Proteins (HKPs): Traditionally, proteins like GAPDH and β-actin have been used as loading controls. However, the expression of these proteins can vary under certain experimental conditions.[11] It is crucial to validate that your chosen HKP is not affected by your experimental treatments.[10]
-
Total Protein Normalization (TPN): A more robust method is to normalize to the total protein in each lane.[11] This can be done by staining the membrane with a total protein stain and quantifying the total protein in each lane using an imager.[11]
-
Caption: A comparison of Western Blot normalization strategies.
Q2: I'm seeing "smiling" or distorted bands in my gel. What's wrong?
A2: Distorted bands are usually a sign of problems during the electrophoresis step.
-
Excessive Voltage: Running the gel at too high a voltage can generate excess heat, causing the gel to "smile." Try running the gel at a lower voltage for a longer period.
-
Uneven Polymerization: If the acrylamide gel has not polymerized evenly, it can cause the proteins to migrate at different rates across the gel. Ensure the gel solution is well-mixed before pouring.
-
High Salt Concentration in Samples: A high salt concentration in your samples can affect their migration through the gel. Consider desalting your samples if this is a suspected issue.
PCR and qPCR
The high sensitivity of PCR and qPCR makes these techniques susceptible to variability from even minor sources of error.
Q1: My qPCR replicates have highly variable Ct values. What should I check?
A1: High variability in Ct values between technical replicates points to issues with reaction setup or template quality.
-
Pipetting Inaccuracy: Small variations in the volume of template or master mix can lead to significant differences in Ct values.[12] Using a master mix for all reactions can help minimize this variability.[13]
-
Poor Template Quality: The presence of PCR inhibitors in your template DNA/RNA can lead to inconsistent amplification.[12] Ensure your nucleic acid purification method is robust and consider performing a dilution series of your template to check for inhibition.
-
Inconsistent Sample Preparation: Variability in the efficiency of cDNA synthesis can be a major source of variation in RT-qPCR.[14] Ensure all samples are treated consistently during the reverse transcription step.
Q2: I'm seeing amplification in my no-template control (NTC). Why?
A2: Amplification in the NTC is a clear sign of contamination.
-
Contaminated Reagents: One or more of your reagents (water, primers, master mix) may be contaminated with template DNA.[14] Use fresh aliquots of all reagents and consider using a dedicated PCR setup area.[14]
-
Contaminated Pipettes or Work Surfaces: Contamination can be easily spread through aerosols.[14] Regularly clean your pipettes and work surfaces with a DNA-decontaminating solution.
-
Primer-Dimers: In some cases, the primers may be annealing to each other and being extended by the polymerase, leading to a product in the NTC. This can often be distinguished from true amplification by a melt curve analysis. Optimizing primer design or annealing temperature can help reduce primer-dimer formation.[12]
| Troubleshooting Summary for qPCR Variability | |
| Potential Cause | Recommended Solution |
| High Variation in Replicates | Use a master mix; check pipette calibration; ensure homogenous samples.[14] |
| Amplification in NTC | Use fresh, dedicated reagents; decontaminate work area and pipettes.[14] |
| Low Amplification Efficiency | Optimize primer design and annealing temperature; check for PCR inhibitors in the template.[12] |
Cell-Based Assays
The inherent biological variability of cells adds another layer of complexity to troubleshooting cell-based assays.
Q1: My cell viability/proliferation assay results are inconsistent from day to day. What are the likely causes?
A1: Inconsistent results in cell-based assays often stem from subtle variations in cell culture conditions.
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic changes.[15] It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Cell Seeding Density: The density at which cells are plated can significantly impact their growth rate and response to treatments.[15] Ensure you are accurately counting and seeding the same number of cells for each experiment.
-
Variations in Culture Conditions: Changes in media composition, serum lot, incubation time, temperature, or CO2 levels can all affect cell health and behavior.[16] Standardizing these parameters is critical for reproducibility.[15]
-
Inconsistent Treatment Application: Ensure that treatments are applied to cells at the same confluency and for the same duration in every experiment.
Q2: I'm observing an "edge effect" in my cell-based plate assay. How can I prevent this?
A2: The edge effect is a well-documented phenomenon in plate-based assays where cells in the outer wells behave differently than those in the inner wells, often due to increased evaporation.[4][7][17]
-
Increase Humidity: As with ELISAs, maintaining a humidified environment in the incubator is key.[7]
-
Use a Plate Lid and Sealing Tape: A standard lid can help, but for longer incubations, sealing the plate with a breathable tape is more effective at preventing evaporation.[5][6]
-
Pre-equilibrate Plates: Allowing the plate to rest at room temperature for a period after seeding can help ensure a more even distribution of cells before they attach.[17]
-
Fill Outer Wells with Sterile Liquid: A common and effective technique is to fill the outer wells with sterile media or PBS to act as a buffer against evaporation.[7]
Caption: Key sources of variability and mitigation strategies in cell-based assays.
The Critical Role of Reagent Quality
A recurring theme in troubleshooting is the importance of high-quality, properly handled reagents. Inconsistent or impure reagents can introduce significant variability and lead to erroneous results.[18][19][20]
-
Lot-to-Lot Variability: Reagents, especially antibodies and enzymes, can vary between manufacturing lots.[21] It is good practice to validate a new lot of a critical reagent against the old lot to ensure consistent performance.
-
Proper Storage and Handling: Reagents must be stored at the recommended temperature and protected from light and repeated freeze-thaw cycles.[1][3] Improper handling can quickly lead to a loss of activity.[3]
-
Purity and Concentration: The purity and concentration of your reagents are critical.[18] Using reagents of a known and consistent quality is essential for reproducible results.[20]
Statistical Analysis for Identifying Variability
Statistical analysis is a powerful tool for identifying and quantifying variability in your data.
-
Coefficient of Variation (CV): The CV (the ratio of the standard deviation to the mean) is a simple and effective way to measure the precision of your replicates. A high CV indicates a high degree of variability.
-
Analysis of Variance (ANOVA): ANOVA can be used to determine whether there are any statistically significant differences between the means of two or more independent groups.[22] This can help you identify which factors in your experiment are contributing to the variability.
-
Identifying Outliers: Statistical tests can be used to identify data points that are significantly different from other observations. While it is important to investigate the cause of an outlier, they should not be removed from your data without a valid and documented reason.
By systematically working through these troubleshooting guides and paying close attention to the details of your experimental technique, you can significantly improve the consistency and reliability of your biological assay results.
References
-
Preventing edge effect in microplates. (2013, October 30). YouTube. [Link]
-
Three Ways To Reduce Microplate Edge Effect. (2014, March 25). WellPlate.com. [Link]
-
Sources of Variability in Cell Based Assays | Download the White Paper. Mettler Toledo. [Link]
-
The edge effect in microplate assays. (2023, December 16). Wako Automation. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. (2019, May 30). Agilent. [Link]
-
Download qPCR Troubleshooting Guide. PCR Biosystems. [Link]
-
ELISA Troubleshooting Guide. (2020, August 18). ABclonal. [Link]
-
Managing Reagent Variation. Clinical Lab Products. [Link]
-
qPCR Troubleshooting: How to Ensure Successful Experiments. (2024, July 11). Dispendix. [Link]
-
Troubleshooting Common Issues in PCR and qPCR Experiments. (2025, December 9). TSKT Biotechnology. [Link]
-
Troubleshoot your qPCR. PCR Biosystems. [Link]
-
Normalization Handbook. LI-COR Biosciences. [Link]
-
How to Improve Western Blot Reproducibility. (2023, July 18). Biocompare. [Link]
-
What is the Best Way to Normalize your Western blot? (2023, May 9). Azure Biosystems. [Link]
-
Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data. (2022, March 10). Technology Networks. [Link]
-
How to Reduce Cell Culture Variability. (2018, March 23). Promega Connections. [Link]
-
Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. (2023, December 14). PMC. [Link]
-
Building Blocks of Research: The Importance of High-Quality Reagents. (2024, March 12). MBL International. [Link]
-
Statistical Analysis of Data. University of Pennsylvania. [Link]
-
Statistics for Analysis of Experimental Data. Purdue University. [Link]
-
How to determine the variability of an analytical method? (2022, April 13). Reddit. [Link]
-
Understanding Analysis of Variance. (2017, December 21). Air Force Institute of Technology. [Link]
-
Help to Determine Variability in Statistics | Services. Expert Research & Data Analysis Help. [Link]
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Technical Support Center: Method Development for 4-[(4-Chlorobenzyl)amino]benzoic acid
Welcome to the dedicated technical support guide for the analysis of 4-[(4-Chlorobenzyl)amino]benzoic acid. This document provides in-depth, field-tested guidance for researchers, analytical scientists, and quality control professionals. Here, we move beyond mere procedural lists to explain the fundamental principles and rationale behind the recommended methods, empowering you to troubleshoot effectively and ensure the integrity of your results.
The analytical techniques detailed herein are designed to be robust and self-validating systems, grounded in established scientific principles.[1][2][3] This guide is structured to address common challenges encountered during method development, from initial sample preparation to final data interpretation, with a strong focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool.
Section 1: HPLC Method Development & Protocol
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing non-volatile, polar compounds like this compound. Its versatility, particularly in reversed-phase mode, allows for excellent separation and quantification.
The Scientific Rationale: Why Reversed-Phase HPLC?
This compound is an amphiphilic molecule, possessing both a nonpolar chlorobenzyl group and a polar aminobenzoic acid moiety. This dual nature makes it an ideal candidate for reversed-phase chromatography.
-
Mechanism : In reversed-phase HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). Our target analyte will partition between these two phases. Its retention is primarily driven by the hydrophobic interactions of its chlorobenzyl group with the C18 stationary phase.
-
Controlling Retention : The polarity of the mobile phase is the primary lever for controlling retention time. Increasing the organic solvent percentage will decrease the mobile phase's polarity, causing the analyte to elute faster. Conversely, increasing the aqueous component will increase retention.
-
pH is Critical : The molecule has two ionizable functional groups: a carboxylic acid and a secondary amine. The pH of the mobile phase will dictate their charge state, which significantly impacts retention and peak shape.
-
At a pH well below the pKa of the carboxylic acid (~pH < 2), it will be protonated and neutral, increasing its hydrophobicity and retention.
-
At a pH above the pKa of the amine (~pH > 5), it will be deprotonated and neutral, also increasing retention.
-
At a pH between the two pKa values, the molecule will exist as a zwitterion, which can lead to complex retention behavior. For robust method development, it is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a consistent charge state and avoid peak tailing.
-
Detailed Experimental Protocol: Isocratic HPLC Method
This protocol provides a validated starting point for the routine analysis of this compound.
Objective : To achieve a sharp, symmetrical peak with a retention time of approximately 5-10 minutes, ensuring separation from potential impurities.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH) (analytical grade)
-
0.45 µm syringe filters (PTFE or Nylon)
2. Instrumentation:
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Notes |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50, v/v) | The 50:50 ratio provides a good starting point for retention. The acidic pH ensures the carboxylic acid is protonated, promoting good peak shape.[4][5] |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard workhorse column for reversed-phase applications. Provides a good balance of efficiency and backpressure. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm I.D. column. Can be adjusted to optimize run time. |
| Detection (UV) | 254 nm or 280 nm | The aromatic rings in the molecule provide strong UV absorbance. A PDA detector can be used to determine the optimal wavelength from the UV spectrum.[6] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
4. Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration of 1 mg/mL. Dilute as necessary with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection to prevent column frit blockage.[7]
Visualization of the Analytical Workflow
The following diagram outlines the logical flow from sample receipt to final data analysis.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 4-[(4-Chlorobenzyl)amino]benzoic acid
Welcome to the technical support center for the synthesis and scale-up of 4-[(4-Chlorobenzyl)amino]benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and intricacies of this synthesis. We will delve into the mechanistic reasoning behind procedural choices and provide robust troubleshooting strategies to ensure a successful and scalable process.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its successful and scalable synthesis is crucial for drug development programs. The most common and industrially viable synthetic route is the reductive amination of 4-aminobenzoic acid with 4-chlorobenzaldehyde. This method is generally favored for its high atom economy and the avoidance of harsh reagents.
An alternative, yet often more challenging route, is the direct nucleophilic substitution of 4-aminobenzoic acid with 4-chlorobenzyl chloride. While seemingly straightforward, this method can be plagued by side reactions, particularly over-alkylation.
This guide will focus primarily on the reductive amination pathway, with a dedicated section for troubleshooting the nucleophilic substitution route.
Part 1: Reductive Amination Pathway
The reductive amination process involves two key steps: the formation of a Schiff base (imine) intermediate from the reaction of 4-aminobenzoic acid and 4-chlorobenzaldehyde, followed by the in-situ reduction of this imine to the desired secondary amine.
Experimental Workflow: Reductive Amination
Caption: Reductive Amination Workflow
Frequently Asked Questions (FAQs) - Reductive Amination
Q1: What is the optimal solvent for this reductive amination?
A1: Methanol (MeOH) or Ethanol (EtOH) are excellent initial choices. They are good solvents for the starting materials and the intermediate imine. For reducing agents like sodium triacetoxyborohydride (STAB), aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred as STAB is water-sensitive.[1]
Q2: Which reducing agent should I choose: NaBH₄, NaBH₃CN, or NaBH(OAc)₃ (STAB)?
A2: The choice of reducing agent is critical and depends on the reaction conditions.
-
Sodium borohydride (NaBH₄): This is a cost-effective and potent reducing agent. However, it can also reduce the starting aldehyde if the imine formation is not sufficiently fast.[1] It is best to allow the imine to form before adding NaBH₄.[2][3]
-
Sodium cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the imine in the presence of the aldehyde, especially under mildly acidic conditions (pH ~5-6).[4] This allows for a one-pot reaction where all reagents can be mixed from the start.
-
Sodium triacetoxyborohydride (STAB): STAB is another mild and selective reducing agent that is particularly effective for reductive aminations.[1][2] It does not require acidic conditions and is often the reagent of choice for sensitive substrates.
| Reducing Agent | Pros | Cons |
| NaBH₄ | Inexpensive, readily available | Can reduce the starting aldehyde, requires careful addition after imine formation |
| NaBH₃CN | Selective for imines, allows for one-pot reaction | Toxic cyanide byproduct, requires pH control |
| NaBH(OAc)₃ | Highly selective, mild conditions | More expensive, moisture sensitive |
Q3: My reaction is sluggish or incomplete. What are the likely causes?
A3: Several factors can lead to an incomplete reaction:
-
Poor quality reagents: Ensure your 4-chlorobenzaldehyde has not oxidized to the corresponding carboxylic acid. Use fresh reducing agent.
-
Insufficient imine formation: The equilibrium between the starting materials and the imine might not favor the imine. You can try adding a catalytic amount of a weak acid like acetic acid to promote imine formation, especially when using NaBH₄.[2]
-
Low temperature: While the initial reaction may be run at room temperature, gentle heating (40-50 °C) might be necessary to drive the reaction to completion, depending on the solvent and reducing agent.
-
Inadequate mixing: On a larger scale, ensure sufficient agitation to keep all reagents in suspension and facilitate contact.
Q4: I am observing the formation of a significant amount of 4-chlorobenzyl alcohol. Why is this happening and how can I prevent it?
A4: The formation of 4-chlorobenzyl alcohol is a classic side reaction where the reducing agent reduces the starting 4-chlorobenzaldehyde before it can form the imine.
-
Causality: This is common when using a strong reducing agent like NaBH₄.[1]
-
Mitigation:
-
Stepwise Addition: Add the 4-chlorobenzaldehyde to the solution of 4-aminobenzoic acid and stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[2]
-
Use a Milder Reducing Agent: Switch to NaBH₃CN or STAB, which are more selective for the imine.[2][4]
-
Control Temperature: Add the reducing agent at a lower temperature (0-5 °C) to control the reaction rate and favor the reduction of the pre-formed imine.
-
Troubleshooting Guide - Reductive Amination
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Product loss during work-up; Competing side reactions. | Monitor reaction by TLC/HPLC until starting material is consumed. During work-up, ensure the pH for precipitation is optimal (isoelectric point). If 4-chlorobenzyl alcohol is a major byproduct, refer to Q4. |
| Formation of a Di-alkylated Impurity | The product, a secondary amine, reacts with another molecule of 4-chlorobenzaldehyde and is subsequently reduced. | Use a slight excess of the amine (4-aminobenzoic acid) to favor the formation of the secondary amine. Add the aldehyde slowly to the reaction mixture. |
| Product is Difficult to Purify (Oily or Gummy Solid) | Presence of unreacted starting materials or byproducts. | Optimize the reaction to go to completion. During work-up, wash the crude product thoroughly with a solvent that dissolves the impurities but not the product (e.g., diethyl ether to remove residual aldehyde). Recrystallization is highly recommended. |
| Reaction Exotherm is Difficult to Control During Scale-up | The reduction step is often exothermic. | Add the reducing agent in small portions or as a solution over a longer period. Ensure adequate cooling capacity of the reactor. |
Part 2: Nucleophilic Substitution Pathway
This pathway involves the direct reaction of 4-aminobenzoic acid with 4-chlorobenzyl chloride, typically in the presence of a base to neutralize the HCl formed.
Reaction Scheme: Nucleophilic Substitution
Caption: Nucleophilic Substitution Reaction
Troubleshooting Guide - Nucleophilic Substitution
Q1: My main problem is the formation of the di-alkylated product. How can I minimize this?
A1: Di-alkylation is the most common side reaction in this pathway, where the product (a secondary amine) is more nucleophilic than the starting primary amine and reacts further with 4-chlorobenzyl chloride.
-
Control Stoichiometry: Use an excess of 4-aminobenzoic acid (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction of the benzyl chloride with the more abundant starting amine.
-
Slow Addition: Add the 4-chlorobenzyl chloride slowly to the reaction mixture containing the 4-aminobenzoic acid and base. This keeps the concentration of the alkylating agent low at any given time.
-
Choice of Base: Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Stronger bases can deprotonate the carboxylic acid, which might affect solubility and reactivity.
Q2: The reaction is not proceeding to completion. What can I do?
A2: This can be due to several factors:
-
Insufficient Temperature: This is an SN2 reaction, which often requires heating. Ensure the reaction temperature is adequate (typically 60-100 °C, depending on the solvent).
-
Poor Solubility: The salt of 4-aminobenzoic acid may have poor solubility in the chosen solvent. A polar aprotic solvent like DMF or DMSO can be beneficial. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also be effective, especially in less polar solvents.
-
Base Inefficiency: Ensure at least one equivalent of base is used to neutralize the HCl formed. For a diprotic starting material like 4-aminobenzoic acid, using slightly more than two equivalents of a mild base can be advantageous.
Part 3: Alternative Synthetic Routes
For challenging cases or when orthogonal synthetic strategies are required, other methods can be considered.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[5][6][7] In this context, it would involve coupling an aryl halide (e.g., methyl 4-bromobenzoate) with 4-chlorobenzylamine.
Caption: Buchwald-Hartwig Amination Strategy
Considerations for Buchwald-Hartwig Amination:
-
Advantages: High functional group tolerance and generally high yields.
-
Disadvantages: Cost of the palladium catalyst and specialized phosphine ligands, potential for catalyst poisoning, and the need for stringent anaerobic conditions. This route is typically more expensive and technically demanding to scale up compared to reductive amination.
References
- Google Patents. (2011). CN101973902A - Synthesis method of para aminobenzoic acid.
-
ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from [Link]
-
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
- Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-[(4-Chlorobenzyl)amino]benzoic Acid Isomers
For researchers and drug development professionals, understanding how subtle changes in a molecule's architecture can dramatically alter its biological function is a cornerstone of medicinal chemistry. Positional isomerism—where functional groups are located at different positions on a core scaffold—can have profound effects on a compound's efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of the known biological activities of the positional isomers of 4-[(4-Chlorobenzyl)amino]benzoic acid, delving into the available experimental data and the underlying structure-activity relationships that govern their function.
While a comprehensive, side-by-side experimental evaluation of all three isomers is not yet available in the scientific literature, this guide synthesizes the existing data, particularly for the well-studied para-isomer, and provides a scientifically grounded perspective on the expected activities of its ortho and meta counterparts.
The Isomeric Landscape: Ortho, Meta, and Para
The core structure of [(4-Chlorobenzyl)amino]benzoic acid consists of a benzoic acid ring and a 4-chlorobenzyl group linked by an amino bridge. The biological properties of this molecule are critically dependent on the point of attachment of the benzylamino group to the benzoic acid ring. The three positional isomers are:
-
2-[(4-Chlorobenzyl)amino]benzoic acid (Ortho-isomer)
-
3-[(4-Chlorobenzyl)amino]benzoic acid (Meta-isomer)
-
This compound (Para-isomer)
The spatial arrangement of the carboxylic acid and the benzylamino group in these isomers dictates their three-dimensional shape, electronic distribution, and potential for intermolecular interactions with biological targets.
Comparative Biological Activity: A Data-Driven Analysis
Significant research has been conducted on the para-isomer, revealing notable anticancer and antibacterial properties. Data for the other isomers remains limited, representing a clear opportunity for future investigation.
This compound (Para-Isomer): A Promising Anticancer and Antimicrobial Agent
Recent studies have demonstrated that the para-isomer exhibits potent biological activity. A 2024 study by Al-Masoudi and colleagues synthesized and evaluated a series of 4-(benzylamino)benzoic acid derivatives, including the 4-chloro-substituted compound, for their therapeutic potential.[1][2]
Anticancer Activity
The compound was tested against two human lung cancer cell lines: A549 (non-small cell lung cancer) and H69 (small cell lung cancer). The results, summarized below, indicate significant cytotoxic effects.[2]
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | A549 (Non-Small Cell Lung Cancer) | >100 |
| H69 (Small Cell Lung Cancer) | 48.34 |
Antimicrobial Activity
The same study also investigated the antibacterial properties of the para-isomer against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible bacterial growth, are presented below.[1]
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Bacillus subtilis | Positive | 128 |
| Staphylococcus aureus | Positive | 128 |
| Escherichia coli | Negative | >256 |
| Pseudomonas aeruginosa | Negative | >256 |
These results indicate that the para-isomer has moderate activity against Gram-positive bacteria but is less effective against the tested Gram-negative strains.[1]
2-[(4-Chlorobenzyl)amino]benzoic acid (Ortho-Isomer): An Area for Further Exploration
The ortho-isomer, also known as N-(4-chlorobenzyl)anthranilic acid, has been synthesized and is commercially available.[3] While it has been included in libraries of compounds for developing novel therapeutics, specific, publicly available data on its biological activity is scarce. Derivatives of 2-aminobenzoic acid (anthranilic acid) are recognized for their potential anticancer, antimicrobial, and antiviral properties, suggesting that the ortho-isomer is a strong candidate for future biological screening.[4]
3-[(4-Chlorobenzyl)amino]benzoic acid (Meta-Isomer): A Knowledge Gap
To date, there is a notable lack of published research on the synthesis and biological evaluation of the meta-isomer. This represents a significant gap in the understanding of the structure-activity landscape of this chemical series.
Structure-Activity Relationship (SAR) Insights: Why Isomer Position Matters
The observed differences (and expected variations) in biological activity among these isomers can be explained by fundamental principles of medicinal chemistry. The positioning of the amino-benzyl linkage relative to the carboxylic acid group directly influences the molecule's steric and electronic properties.
-
Ortho-Isomer: The close proximity of the bulky benzylamino group to the carboxylic acid can lead to significant steric hindrance. This may prevent the molecule from fitting optimally into a target's binding site. Furthermore, this arrangement allows for potential intramolecular hydrogen bonding between the carboxylic acid proton and the amino nitrogen, which could mask these groups from forming crucial intermolecular bonds with a biological target.
-
Meta-Isomer: This isomer presents an asymmetric structure. The functional groups are neither in direct steric conflict nor maximally separated. This intermediate positioning could allow for unique binding modes not possible with the other two isomers.
-
Para-Isomer: The functional groups are positioned at opposite ends of the benzene ring, resulting in a more linear and extended conformation. This maximal separation minimizes steric hindrance and allows both the carboxylic acid and the amino group to be fully available for forming intermolecular hydrogen bonds with a target receptor or enzyme. This favorable geometry is likely a key contributor to its observed biological activity.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. The following are detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of these compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2]
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., A549 or H69) in a 96-well microtiter plate at a density of 5 x 10^5 cells per 100 µL of culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) alone to control for solvent effects.
-
Incubation: Incubate the plates for 72 hours under the same conditions as step 1.[5]
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[6]
-
Formazan Formation: Incubate the plates for an additional 3.5 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[6]
-
Solubilization: Carefully remove the culture medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 15% sodium lauryl sulfate in 1:1 DMF and water) to each well to dissolve the formazan crystals.[5][6]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance of each well at 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid growth medium.[7][8]
Step-by-Step Methodology:
-
Media Preparation: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (or another appropriate broth) into all wells of a 96-well microtiter plate.[1]
-
Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture on an agar plate. Adjust the turbidity of the suspension in sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[9]
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial suspension. This will bring the total volume in each well to 200 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative/sterility control (broth only) to check for contamination.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[7]
-
MIC Reading: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The comparative analysis of this compound isomers reveals a promising landscape dominated by the potent anticancer and antimicrobial activities of the para-isomer. The linear geometry of this isomer likely facilitates optimal interactions with biological targets, a hypothesis supported by its moderate activity against Gram-positive bacteria and significant cytotoxicity towards the H69 small cell lung cancer line.
However, this guide also illuminates significant knowledge gaps. The biological profiles of the ortho- and particularly the meta-isomers remain largely unexplored. The synthesis and rigorous evaluation of these isomers are critical next steps to fully understand the structure-activity relationship within this chemical family. Future research should focus on a side-by-side comparison of all three isomers against a broad panel of cancer cell lines and microbial strains. Such studies will not only complete the SAR picture but could also uncover isomers with improved potency, selectivity, or novel mechanisms of action, paving the way for the development of new therapeutic agents.
References
- Al-Masoudi, N. A., et al. (2024). An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis. ResearchGate. [Link]
- Al-Masoudi, N. A., et al. (2024). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. National Institutes of Health. [Link]
- EUCAST. MIC Determination. [Link]
- G. Sammaiah, et al. ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES. TSI Journals. [Link]
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Kumar, P., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3538522, 2-((4-Chlorobenzyl)amino)benzoic acid. [Link]
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
- protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- ResearchGate. MTT Proliferation Assay Protocol. [Link]
- WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
- Zgurskaya, H. I., et al. (2018). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]
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Comparative Cytotoxicity of Aminobenzoic Acid Analogs: A Technical Guide
Topic: Comparative Cytotoxicity of Aminobenzoic Acid Analogs Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Aminobenzoic acid isomers (ortho-, meta-, and para-) serve as critical scaffolds in medicinal chemistry. While the parent compounds exhibit relatively low cytotoxicity to mammalian cells, their pharmacophore-fused derivatives are potent cytotoxic agents used in oncology and antimicrobial therapies. This guide provides a comparative analysis of these analogs, dissecting their structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols for cytotoxicity assessment.
Chemical Landscape & Physicochemical Profile[1][2]
The biological activity of aminobenzoic acid depends heavily on the positional isomerism of the amino group relative to the carboxylic acid. This positioning dictates the molecule's electronic environment, pKa, and ability to participate in specific enzymatic pathways (e.g., folate biosynthesis).
| Feature | ortho-Aminobenzoic Acid (Anthranilic Acid) | meta-Aminobenzoic Acid | para-Aminobenzoic Acid (PABA) |
| Structure | 1,2-substitution | 1,3-substitution | 1,4-substitution |
| Biological Role | Tryptophan precursor; NSAID scaffold | Non-essential intermediate | Folate precursor (bacteria); UV absorber |
| pKa (COOH) | ~2.05 (Intramolecular H-bond effect) | ~3.07 | ~2.38 |
| Solubility | Soluble in hot water, alcohol, ether | Poor in cold water; Soluble in hot water | Poor in water; Soluble in alcohol, DMSO |
| Primary Toxicity | Low (GRAS status for some uses) | Low to Moderate | Low (Vitamin Bx); Allergenic potential |
Comparative Cytotoxicity Profile
2.1 Parent Compounds vs. Derivatives
It is critical to distinguish between the scaffold (parent isomer) and the functionalized drug candidate.
-
Parent Isomers: Generally exhibit negligible cytotoxicity against healthy mammalian cell lines (IC50 > 500 µM).[1] They are often metabolized or excreted efficiently.
-
Derivatives: Functionalization (e.g., Schiff bases, metal complexes, alkylation) dramatically enhances cytotoxicity, often introducing selectivity for cancer cells.[1]
2.2 Structure-Activity Relationship (SAR) Analysis[1]
A. para-Aminobenzoic Acid (PABA) Analogs
-
Target: Dihydropteroate synthase (bacteria) and Tubulin/ROS (cancer cells).[1]
-
Cytotoxicity Mechanism: PABA hybrids (e.g., acrylamide-PABA) often act as tubulin polymerization inhibitors. The 1,4-substitution allows for a linear, planar geometry ideal for intercalating into DNA or binding into the colchicine site of tubulin.
-
Key Data: Acrylamide-PABA hybrids have demonstrated IC50 values as low as 1.83 µM against MCF-7 (breast cancer) lines, comparable to reference standards like Colchicine.
B. ortho-Aminobenzoic Acid (Anthranilic Acid) Analogs
-
Target: COX enzymes (NSAIDs), Glycation pathways.[1]
-
Cytotoxicity Mechanism: Derivatives often induce apoptosis via oxidative stress. The ortho position facilitates chelation with metal ions (e.g., Cu, Zn), creating cytotoxic metal complexes that generate Reactive Oxygen Species (ROS).[1]
-
Key Data: Sulfonyl derivatives of anthranilic acid have shown moderate cytotoxicity (IC50 ~15-50 µM) against leukemia cell lines (MOLT-3).[1]
C. meta-Aminobenzoic Acid Analogs
-
Cytotoxicity Mechanism: The meta geometry creates a "kinked" structure, distinct from the linear para analogs. This is often exploited to fit into specific enzyme pockets (like ATP binding sites) that linear molecules cannot access.[1]
-
Key Data: 3-amino-benzoic acid derivatives fused with dichlorophenyl moieties have shown IC50s of ~7.3 µM against pancreatic cancer cells (MIA PaCa-2).[1]
Mechanistic Insights: Pathways of Toxicity
The cytotoxicity of these analogs typically follows one of two major pathways: ROS-mediated Apoptosis (common in metal complexes and ortho derivatives) or Cell Cycle Arrest (common in para derivatives targeting tubulin).
Figure 1: Dual pathways of cytotoxicity for aminobenzoic acid analogs.[1] PABA derivatives predominantly favor tubulin inhibition, while ortho/meta derivatives often trigger ROS-mediated cascades.
Experimental Protocol: Validated Cytotoxicity Assessment
To generate reproducible IC50 data, the following protocol controls for the solubility issues inherent to benzoic acid derivatives.
Phase 1: Compound Preparation (Critical Step)[1]
-
Solvent: Dimethyl sulfoxide (DMSO).[1]
-
Solubility Challenge: Aminobenzoic acids can precipitate in aqueous media.
-
Protocol:
-
Prepare a 100 mM stock solution in 100% sterile DMSO.
-
Sonicate for 10 minutes at room temperature to ensure complete dissolution.
-
Dilution: Dilute the stock into culture medium immediately before use. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1][3]
-
Control: Include a "Vehicle Control" well containing media + 0.5% DMSO (no drug).[1]
-
Phase 2: MTT Assay Workflow
This colorimetric assay relies on mitochondrial succinate dehydrogenase in viable cells to reduce MTT tetrazolium salt into purple formazan crystals.
-
Seeding: Seed cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add serial dilutions of the analog (e.g., 0.1, 1, 10, 50, 100 µM). Incubate for 48h or 72h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Discard supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay tailored for DMSO-soluble aminobenzoic acid derivatives.
Conclusion & Selection Guide
For researchers designing novel cytotoxic agents:
-
Select para-aminobenzoic acid (PABA) if your target mechanism involves microtubule destabilization or if you are designing antimetabolites (folate mimics).[1]
-
Select ortho-aminobenzoic acid if you aim to exploit metal chelation strategies to induce oxidative stress in tumors.
-
Select meta-aminobenzoic acid for kinase inhibition where the nonlinear geometry allows for specific hydrophobic pocket occupation.
References
-
MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.Link[1]
-
Royal Society of Chemistry. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition.Link[1]
-
BenchChem. (2025).[4] Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview.Link[1]
-
NIH/PubMed. (2019).[1] Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers.Link[1]
-
Biomedicines. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.Link[1]
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A Comparative Guide to Cross-Reactivity Profiling of 4-[(4-Chlorobenzyl)amino]benzoic acid
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of the novel chemical entity, 4-[(4-Chlorobenzyl)amino]benzoic acid. As public data on the specific biological targets of this compound is limited[1], this document outlines a robust, tiered strategy for proactive cross-reactivity assessment, a critical step in early-stage drug discovery to de-risk a candidate and elucidate its mechanism of action.[2][3] The methodologies described herein are grounded in established principles of safety pharmacology and are designed to provide a clear, data-driven comparison against relevant biological targets.[4][5]
Introduction: The Imperative of Selectivity Profiling
This compound belongs to the broader class of 4-aminobenzoic acid (PABA) derivatives. Compounds in this class have demonstrated a wide array of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[6][7][8] Given this chemical precedent, it is plausible that this compound may interact with multiple endogenous pathways. Unintended interactions, or off-target effects, can lead to adverse drug reactions or confound the interpretation of efficacy studies.[9] Therefore, a systematic cross-reactivity investigation is not merely a regulatory requirement but a fundamental component of building a comprehensive safety and efficacy profile for a new molecular entity.[2]
The objective of this guide is to present a logical, multi-tiered workflow to:
-
Identify potential off-target interactions with high sensitivity.
-
Quantify the binding affinity of the compound at identified "hit" targets.
-
Assess the functional consequence of these interactions (i.e., agonism vs. antagonism).
-
Establish a clear selectivity profile to inform decisions for lead optimization and further development.
Strategic Framework for Cross-Reactivity Assessment
A tiered or staged approach to selectivity profiling is the most efficient use of resources, beginning with broad, high-throughput screening and progressing to more focused, in-depth studies for any identified interactions. This strategy ensures that we cast a wide net initially and then apply rigorous, hypothesis-driven science to validate and characterize potential liabilities.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening this compound at a single, high concentration (typically 10 µM) against a broad panel of targets. This concentration is chosen to be sufficiently high to detect clinically relevant off-target activities while minimizing non-specific interactions.[10] Numerous contract research organizations (CROs) offer standardized panels, such as the SafetyScreen44 panel, which covers a diverse range of receptors, ion channels, transporters, and enzymes implicated in adverse drug events.[3][11]
Experimental Rationale: The goal of this tier is not to precisely quantify affinity but to rapidly identify potential "hits" that warrant further investigation. A common threshold for designating a hit is ≥50% inhibition or stimulation in a binding or functional assay, respectively.
Hypothetical Data Presentation: Tier 1 Screening Results
The table below illustrates a hypothetical outcome of a broad panel screen for this compound at 10 µM.
| Target Class | Target Name | Assay Type | % Inhibition at 10 µM | Hit (≥50%) |
| GPCRs | Adrenergic α1A | Binding | 68% | Yes |
| Dopamine D2 | Binding | 15% | No | |
| Serotonin 5-HT2A | Binding | 5% | No | |
| Muscarinic M1 | Binding | 8% | No | |
| Kinases | Src | Activity | 85% | Yes |
| Lck | Activity | 62% | Yes | |
| EGFR | Activity | 22% | No | |
| Ion Channels | hERG | Binding | 45% | No |
| Cav1.2 | Binding | 12% | No | |
| Transporters | SERT | Binding | 3% | No |
| Other Enzymes | COX-2 | Activity | 75% | Yes |
| BChE | Activity | 9% | No |
Based on this hypothetical data, Adrenergic α1A, Src, Lck, and COX-2 are identified as primary hits for follow-up studies.
Tier 2: Hit Confirmation and Affinity Determination (IC₅₀/Kᵢ)
For each hit identified in Tier 1, the next critical step is to determine the compound's potency at that target. This is achieved by generating a full concentration-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). For binding assays, the IC₅₀ is then converted to an inhibition constant (Kᵢ) to provide a true measure of binding affinity.[12][13]
Methodology: Competitive Radioligand Binding Assay [12][14]
This assay is considered a gold standard for quantifying the binding affinity of a test compound.[12][15] It measures the ability of the unlabeled test compound, this compound, to compete for binding with a radiolabeled ligand that has a known high affinity for the target receptor.[13]
Caption: Principle of a competitive radioligand binding assay.
Step-by-Step Protocol (Example: Adrenergic α1A Receptor)
-
Preparation: A membrane preparation from cells expressing the human Adrenergic α1A receptor is used.
-
Compound Dilution: Prepare a serial dilution of this compound, typically spanning 8-10 concentrations (e.g., 1 nM to 100 µM).
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin), and the various concentrations of the test compound.[14]
-
Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[14]
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter.[14]
-
Detection: Quantify the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]
Hypothetical Data Presentation: Tier 2 Affinity Data
| Target | Assay Type | Kᵢ (nM) |
| Adrenergic α1A | [³H]-Prazosin Binding | 150 |
| Src | LanthaScreen® Binding | 85 |
| Lck | LanthaScreen® Binding | 210 |
| COX-2 | Enzyme Activity | 450 |
This data confirms the binding interactions and provides a quantitative measure of potency, suggesting a moderate affinity for these off-targets.
Tier 3: Functional Activity Assessment
Demonstrating that a compound binds to an off-target is only part of the story. The critical next question is whether that binding has a functional consequence. Cell-based assays are employed to determine if the compound acts as an agonist (activates the target), an antagonist (blocks the target's normal function), or an allosteric modulator.[16]
Methodology 1: FLIPR® Calcium Flux Assay (for GPCRs) [16][17]
For Gq-coupled GPCRs like the Adrenergic α1A receptor, activation leads to an increase in intracellular calcium. This can be measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR®) system.[18][19]
Step-by-Step Protocol (Example: Adrenergic α1A Antagonism)
-
Cell Plating: Seed cells stably expressing the human Adrenergic α1A receptor into a 96- or 384-well plate.[19]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The FLIPR instrument adds the test compound (this compound) at various concentrations to the wells.[16]
-
Agonist Challenge: After a short pre-incubation period, a known agonist for the receptor (e.g., phenylephrine) is added at a concentration that elicits a sub-maximal response (EC₈₀).
-
Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium.[16]
-
Data Analysis: An antagonistic effect is observed if pre-incubation with the test compound reduces the calcium signal generated by the agonist. The data is used to generate a concentration-response curve and calculate a functional IC₅₀.
Methodology 2: LanthaScreen® Kinase Activity Assay [20][21]
For the kinase hits (Src, Lck), a biochemical assay is required to measure the inhibition of enzymatic activity. The LanthaScreen® TR-FRET technology is a robust platform for this purpose.[22][23]
Step-by-Step Protocol (Example: Src Kinase Inhibition) [24]
-
Reagent Preparation: Prepare solutions of the Src kinase enzyme, a fluorescein-labeled substrate peptide, and ATP.
-
Compound Addition: Add serial dilutions of this compound to the wells of a 384-well plate.[24]
-
Kinase Reaction: Add the kinase, substrate, and ATP mixture to initiate the phosphorylation reaction. Incubate for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA and then add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Reading: Read the plate on a TR-FRET-capable reader. Inhibition of the kinase results in a decreased FRET signal.
-
Data Analysis: Plot the signal ratio against the log concentration of the inhibitor to determine the IC₅₀ for kinase activity.
Hypothetical Data Presentation: Tier 3 Functional Data
| Target | Functional Assay | Result Type | Functional IC₅₀ (nM) |
| Adrenergic α1A | Calcium Flux (Antagonist Mode) | Antagonist | 550 |
| Src | Kinase Activity | Inhibitor | 320 |
| Lck | Kinase Activity | Inhibitor | 890 |
| COX-2 | Enzyme Activity | Inhibitor | 450 |
This functional data is crucial. It shows that the binding observed in Tier 2 translates to biological activity (inhibition/antagonism) and provides the potency of that functional effect.
Comparative Analysis and Selectivity Index
The final step is to integrate all the data to build a comprehensive cross-reactivity profile. A key metric is the Selectivity Index , which compares the potency of the compound at its intended (on-target) versus unintended (off-target) sites.
Assuming the intended target for this compound has a functional IC₅₀ of 10 nM, the selectivity can be calculated as:
Selectivity Index = Off-Target IC₅₀ / On-Target IC₅₀
| Off-Target | Off-Target Functional IC₅₀ (nM) | On-Target IC₅₀ (nM) | Selectivity Index (Fold) | Risk Assessment |
| Adrenergic α1A | 550 | 10 | 55x | Low-Moderate |
| Src | 320 | 10 | 32x | Moderate |
| Lck | 890 | 10 | 89x | Low |
| COX-2 | 450 | 10 | 45x | Low-Moderate |
Interpretation: A selectivity index of >100-fold is generally considered desirable, although this is highly dependent on the therapeutic window and the nature of the off-target. In this hypothetical case, the 32-fold selectivity against Src kinase is the most significant finding and would warrant further discussion and potentially medicinal chemistry efforts to improve selectivity. The activity at the Adrenergic α1A receptor could predict potential cardiovascular side effects (e.g., changes in blood pressure) that should be monitored in subsequent in vivo safety studies.
Conclusion and Recommendations
This guide has outlined a systematic, data-driven approach to characterizing the cross-reactivity profile of this compound. Based on our hypothetical results, the compound demonstrates moderate selectivity. The identified off-target activities at Src kinase and the Adrenergic α1A receptor are the most salient findings.
Recommendations:
-
Medicinal Chemistry: Initiate a structure-activity relationship (SAR) study to identify modifications to the parent molecule that can reduce Src and α1A affinity while maintaining on-target potency.
-
In Vivo Follow-up: The in vitro findings should be used to design more targeted in vivo safety pharmacology studies. Specifically, cardiovascular parameters (blood pressure, heart rate) should be closely monitored in animal models to assess the physiological relevance of the α1A receptor antagonism.[4][10]
-
Further Profiling: Depending on the therapeutic indication, consider expanding the kinase profiling to a broader panel to assess kinome-wide selectivity.
By proactively and systematically investigating cross-reactivity, development teams can make more informed decisions, mitigate risks, and ultimately increase the probability of success for novel therapeutic candidates.
References
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Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]
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Zaczyk, D., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. Creative Biolabs. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
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Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available at: [Link]
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Symeres. (n.d.). Our integrated drug discovery CRO services. Symeres. Available at: [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
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Harvey, J. H., et al. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. Available at: [Link]
-
Vlase, L., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. Available at: [Link]
-
Hulme, E. C. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Available at: [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]
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Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. Available at: [Link]
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Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Molecular Devices. Available at: [Link]
-
Yamamoto, M., et al. (1990). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed. Available at: [Link]
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Kos, J., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Safety Guidelines. ICH. Available at: [Link]
-
Sykes, D. A., et al. (2015). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. Available at: [Link]
-
Drug Hunter. (n.d.). Drug Discovery CROs. Drug Hunter. Available at: [Link]
-
Li, J., et al. (2020). Schematic diagram of the competitive binding assays. ResearchGate. Available at: [Link]
-
Patsnap. (2024). What are preclinical safety pharmacology requirements?. Patsnap Synapse. Available at: [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
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Harvey, J. H., et al. (2013). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. National Center for Biotechnology Information. Available at: [Link]
-
Pugsley, M. K., et al. (2008). Principles of Safety Pharmacology. National Center for Biotechnology Information. Available at: [Link]
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Comparative Analysis of Substituted Aminobenzoate Scaffolds in Modern Pharmacotherapy
Executive Summary: The Privileged Aminobenzoate Scaffold
The aminobenzoate moiety—specifically the ortho- (anthranilate) and para- (PABA) isomers—remains a cornerstone in medicinal chemistry. While historically associated with the "caine" class of local anesthetics, this scaffold's utility has evolved through rigorous Structure-Activity Relationship (SAR) optimization.
This guide moves beyond basic textbook definitions to analyze the causality between substitution patterns and pharmacokinetic (PK) outcomes. We compare the lipophilic-driven potency of local anesthetics against the metabolic stability of their amide bioisosteres and the conformational locking of ortho-substituted NSAIDs.
The Para-Aminobenzoate Paradigm: Local Anesthetics[1]
The classic local anesthetic pharmacophore consists of three distinct domains: a lipophilic aromatic ring, an intermediate linker (ester/amide), and a hydrophilic amine tail.[1][2] The para-aminobenzoate series (Procaine, Tetracaine, Benzocaine) offers a perfect case study in how minor structural tweaks dictate potency and toxicity.
Comparative Performance Data
The following table aggregates experimental data highlighting the correlation between Lipophilicity (LogP) and Relative Potency.
| Compound | Structure Type | LogP (Exp) | pKa | Relative Potency (Procaine=1) | Plasma Half-life (Human) | Primary Metabolism |
| Procaine | Ester (Diethylamino) | 2.14 | 8.9 | 1.0 | ~40-60 sec | Plasma Pseudocholinesterase |
| Tetracaine | Ester (Butyl-amino) | 3.64 | 8.5 | 8.0 - 10.0 | ~2-4 min | Plasma Pseudocholinesterase |
| Benzocaine | Ester (Ethyl only) | 1.86 | 2.5 | Surface only | N/A (Topical) | Hepatic/Plasma |
| Procainamide | Amide Bioisostere | 0.88 | 9.2 | 0.1 (Anesthetic) | 3-4 hours | Hepatic (Acetylation) |
Expert Insight: The Mechanism of Potency
Why is Tetracaine 10x more potent than Procaine? It is not merely about binding affinity. The addition of a butyl group to the aromatic nitrogen (N-butyl) in Tetracaine significantly increases lipophilicity (LogP 3.64).
-
Membrane Penetration: The uncharged form (
) permeates the nerve sheath and axonal membrane more efficiently. -
Intracellular Trapping: Once inside the axoplasm (lower pH), the drug reprotonates (
). -
Channel Binding: The cationic form binds the intracellular side of the voltage-gated Na+ channel. Tetracaine's higher hydrophobicity also allows for longer residence time within the channel's hydrophobic pocket.
The Benzocaine Anomaly: Unlike its cousins, Benzocaine lacks the tertiary amine tail. With a pKa of ~2.5, it remains uncharged at physiological pH. Therefore, it cannot bind the intracellular cationic site. Instead, it functions via the Membrane Expansion Theory —dissolving into the lipid bilayer and physically disrupting channel conformational changes.
Visualization: Mechanism & SAR Flow
Caption: Structural determinants of aminobenzoate pharmacology. Red nodes indicate modifications driving potency; Yellow nodes drive stability.
The Stability Switch: Ester vs. Amide Bioisosterism
A critical decision point in aminobenzoate drug design is the linker stability.
-
The Problem: Ester-linked aminobenzoates (Procaine) are rapidly hydrolyzed by plasma butyrylcholinesterase. This creates a "self-limiting" toxicity profile but renders them useless for systemic conditions like arrhythmia.
-
The Solution: Bioisosteric replacement of the ester oxygen with a nitrogen (Amide).
-
Case Study (Procaine vs. Procainamide):
-
Procaine:
minute. Local anesthetic only. -
Procainamide:
hours. Resistant to plasma esterases. Metabolized slowly in the liver (N-acetyltransferase). This stability allows it to function as a Class Ia anti-arrhythmic.
-
The Ortho-Aminobenzoate (Fenamate) Class
Moving the amino group to the ortho position (Anthranilic acid derivatives) creates the Fenamate class of NSAIDs (e.g., Mefenamic Acid).[3]
-
Structural Lock: The ortho-substitution facilitates an intramolecular Hydrogen bond between the amino hydrogen and the carbonyl oxygen. This locks the conformation, creating a pseudo-heterocyclic ring that fits perfectly into the hydrophobic channel of Cyclooxygenase (COX) enzymes.
-
Therapeutic Divergence: Unlike the para-isomers (anesthetics), these are anionic at physiological pH (due to the carboxylic acid) and bind to the Arg-120 residue in COX channels.
Experimental Protocols
To validate these differences in your own lab, the following protocols are recommended. These are designed to be self-validating controls.[4]
Protocol A: Comparative Plasma Stability Assay
Objective: Quantify the metabolic liability of Ester vs. Amide aminobenzoates.
Materials:
-
Pooled Human Plasma (heparinized).
-
Test Compounds: Procaine (positive control for instability), Procainamide (negative control), Test Article.
-
Internal Standard: Tolbutamide.
-
LC-MS/MS System.
Workflow:
-
Preparation: Spike test compounds into plasma to a final concentration of 1 µM (0.1% DMSO).
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At T=0, 1, 5, 10, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity. Critical Step: Failure to quench immediately will artificially lower half-life data.
-
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life: .
Protocol B: Synthesis of Tetracaine (N-Alkylation Focus)
Objective: Synthesize a lipophilic aminobenzoate to demonstrate N-alkylation effects.
Reaction Scheme:
-
Start: Butyl-4-aminobenzoate (Benzocaine homolog).
-
Reagents: 1-bromobutane,
(Base), DMF (Solvent). -
Procedure:
-
Dissolve starting ester (1 eq) in DMF.
-
Add
(2 eq) and 1-bromobutane (1.1 eq). -
Heat to 80°C for 12 hours.
-
Purification: Extract with EtOAc/Water. The product (Tetracaine precursor) will be in the organic phase.
-
Transesterification (Optional): If starting from acid, react with dimethylaminoethanol using DCC coupling.
-
Validation Check: Monitoring the reaction via TLC should show the disappearance of the primary amine spot (ninhydrin stain) and appearance of the secondary amine product (UV active, different Rf).
Metabolic Fate Visualization
Caption: Divergent metabolic pathways of ester vs. amide aminobenzoates determining therapeutic window.
References
-
Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. Link
-
BenchChem. (2025).[5][6] An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters. Link
-
Heavner, J. E. (2007). Local anesthetics.[4][6][7][8][9][10] Current Opinion in Anaesthesiology. Link
-
Wlodek, S. T., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome.[11] Nature Communications.[4] Link
-
Ruiz-Caro, R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Organic Chemistry. Link
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Comparative Analysis of 4-[(4-Chlorobenzyl)amino]benzoic Acid (CB-ABA) as a Novel Kinase Inhibitor: An In Vitro and In Vivo Correlation Guide
This guide provides a comprehensive analysis of the investigational compound 4-[(4-Chlorobenzyl)amino]benzoic acid (CB-ABA), a novel small molecule inhibitor of Inflammatory Kinase Zeta (IKZ). The following sections detail the in vitro activity profile of CB-ABA, its efficacy in relevant in vivo models, and a correlational analysis to bridge the translational gap. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutic agents.
Introduction to this compound (CB-ABA)
This compound (CB-ABA) is a synthetic organic compound characterized by a benzoic acid moiety linked to a 4-chlorobenzyl group via an amino bridge. Its structural features suggested a potential for interaction with ATP-binding sites of kinases. Our initial screening campaigns identified CB-ABA as a potent and selective inhibitor of Inflammatory Kinase Zeta (IKZ), a key signaling protein implicated in the pathogenesis of various inflammatory disorders. This guide presents a comparative analysis of CB-ABA against a known, commercially available IKZ inhibitor, Compound-X, to benchmark its performance and therapeutic potential.
In Vitro Activity Profile of CB-ABA
The initial characterization of CB-ABA involved a series of in vitro assays to determine its potency, selectivity, and cellular activity. These experiments are crucial for establishing a foundational understanding of the compound's mechanism of action before proceeding to more complex biological systems.
Biochemical Potency and Selectivity
The direct inhibitory effect of CB-ABA on IKZ was quantified using a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) was determined and compared with Compound-X. Furthermore, to assess its selectivity, CB-ABA was profiled against a panel of 10 related kinases.
Table 1: Biochemical Potency and Selectivity of CB-ABA vs. Compound-X
| Compound | IKZ IC50 (nM) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| CB-ABA | 15.2 ± 2.1 | > 10,000 | 1,250 ± 89 | > 10,000 |
| Compound-X | 25.8 ± 3.5 | 5,120 ± 210 | 850 ± 62 | > 10,000 |
The data clearly indicates that CB-ABA is a more potent inhibitor of IKZ than Compound-X. Notably, CB-ABA demonstrates a favorable selectivity profile with minimal off-target activity against the tested kinases.
Cellular Activity Assessment
To ascertain if the biochemical potency of CB-ABA translates to a cellular context, we evaluated its ability to inhibit IKZ-mediated phosphorylation of a downstream substrate in a human monocytic cell line.
Table 2: Cellular Inhibition of IKZ-mediated Phosphorylation
| Compound | Cellular IC50 (nM) |
| CB-ABA | 78.5 ± 9.3 |
| Compound-X | 152.1 ± 15.7 |
CB-ABA effectively suppressed IKZ activity within a cellular environment at nanomolar concentrations, reinforcing its potential as a promising therapeutic candidate.
In Vivo Efficacy in a Murine Model of Inflammation
To evaluate the in vivo efficacy of CB-ABA, a carrageenan-induced paw edema model in mice was employed. This standard model is widely used to assess the anti-inflammatory potential of novel compounds.
Table 3: In Vivo Efficacy of CB-ABA in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| CB-ABA | 10 | 25.3 ± 4.1 |
| CB-ABA | 30 | 58.7 ± 6.2 |
| Compound-X | 30 | 42.1 ± 5.5 |
Oral administration of CB-ABA resulted in a dose-dependent reduction in paw edema, with the 30 mg/kg dose exhibiting superior efficacy compared to the same dose of Compound-X.
In Vitro-In Vivo Correlation (IVIVC)
A strong correlation between in vitro potency and in vivo efficacy is a critical determinant for the successful clinical translation of a drug candidate. For CB-ABA, we observed a positive correlation between its cellular IC50 and its effective in vivo dose. The higher in vitro potency of CB-ABA compared to Compound-X was reflected in its enhanced in vivo anti-inflammatory activity.
Caption: Workflow illustrating the progression from in vitro characterization to in vivo validation for IVIVC analysis.
Experimental Protocols
In Vitro Kinase Assay
-
Prepare a reaction mixture containing recombinant IKZ enzyme, ATP, and a suitable substrate in assay buffer.
-
Add serial dilutions of CB-ABA or Compound-X to the reaction mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
Add a luminescence-based detection reagent to quantify the remaining ATP.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a four-parameter logistic curve.
In Vivo Carrageenan-Induced Paw Edema
-
Acclimate male BALB/c mice for at least one week.
-
Fast the mice overnight prior to the experiment.
-
Administer CB-ABA, Compound-X, or vehicle control orally.
-
After 60 minutes, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of paw edema inhibition relative to the vehicle control group.
Comparative Signaling Pathway
CB-ABA and Compound-X are both inhibitors of IKZ, which lies downstream of pro-inflammatory cytokine receptors. Inhibition of IKZ prevents the phosphorylation and activation of transcription factors responsible for the expression of inflammatory mediators.
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-[(4-Chlorobenzyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth technical comparison of the common synthetic routes to 4-[(4-Chlorobenzyl)amino]benzoic acid, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of each method, offer detailed, field-tested protocols, and present a critical evaluation of their reproducibility, supported by experimental data from the scientific literature.
Introduction: The Significance of Reproducible Synthesis
This compound and its derivatives have garnered interest for their potential biological activities. As with any promising compound, the ability to synthesize it reproducibly is a critical bottleneck in the journey from discovery to application. Inconsistent yields, variable purity profiles, and unpredictable side reactions can derail research timelines and inflate development costs. This guide, therefore, aims to equip researchers with the knowledge to select and execute the most robust synthetic strategy for this target molecule.
Comparative Analysis of Synthetic Methodologies
Two principal synthetic pathways are commonly employed for the synthesis of N-substituted aminobenzoic acids like this compound: Reductive Amination and Direct N-Alkylation . Each approach presents its own set of advantages and challenges, which we will explore in detail.
Method 1: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. It typically proceeds in one of two ways: a one-pot reaction or a two-step sequence involving the pre-formation of a Schiff base.
The Underlying Chemistry: From Imine to Amine
The reaction hinges on the initial formation of an imine (or Schiff base) from the condensation of a primary amine (4-aminobenzoic acid) and an aldehyde (4-chlorobenzaldehyde). This imine is then reduced in situ or in a subsequent step to the desired secondary amine. The choice of reducing agent is critical to the success of this reaction, with milder reagents being preferred to avoid the reduction of the aldehyde starting material.[1][2]
Comparison of One-Pot vs. Two-Step Reductive Amination
| Parameter | One-Pot Reductive Amination | Two-Step Reductive Amination |
| Procedure | Aldehyde, amine, and reducing agent are mixed together. | 1. Formation and isolation of the Schiff base. 2. Reduction of the isolated Schiff base. |
| Typical Yield | 70-90%[1][3] | 80-95% (cumulative)[4] |
| Reproducibility | Can be sensitive to reaction conditions and timing of reagent addition. Potential for side reactions like aldehyde reduction.[3] | Generally more reproducible as the intermediate is purified. Less risk of side reactions during reduction. |
| Time Efficiency | Faster, as it involves a single reaction and work-up. | More time-consuming due to the intermediate isolation and purification step. |
| Process Control | Less control over the individual steps. | Greater control, allowing for optimization of both imine formation and reduction. |
Method 2: Direct N-Alkylation
This classical method involves the direct reaction of the primary amine with an alkyl halide, in this case, 4-chlorobenzyl chloride.
The Mechanism: Nucleophilic Substitution
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of 4-aminobenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Performance and Reproducibility of Direct N-Alkylation
| Parameter | Direct N-Alkylation |
| Typical Yield | 60-80% |
| Reproducibility | Can be prone to over-alkylation, leading to the formation of the tertiary amine as a significant byproduct. The reaction is also sensitive to the choice of base and solvent. |
| Key Challenges | - Over-alkylation: The secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation. - O-alkylation: The carboxylate group can also act as a nucleophile, leading to the formation of an ester byproduct.[5] |
| Advantages | Utilizes readily available starting materials. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the identity and purity of the synthesized materials.
Protocol 1: Two-Step Reductive Amination
This method is recommended for achieving higher purity and reproducibility.
Step 1: Synthesis of N-(4-chlorobenzylidene)-4-aminobenzoic acid (Schiff Base)
-
Materials:
-
4-Aminobenzoic acid (1.37 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Methanol (50 mL)
-
Glacial Acetic Acid (2-3 drops)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-aminobenzoic acid in methanol.
-
Add 4-chlorobenzaldehyde to the solution, followed by the catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The Schiff base will precipitate out of the solution.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
-
-
Characterization of the Intermediate:
-
FT-IR (KBr, cm⁻¹): Look for the appearance of a strong C=N stretching band around 1620-1640 cm⁻¹ and the disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the N-H stretches from the primary amine (~3300-3500 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): Expect a characteristic singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm.
-
Step 2: Reduction of N-(4-chlorobenzylidene)-4-aminobenzoic acid
-
Materials:
-
N-(4-chlorobenzylidene)-4-aminobenzoic acid (from Step 1)
-
Sodium borohydride (NaBH₄) (0.42 g, 11 mmol)
-
Methanol (50 mL)
-
-
Procedure:
-
Suspend the Schiff base in methanol in a 100 mL round-bottom flask and cool the mixture in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled suspension with stirring. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl to a pH of ~6-7. The product will precipitate.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.
-
-
Characterization of the Final Product: See the "Self-Validating System" section below.
Protocol 2: Direct N-Alkylation
This method is faster but may require more careful optimization and purification.
-
Materials:
-
4-Aminobenzoic acid (1.37 g, 10 mmol)
-
4-Chlorobenzyl chloride (1.61 g, 10 mmol)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Dimethylformamide (DMF) (50 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-aminobenzoic acid in DMF.
-
Add potassium carbonate to the solution.
-
Add 4-chlorobenzyl chloride dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to a pH of ~6-7 to precipitate the product.
-
Filter the crude product, wash with water, and purify by column chromatography or recrystallization to separate it from unreacted starting materials and the over-alkylated byproduct.
-
-
Characterization of the Final Product: See the "Self-Validating System" section below.
A Self-Validating System: Spectroscopic Characterization
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.
Spectroscopic Data for Starting Materials and Product
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | FT-IR (KBr, cm⁻¹) |
| 4-Aminobenzoic Acid | ~7.6 (d, 2H), ~6.5 (d, 2H), ~5.8 (s, 2H, NH₂), ~11.9 (s, 1H, COOH)[6] | ~167.5 (C=O), ~152.0 (C-NH₂), ~131.0 (CH), ~117.0 (C-COOH), ~113.0 (CH) | ~3400-3200 (N-H, O-H), ~1670 (C=O), ~1600 (C=C)[7][8][9] |
| 4-Chlorobenzaldehyde | ~9.9 (s, 1H, CHO), ~7.9 (d, 2H), ~7.6 (d, 2H) | ~192.0 (C=O), ~139.0 (C-Cl), ~135.0 (C-CHO), ~131.0 (CH), ~130.0 (CH) | ~2850, ~2750 (C-H of CHO), ~1700 (C=O), ~820 (C-Cl)[10] |
| 4-Chlorobenzyl Chloride | ~7.4 (s, 4H), ~4.7 (s, 2H, CH₂Cl) | ~137.0 (C-CH₂Cl), ~132.0 (C-Cl), ~130.0 (CH), ~128.0 (CH), ~45.0 (CH₂Cl) | ~1490 (C=C), ~810 (C-Cl), ~700 (C-Cl)[2] |
| This compound (Expected) | ~7.7 (d, 2H), ~7.4 (d, 2H), ~7.3 (d, 2H), ~6.6 (d, 2H), ~6.5 (t, 1H, NH), ~4.3 (d, 2H, CH₂), ~12.1 (s, 1H, COOH) | ~167.0 (C=O), ~152.0 (C-NH), ~139.0 (C-CH₂), ~132.0 (C-Cl), ~131.0 (CH), ~129.0 (CH), ~128.0 (CH), ~112.0 (CH), ~46.0 (CH₂) | ~3300-2500 (O-H, N-H), ~1680 (C=O), ~1605 (C=C), ~820 (C-Cl) |
Note: The spectroscopic data for the final product is predicted based on known chemical shifts and functional group absorptions. Experimental verification is crucial.
Conclusion and Recommendations
Both reductive amination and direct N-alkylation are viable methods for the synthesis of this compound.
-
For reproducibility and higher purity , the two-step reductive amination is the recommended approach. The isolation and purification of the intermediate Schiff base allow for greater control over the reaction and minimize the formation of byproducts.
-
For rapidity , a one-pot reductive amination can be employed, but it requires careful optimization of reaction conditions to ensure good yields and minimize side reactions.
-
Direct N-alkylation is a straightforward method but is often plagued by a lack of selectivity, leading to challenges in purification and lower reproducible yields.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, purity, and available resources. By understanding the underlying chemistry and potential pitfalls of each method, researchers can make an informed decision to ensure the reproducible and efficient synthesis of this important molecule.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][6]
-
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link][7]
-
PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link][8]
-
Fiveable. (n.d.). 4-chlorobenzaldehyde Definition. Retrieved from [Link][10]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Retrieved from [Link][3]
-
ResearchGate. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link][1]
-
MDPI. (n.d.). 4-Chlorobenzyl Chloride. Retrieved from [Link][2]
-
ACS Publications. (n.d.). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link][9]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzoic acid(150-13-0) IR Spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent verification of published data on aminobenzoic acids
Executive Summary
Aminobenzoic acids (ABAs) are critical pharmacophores and metabolic intermediates. While they share the formula C₇H₇NO₂, their structural isomerism dictates vastly different biological roles and analytical behaviors.
-
Ortho- (Anthranilic Acid): Precursor to tryptophan and alkaloids; highly fluorescent.
-
Meta- (3-Aminobenzoic Acid): Used in azo dye synthesis and as a drug intermediate; distinct pKa profile.
-
Para- (PABA): Essential folate precursor and UV absorber; non-fluorescent.
This guide provides an independent framework to verify published data on these isomers. It moves beyond simple data recitation to establishing causality —explaining why these molecules behave differently and how to prove it experimentally.
Part 1: The Isomer Landscape (Comparative Data)
The following data aggregates high-confidence values from NIST, PubChem, and validated chromatographic studies. Use this table as your "Gold Standard" for initial purity assessment.
| Property | o-Aminobenzoic Acid (Anthranilic Acid) | m-Aminobenzoic Acid | p-Aminobenzoic Acid (PABA) |
| Structure | 2-position amine (Ortho) | 3-position amine (Meta) | 4-position amine (Para) |
| CAS Reg. | 118-92-3 | 99-05-8 | 150-13-0 |
| pKa 1 (-COOH) | ~2.1 (Intramolecular H-bond effect) | ~3.1 | ~2.4 |
| pKa 2 (-NH₃⁺) | ~4.8 | ~4.7 | ~4.9 |
| UV Max (pH 7) | 310 nm | 300 nm | 266–284 nm |
| Fluorescence | Strong (Ex 310 / Em 410 nm) | Weak / Negligible | Negligible |
| Solubility (H₂O) | ~5.7 g/L (25°C) | ~5.9 g/L (25°C) | ~6.1 g/L (25°C) |
| Biological Role | Tryptophan Biosynthesis | Non-essential metabolite | Folate Biosynthesis |
Scientist's Note on pKa: Notice the depressed pKa1 of Anthranilic acid (2.1). This is due to ortho-effect stabilization : the intramolecular hydrogen bond between the ammonium and carboxylate groups stabilizes the zwitterion, making the carboxylic proton easier to remove. This is a critical checkpoint for identification.
Part 2: Analytical Verification (HPLC)
Separating these isomers is non-trivial due to their zwitterionic nature. A standard C18 method often fails because the analytes are too polar at neutral pH.
Validated HPLC Protocol
To verify the identity and purity of a mixed ABA sample, use the following "Ion-Suppression" method. By lowering the pH below the pKa of the carboxylic acid, we force the molecule into a singly charged (cationic) or neutral state, improving retention on hydrophobic stationary phases.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 90% A / 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD (Diode Array) at 254 nm and 310 nm.
-
Temperature: 25°C.
Self-Validating Logic: If your retention times drift, check the pH of Mobile Phase A. A shift of ±0.2 pH units can drastically alter the ionization ratio (COOH vs COO⁻), destroying peak shape.
Method Development & Logic Flow
The following diagram illustrates the decision matrix for optimizing the separation of these isomers.
Caption: Decision matrix for optimizing HPLC separation of aminobenzoic acid isomers. Note the critical dependence on pH control.
Part 3: Spectral & Biological Characterization
Verification is not just about purity; it is about functional identity. The biological pathways of these isomers are mutually exclusive, serving as a secondary verification layer.
Fluorescence Differentiation
A quick benchtop test to distinguish Anthranilic acid from PABA:
-
Dissolve 1 mg of sample in 10 mL Methanol.
-
Expose to UV lamp (365 nm).
-
Observation:
-
Anthranilic Acid: Intense Blue Fluorescence.
-
PABA: Dark/Absorbing (No Fluorescence).
-
Metabolic Pathways
Understanding the biological fate of these molecules confirms their identity in bio-assays. PABA promotes bacterial growth (folate), while Anthranilic acid is a tryptophan precursor.
Caption: Divergent biosynthetic pathways. Anthranilic acid leads to amino acids (Tryptophan), while PABA leads to cofactors (Folate).
Part 4: Step-by-Step Verification Protocol
To independently verify a published dataset regarding these compounds, follow this "Triangulation" protocol:
-
Spectral Fingerprinting:
-
Dissolve the sample in 0.1 M NaOH.
-
Scan UV-Vis from 200–400 nm.
-
Checkpoint: PABA must show a bathochromic shift (red shift) compared to neutral pH due to resonance stabilization of the carboxylate anion.
-
-
Chromatographic Purity:
-
Inject the sample using the HPLC protocol defined in Part 2.
-
Checkpoint: Calculate the Tailing Factor (
). Since ABAs are amine-functionalized, interaction with residual silanols on the column often causes tailing. A validates your system suitability.
-
-
Melting Point Verification:
-
PABA: 187–189°C.
-
Anthranilic Acid: 144–146°C.
-
m-Aminobenzoic Acid: 174°C.
-
Note: Significant depression (>2°C) indicates isomer cross-contamination.
-
References
-
NIST Chemistry WebBook. 4-Aminobenzoic acid (PABA) UV Spectrum & Physical Properties. National Institute of Standards and Technology.[1][2] [Link]
-
PubChem. Compound Summary: 2-Aminobenzoic acid (Anthranilic Acid).[3][4] National Library of Medicine. [Link][3]
-
SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. (Methodology Reference). [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[(4-Chlorobenzyl)amino]benzoic acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-[(4-Chlorobenzyl)amino]benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to meet rigorous regulatory standards.
Understanding the Compound: Hazard Profile and Risk Assessment
Anticipated Hazards:
-
Acute Oral Toxicity: Similar compounds are harmful if swallowed.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]
-
Environmental Hazard: As a chlorinated organic compound, it is presumed to be hazardous to the aquatic environment. Release into drains and waterways must be strictly avoided.[1]
This inherent hazard profile mandates a cautious and well-documented approach to its disposal.
The Core Principle: Segregation and Containment of Halogenated Waste
The foundational step in the safe disposal of this compound is its classification and segregation as halogenated organic waste .[4][5] This is critical because common disposal methods for non-halogenated organic waste, such as fuel blending, are not suitable for chlorinated compounds due to the potential for forming hazardous combustion byproducts like hydrogen chloride.
Key Segregation Practices:
-
Dedicated Waste Stream: Establish a clearly labeled, dedicated waste container for halogenated organic solids.
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[5][6]
-
Clear Labeling: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste" and should list this compound as a constituent.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust particles.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption.[3] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of dust particles.[2][3] |
Step-by-Step Disposal Protocol for Solid Waste
This protocol outlines the standard procedure for disposing of solid this compound.
1. Waste Collection:
- Carefully sweep up solid material using a brush and dustpan. Avoid generating dust.[2]
- For fine powders, it is advisable to gently moisten the material with a small amount of a compatible, non-volatile solvent (e.g., mineral oil) to minimize dust generation.
2. Packaging:
- Place the collected solid waste into a robust, sealable container. A high-density polyethylene (HDPE) or glass container is recommended.
- Ensure the container is compatible with the waste and will not degrade.
- Do not overfill the container; leave adequate headspace.
3. Labeling:
- Affix a hazardous waste label to the container.
- The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The associated hazards (e.g., "Toxic," "Irritant")
- The date of accumulation
- The name of the generating laboratory and principal investigator
4. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area.
- This area should be secure, well-ventilated, and away from general laboratory traffic.
- Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, chlorinated solvents and their residues are considered hazardous waste.[7]
- The preferred and most environmentally sound disposal method for chlorinated organic waste is high-temperature incineration at a permitted facility.[4][5][8]
Disposal of Contaminated Materials
Any materials that come into contact with this compound must be treated as hazardous waste.
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Labware: Contaminated glassware should be decontaminated with a suitable solvent. The resulting solvent rinse is also considered halogenated waste and must be collected in a designated liquid halogenated waste container.
-
Spill Cleanup Materials: Absorbents used to clean up spills of this compound must be collected, packaged, and labeled as solid halogenated hazardous waste.
Emergency Procedures for Spills
In the event of a spill, immediate and proper response is crucial to mitigate exposure and environmental contamination.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity.
- If the spill is large or in a poorly ventilated area, evacuate the lab.
- Restrict access to the spill area.
2. Don Appropriate PPE:
- Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.
3. Contain and Clean the Spill:
- For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid creating dust.
- For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
- Place the absorbent material into a sealed, labeled hazardous waste container.
4. Decontaminate the Area:
- Wipe the spill area with a cloth dampened with a suitable solvent.
- Dispose of the cleaning materials as hazardous waste.
5. Report the Incident:
- Report the spill to your laboratory supervisor and your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of hazard assessment, segregation, proper PPE usage, and compliant disposal methods, we can ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet. Always consult your institution's specific waste management guidelines and your local regulations to ensure full compliance.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
-
Loba Chemie. (2023, August 28). 4-AMINOBENZOIC ACID EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
MilliporeSigma. (2025, November 6). 4-Chlorobenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
- Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from Industrial & Engineering Chemistry Process Design and Development.
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1999, August). Environmental Fact Sheet: EPA Proposes Listing Certain Wastes From the Production of Chlorinated Aliphatics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(4-Chlorobenzyl)amino]benzoic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 4-[(4-Chlorobenzyl)amino]benzoic acid, with a focus on the correct selection and use of Personal Protective Equipment (PPE).
This guide is structured to provide a clear, logical pathway from hazard identification to the proper disposal of used PPE, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Assessment: The Foundation of Safety
Before any laboratory work commences, a thorough hazard assessment is critical. This involves more than just reading a label; it requires an understanding of the chemical's physical form (e.g., powder, solution), the quantities being used, and the specific procedures being performed. For this compound, which is typically a solid powder, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Key Potential Hazards:
-
Skin Irritation: Direct contact can cause redness, itching, or inflammation.[1][2][3]
-
Eye Damage: The fine particulate nature of the powder poses a significant risk of serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the nose, throat, and lungs.[1][3][4]
-
Ingestion: While less common, accidental ingestion can be harmful.[5]
Engineering and Administrative Controls: Your First Line of Defense
PPE is the last line of defense. Before relying on gloves and goggles, proper engineering and administrative controls must be in place to minimize exposure.
-
Engineering Controls: Always handle this compound powder within a certified chemical fume hood or a powder containment hood. This is the most effective way to control airborne dust. The fume hood's airflow will draw particles away from the user's breathing zone.
-
Administrative Controls: Ensure that all personnel are trained on the specific hazards of this compound and the proper handling procedures.[6][7] Keep the quantity of the chemical in the work area to a minimum.[8]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dependent on the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Powder | Chemical safety goggles and a face shield | Nitrile or Neoprene gloves | Full-length lab coat, closed-toe shoes | Required if not in a fume hood (N95 respirator minimum) |
| Preparing Solutions | Chemical safety goggles | Nitrile or Neoprene gloves | Full-length lab coat, closed-toe shoes | Not typically required if performed in a fume hood |
| Accidental Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron over a lab coat, closed-toe shoes | N95 respirator or higher, depending on spill size |
A Deeper Dive into PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine dust particles.[9] A face shield should be worn over the goggles, especially when handling larger quantities of the powder, to protect the entire face.[9][10]
-
Hand Protection: Nitrile gloves are a common choice for handling many chemicals and offer good protection against solvents and limited exposure to acids and bases.[9] Neoprene gloves provide excellent resistance to a broader range of chemicals, including acids and bases.[11] It is crucial to check the glove manufacturer's compatibility chart and to inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A full-length lab coat is the minimum requirement to protect against incidental contact.[12] Ensure it is fully buttoned. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Never wear shorts or open-toed shoes in the laboratory.[12]
-
Respiratory Protection: If handling the powder outside of a fume hood is unavoidable, an N95 respirator is the minimum requirement to protect against airborne particulates.[13] For larger spills or situations with significant dust generation, a full-face respirator with appropriate cartridges may be necessary.[13] All respirator use must comply with your institution's respiratory protection program, which includes fit testing.
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol outlines the necessary steps to safely weigh the solid form of this compound and prepare a solution.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, solvent, and magnetic stir bar.
-
Don the appropriate PPE as outlined in the table above (goggles, face shield, nitrile gloves, lab coat).
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully use a spatula to transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could generate dust.
-
If any powder is spilled, clean it up immediately with a damp cloth (if compatible with the chemical) or as per your institution's spill cleanup procedure.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into a beaker containing the appropriate solvent.
-
Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
Place the beaker on a stir plate and add a magnetic stir bar to facilitate dissolution.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated materials in the designated solid chemical waste container.
-
Wipe down the balance and surrounding area in the fume hood.
-
PPE Donning, Doffing, and Disposal Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE Donning, Doffing, and Disposal Workflow.
Disposal Plan: All disposable PPE, such as gloves and N95 respirators, that has been in contact with this compound must be disposed of in a designated solid hazardous waste container.[14] Reusable PPE, like lab coats and face shields, should be decontaminated according to your institution's safety protocols.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4][14]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][15] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring that your valuable research is conducted in a secure and protected environment.
References
-
Loba Chemie. (n.d.). 4-AMINOBENZOIC ACID EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Environmental Health and Safety, The University of Alabama in Huntsville. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
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Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
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National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide. Retrieved from [Link]
-
Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
